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  • Product: Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride
  • CAS: 2089256-13-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride

Executive Summary Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (CAS: 2089256-13-1) is a highly specialized, poly-substituted aromatic building block[1]. While it may appear as a standard functionalized benzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (CAS: 2089256-13-1) is a highly specialized, poly-substituted aromatic building block[1]. While it may appear as a standard functionalized benzoate, it serves as a critical keystone intermediate in modern oncology—specifically in the structure-based drug design (SBDD) of next-generation, brain-penetrant BRAF^V600E inhibitors such as the clinical candidate PF-07284890 (ARRY-461)[2]. This whitepaper dissects its physicochemical properties, the pharmacokinetic rationale behind its specific substitution pattern, and the validated experimental workflows required for its synthesis and downstream application.

Molecular Architecture & Physicochemical Profiling

Understanding the baseline properties of this intermediate is essential for predicting its behavior in complex synthetic workflows.

PropertyValue
Chemical Name Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride
CAS Registry Number 2089256-13-1[1]
Molecular Formula C₈H₈Cl₂FNO₂ (Salt) / C₈H₇ClFNO₂ (Free Base)
Molecular Weight 240.06 g/mol (Salt) / 203.60 g/mol (Free Base)
Physical State Off-white to pale yellow crystalline solid
XLogP3 (Free Base) ~2.1
Topological Polar Surface Area 52.3 Ų

Causality of the Hydrochloride Salt Form: The free base of this compound contains an aniline moiety flanked by highly electron-withdrawing groups (an ortho-chlorine, a para-fluorine, and a meta-ester). These groups drastically reduce the basicity of the amine (estimated pKa ~2.0). However, isolating this intermediate as a hydrochloride salt is a deliberate and necessary choice. The free base is highly susceptible to auto-oxidation and degradation over time. Conversion to the HCl salt locks the amine in a protonated state, which significantly enhances solid-state stability, prevents oxidation, and improves crystallinity and flowability for multi-kilogram scale manufacturing[3].

Pharmacokinetic Implications of the Substitution Pattern

In the development of BRAF inhibitors, the central phenyl ring is not merely a structural spacer; it is a critical determinant of both target affinity and systemic pharmacokinetics[2].

The Dihedral Twist: The central phenyl ring must adopt a specific dihedral angle to perfectly occupy the ATP-binding cleft of the mutant BRAF kinase. The 2-chloro-6-fluoro substitution pattern provides the precise steric bulk required to force the adjacent sulfonamide and amide/urea linkages out of coplanarity, locking the molecule into its bioactive conformation[2].

Overcoming the Blood-Brain Barrier (BBB): Early iterations of BRAF inhibitors utilized a symmetrical 2,6-difluoro substitution pattern, which suffered from high efflux ratios, preventing the drug from reaching intracranial tumors. By replacing one fluorine atom with a chlorine atom (yielding the 2-chloro-6-fluoro pattern derived from this intermediate), researchers observed a remarkable 3-fold decrease in P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux ratios[2]. This specific structural modification is the primary driver that enables clinical candidates to cross the BBB and drive regressions in brain metastases[2].

Logic N1 Central Phenyl Ring Optimization N2 2,6-Difluoro Substitution (High Efflux Ratio) N1->N2 Baseline N3 2-Chloro-6-Fluoro Substitution (Target Intermediate) N1->N3 SBDD Optimization N4 Increased Steric Bulk (Dihedral Twist) N3->N4 Structural Effect N5 Decreased P-gp / BCRP Efflux Ratios N4->N5 Pharmacokinetic Effect N6 Enhanced BBB Penetration (Brain Metastasis Efficacy) N5->N6 Clinical Outcome

Figure 2: Logical progression of central ring optimization for BBB-penetrant BRAF inhibitors.

Advanced Experimental Workflows & Protocols

The synthesis and utilization of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride require strict adherence to regiocontrol and thermodynamic management.

Protocol 1: Regioselective Synthesis via Directed Ortho-Lithiation

Causality & Mechanism: The synthesis begins with 2-chloro-4-fluoroaniline. The C3 proton (situated between the chlorine and fluorine atoms) is highly acidic due to the synergistic inductive electron-withdrawing effects of both halogens. This allows for highly regioselective metalation[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-4-fluoroaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under a continuous nitrogen (N₂) backflow.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Causality: Cryogenic temperatures are mandatory to prevent the highly reactive aryllithium intermediate from undergoing unwanted side reactions (e.g., benzyne formation)[2].

  • Lithiation: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv) dropwise over 15 minutes. Stir for an additional 20 minutes at -78 °C[2].

    • Self-Validation Check: Quench a 0.1 mL aliquot in D₂O. Analyze via ¹H-NMR; successful lithiation is confirmed by >95% deuterium incorporation at the C3 position.

  • Electrophilic Trapping: Add methyl chloroformate (1.2 equiv) dropwise. The electrophile attacks the lithiated C3 position to form the ester linkage[2].

  • Workup & Salt Formation: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Dissolve the resulting crude free base in diethyl ether and bubble anhydrous HCl gas to precipitate the final hydrochloride salt.

Synthesis A 2-Chloro-4-fluoroaniline (Starting Material) B Directed Ortho-Lithiation (n-BuLi, THF, -78°C) A->B Deprotonation at C3 C Electrophilic Trapping (Methyl Chloroformate) B->C C-C Bond Formation D Methyl 3-amino-2-chloro- 6-fluorobenzoate C->D Workup E HCl Salt Formation (Anhydrous HCl) D->E Stabilization

Figure 1: Synthetic workflow for Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride.

Protocol 2: Downstream Sulfonylation (Pharmacophore Generation)

Causality & Mechanism: To build the hinge-binding template of BRAF inhibitors, the C3-amine must be sulfonylated. Because the amine is sterically hindered and electronically deactivated, the reaction requires a strong base and extended reaction times, but the temperature must be carefully controlled to prevent bis-sulfonylation[4].

Step-by-Step Methodology:

  • Free-basing: Suspend methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride in dichloromethane (DCM). Add triethylamine (TEA, 3.0 equiv) to liberate the free base in situ and act as an acid scavenger[3].

  • Addition: Cool the mixture to 0 °C. Add propane-1-sulfonyl chloride (or cyclopropylmethanesulfonyl chloride, 2.0-2.5 equiv) dropwise[4].

  • Reaction: Warm the mixture to 40 °C and stir for 16 hours[4].

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the highly fluorescent starting material spot is fully consumed. LC-MS should confirm the mass of the mono-sulfonylated product.

  • Quenching: Add 8N NaOH to hydrolyze any unreacted sulfonyl chloride and stir for an additional 30 minutes before phase separation[4].

References

  • Title: Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: WO2011025938A2 - Raf inhibitor compounds and methods of use thereof Source: Google Patents URL

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride

Introduction In the landscape of modern drug discovery and development, fluorinated aromatic compounds are indispensable structural motifs. The strategic incorporation of fluorine atoms can profoundly influence a molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, fluorinated aromatic compounds are indispensable structural motifs. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among these valuable building blocks, Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride stands out as a key intermediate. Its unique substitution pattern—featuring an amine for further derivatization, a chloro group, and a fluoro group—offers a versatile scaffold for the synthesis of complex heterocyclic systems and other biologically active molecules.

This technical guide provides an in-depth exploration of the synthesis and characterization of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. As a Senior Application Scientist, my objective is not merely to present a series of steps but to illuminate the underlying chemical principles, justify the strategic choices in the synthetic pathway, and provide robust, self-validating protocols for characterization. This document is designed for researchers, medicinal chemists, and process development scientists who require a thorough and practical understanding of this important chemical entity.

Molecular Profile and Physicochemical Properties

A precise understanding of the target compound's properties is foundational to its synthesis, handling, and application. The hydrochloride salt form is typically preferred for its improved stability and solubility in polar solvents compared to the freebase.

PropertyValueSource
Compound Name Methyl 3-amino-2-chloro-6-fluorobenzoate HCl
Molecular Formula C₈H₈Cl₂FNO₂[1]
Molecular Weight 240.1 g/mol [1]
CAS Number (Freebase) 1268830-74-5[2]
Appearance Predicted: White to off-white crystalline solid
Purity (Typical) ≥98%[2]

Retrosynthetic Analysis and Synthetic Strategy

A robust synthetic strategy begins with a logical retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available starting materials, revealing a practical forward-synthetic pathway.

G target Methyl 3-amino-2-chloro-6-fluorobenzoate HCl freebase Methyl 3-amino-2-chloro-6-fluorobenzoate target->freebase Salt Formation acid 3-Amino-2-chloro-6-fluorobenzoic acid freebase->acid Esterification nitro_acid 2-Chloro-6-fluoro-3-nitrobenzoic acid acid->nitro_acid Reduction start 2-Chloro-6-fluorobenzoic acid nitro_acid->start Nitration G cluster_0 Analytical Workflow Sample Final Product (HCl Salt) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structure Confirmation MS Mass Spectrometry (LC-MS / ESI-MS) Sample->MS Molecular Weight Verification IR FT-IR Spectroscopy Sample->IR Functional Group Identification HPLC RP-HPLC Sample->HPLC Purity Assessment

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Foundational

Reactivity of the amino group in "Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride"

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride For Researchers, Scientists, and Drug Development Professionals This technical guide provides a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the amino group in Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride, a versatile building block in medicinal chemistry and materials science. We will delve into the electronic and steric factors governing its reactivity, the implications of its hydrochloride salt form, and provide detailed protocols for key transformations such as acylation, alkylation, and diazotization. This document is intended to serve as a practical resource for researchers and professionals in drug development and chemical synthesis, offering both theoretical understanding and actionable experimental insights.

Introduction: The Structural and Electronic Landscape

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a polysubstituted aniline derivative with the chemical formula C₈H₇ClFNO₂·HCl.[1] Its structure presents a fascinating interplay of electronic effects that profoundly influence the nucleophilicity and reactivity of the amino group. Understanding these effects is paramount for predicting and controlling its chemical behavior.

The benzene ring is adorned with three key substituents in addition to the amino group: a chloro group, a fluoro group, and a methyl ester group. These substituents modulate the electron density of the aromatic ring and, consequently, the availability of the nitrogen's lone pair for chemical reactions.

Electronic Effects of Substituents:

  • Amino Group (-NH₂): The amino group itself is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance (+R effect).[2][3] This increases the electron density at the ortho and para positions.

  • Chloro (-Cl) and Fluoro (-F) Groups: Halogens exhibit a dual electronic nature. They are electron-withdrawing through the sigma bonds due to their high electronegativity (-I effect), but they can donate a lone pair of electrons into the π-system via resonance (+R effect). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring.[2]

  • Methyl Ester (-COOCH₃): The methyl ester group is a deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, with the resonance effect being particularly significant.[2]

The hydrochloride salt form is a critical feature of this compound. The protonation of the amino group to form an ammonium salt (-NH₃⁺Cl⁻) significantly alters its reactivity.[4][5] The positively charged ammonium group becomes a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution.[5][6] More importantly for the reactions of the amino group itself, the lone pair on the nitrogen is no longer available for nucleophilic attack.[7] Therefore, in most reactions targeting the amino group, it is essential to first liberate the free amine by treatment with a base.[7][8]

Factors Governing the Reactivity of the Amino Group

The reactivity of the amino group in Methyl 3-amino-2-chloro-6-fluorobenzoate is a delicate balance of electronic and steric influences.

Electronic Effects: A Deeper Dive

The combined electronic influence of the chloro, fluoro, and methyl ester substituents results in a significant decrease in the electron density of the aromatic ring and, by extension, a reduction in the nucleophilicity of the amino group compared to unsubstituted aniline.[3][9] Strong electron-withdrawing groups are known to decrease the reactivity of anilines in nucleophilic reactions.[10]

The relative positions of the substituents are also crucial. The chloro group is ortho to the amino group, while the fluoro and methyl ester groups are in meta and para positions, respectively, relative to the amino group's point of attachment. This specific arrangement dictates the precise electronic environment of the amine.

Steric Hindrance

The presence of the ortho-chloro group introduces significant steric hindrance around the amino group. This bulkiness can impede the approach of electrophiles, potentially slowing down reaction rates or necessitating more forcing reaction conditions compared to less hindered anilines.

The Role of the Hydrochloride Salt

As mentioned, the hydrochloride salt form renders the amino group unreactive as a nucleophile.[4][7] The initial step in any reaction involving the nucleophilic character of the amino group must be its deprotonation to the free amine. The choice of base is critical and depends on the specific reaction conditions and the nature of the electrophile. Common bases include organic amines like triethylamine or diisopropylethylamine, or inorganic bases such as sodium bicarbonate or potassium carbonate.

Below is a diagram illustrating the necessary deprotonation step to activate the amino group for subsequent reactions.

Deprotonation Reactant Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (-NH3+Cl-) Product Free Amine (-NH2) Reactant->Product Deprotonation Base Base (e.g., Et3N) Base->Product Salt Triethylammonium Chloride (Et3NH+Cl-)

Caption: Activation of the amino group via deprotonation.

Key Reactions of the Amino Group

The amino group of Methyl 3-amino-2-chloro-6-fluorobenzoate can undergo a variety of important chemical transformations, making it a valuable synthon in organic synthesis.

Acylation Reactions

Acylation of the amino group to form an amide is a common and highly useful transformation. Amides are generally more stable and less prone to oxidation than the corresponding amines. This reaction typically involves treating the free amine with an acylating agent such as an acid chloride or anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct.[11]

Experimental Protocol: N-Acetylation

  • Deprotonation: Dissolve Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, for example, triethylamine (1.1 - 1.5 eq), and stir at room temperature for 15-30 minutes.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reagent/SolventMolar Eq.Purpose
Substrate1.0Starting Material
Triethylamine1.2Base for deprotonation and acid scavenger
Acetyl Chloride1.05Acylating agent
Dichloromethane-Solvent
Alkylation Reactions

Alkylation of the amino group introduces alkyl substituents, leading to the formation of secondary or tertiary amines. This can be achieved using alkyl halides or other alkylating agents.[12] It is important to note that over-alkylation to form the quaternary ammonium salt can be a side reaction.[11]

Experimental Protocol: N-Methylation

  • Free Amine Formation: Suspend Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Alkylation: Add methyl iodide (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with Hydrochloride Salt Deprotonate Generate Free Amine (e.g., with K2CO3 in DMF) Start->Deprotonate Add_Alkylating_Agent Add Alkylating Agent (e.g., Methyl Iodide) Deprotonate->Add_Alkylating_Agent Heat Heat and Stir Add_Alkylating_Agent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (e.g., Chromatography) Extract->Purify End Isolated Alkylated Product Purify->End

Caption: General workflow for N-alkylation.

Diazotization and Sandmeyer-Type Reactions

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) through a process called diazotization.[13][14] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C).[13][15] The resulting diazonium salt is a versatile intermediate that can be substituted with a wide range of nucleophiles in what are known as Sandmeyer or related reactions.[14]

Experimental Protocol: Diazotization and Subsequent Iodination

  • Diazotization: Dissolve Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.

  • Substitution: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Decomposition: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50 °C) until nitrogen evolution ceases.

  • Work-up: Cool the mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual iodine, followed by water and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Spectroscopic Characterization

The reactivity and transformations of the amino group can be monitored and confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. Upon acylation, these are replaced by a single N-H stretch at a lower frequency (around 3300 cm⁻¹) and a strong C=O (amide I) band around 1650-1680 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons of the -NH₂ group usually appear as a broad singlet in the ¹H NMR spectrum. The chemical shift of these protons will change upon reaction. In the ¹³C NMR spectrum, the carbon atom attached to the amino group will experience a shift in its resonance upon transformation.

  • Mass Spectrometry (MS): The molecular weight of the product will change predictably after acylation, alkylation, or other transformations, which can be readily confirmed by mass spectrometry.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Methyl 3-amino-2-chloro-6-fluorobenzoateC₈H₇ClFNO₂203.60[1]
N-acetyl derivativeC₁₀H₉ClFNO₃245.64
N-methyl derivativeC₉H₉ClFNO₂217.63
3-iodo-2-chloro-6-fluorobenzoateC₈H₅ClFINO₂314.50

Conclusion

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a valuable and versatile building block in organic synthesis. The reactivity of its amino group is significantly influenced by the electronic and steric effects of the other ring substituents, as well as its formulation as a hydrochloride salt. A thorough understanding of these factors is essential for the successful design and execution of synthetic routes utilizing this compound. By carefully selecting reaction conditions, particularly the choice of base and solvent, a wide array of functional group transformations can be achieved at the amino position, opening up avenues for the synthesis of novel pharmaceuticals and functional materials.

References

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • Gholami, M. R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(11), 1669-1676. [Link]

  • Wikipedia. (n.d.). Hydrochloride. Wikipedia. [Link]

  • Fomine, S., et al. (2001). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 105(43), 9813-9821. [Link]

  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution.... Pearson+. [Link]

  • NextSDS. (n.d.). Methyl 3-Amino-2-Chloro-6-Fluorobenzoate — Chemical Substance Information. NextSDS. [Link]

  • Allen. (n.d.). Can the amino group, in the aniline molecule, become meta-directing in an elecrophilic substitution reaction?. [Link]

  • Poater, J., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, 18(4), 2479-2487. [Link]

  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. [Link]

  • Purdue University. (n.d.). Amines. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. [Link]

  • ResearchGate. (n.d.). Reaction of anilines and amines. [Table]. [Link]

  • Appretech Scientific Limited. (n.d.). methyl 3-amino-2-chloro-6-fluorobenzoate. [Link]

  • PubChemLite. (n.d.). Methyl 3-amino-6-chloro-2-fluorobenzoate (C8H7ClFNO2). [Link]

  • Arkivoc. (n.d.). Amino acids with fluorinated olefinic motifs – synthetic approaches. [Link]

  • Google Patents. (n.d.).
  • Defense Technical Information Center. (n.d.). New Diazo Process. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • PubChemLite. (n.d.). Methyl 2-amino-3-chloro-6-fluorobenzoate (C8H7ClFNO2). [Link]

  • Beilstein Journals. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 2-amino-3-fluoro-. [Link]

  • ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]

  • Macmillan Group. (2025, January 9). Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 3-Amino-2-chlorobenzoic acid. [Link]

  • Patsnap. (2013, July 10). Preparation method of 2-amino-3-chlorobenzoic methyl ester. [Link]

  • PMC. (n.d.). Asymmetric Intramolecular α‐Arylation of Polar Amino Acids Bearing β‐Leaving Groups. [Link]

  • ResearchGate. (2021, June 3). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. [Link]

  • NextSDS. (n.d.). 6-amino-2-chloro-3-fluorobenzoic acid — Chemical Substance Information. [Link]

  • Capot Chemical Co., Ltd. (n.d.). Specifications of Methyl 3-amino-2-fluorobenzoate. [Link]

Sources

Exploratory

"Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride" CAS number 1268830-74-5

An In-depth Technical Guide to Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride CAS Number: 1268830-74-5 Introduction: A Versatile Building Block for Modern Drug Discovery Methyl 3-amino-2-chloro-6-fluorobenzoate h...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride CAS Number: 1268830-74-5

Introduction: A Versatile Building Block for Modern Drug Discovery

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a highly functionalized aromatic compound that serves as a critical intermediate for researchers and scientists in the field of drug development. Its structure, featuring a strategically substituted benzene ring with amino, chloro, fluoro, and methyl ester groups, offers a unique combination of reactivity and physicochemical properties. The presence of fluorine, in particular, is a hallmark of modern medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its reactivity and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Characteristics

The utility of any chemical intermediate begins with a thorough understanding of its core properties. Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is valued for its specific combination of functional groups which dictate its behavior in synthetic applications.

PropertyValueSource
CAS Number 1268830-74-5[3][4]
Molecular Formula (Free Base) C₈H₇ClFNO₂[4]
Molecular Weight (Free Base) 203.60 g/mol [4]
Molecular Formula (HCl Salt) C₈H₈Cl₂FNO₂N/A
Molecular Weight (HCl Salt) 240.06 g/mol N/A
Appearance Typically a white to off-white solid or crystalline powder.[1] (inferred from similar compounds)
Purity Commercially available with ≥98% purity.[4]

Synthesis and Purification Strategy

The preparation of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a logical, multi-step process that leverages well-established reactions in organic chemistry. The primary strategy involves the esterification of the parent carboxylic acid followed by the formation of the hydrochloride salt, which often improves the compound's stability and handling characteristics.

Synthetic Workflow Overview

The synthesis begins with the commercially available 3-Amino-2-chloro-6-fluorobenzoic acid.[5] This starting material undergoes esterification to yield the methyl ester free base, which is then converted to the final hydrochloride salt.

G A 3-Amino-2-chloro-6-fluorobenzoic acid B Methyl 3-amino-2-chloro-6-fluorobenzoate (Free Base) A->B  Esterification (Methanol, Thionyl Chloride) C Methyl 3-amino-2-chloro-6-fluorobenzoate HCl (Final Product) B->C  Salt Formation (HCl in Ether/IPA)

Caption: Synthetic pathway for Methyl 3-amino-2-chloro-6-fluorobenzoate HCl.

Experimental Protocol: Esterification of the Free Base

This protocol describes a standard method for converting a carboxylic acid to its methyl ester using thionyl chloride, a highly effective reagent.

Causality: Thionyl chloride is chosen because it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the methanol nucleophile. The byproducts of this reaction (sulfur dioxide and hydrogen chloride) are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-2-chloro-6-fluorobenzoic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of acid).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (2-2.5 equivalents) dropwise to the stirred mixture. Control the addition rate to maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Isolation: Dissolve the resulting residue in a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 3-amino-2-chloro-6-fluorobenzoate. The product can be further purified by column chromatography or recrystallization if necessary.

Experimental Protocol: Hydrochloride Salt Formation

Causality: Converting the free base amine to its hydrochloride salt is often performed to increase the compound's crystallinity, stability, and sometimes its solubility in aqueous media for specific applications. It provides a solid, free-flowing powder that is easier to handle and weigh accurately than the free base, which may be an oil or low-melting solid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified Methyl 3-amino-2-chloro-6-fluorobenzoate free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acidification: While stirring, slowly add a solution of hydrogen chloride in the chosen solvent (e.g., 2M HCl in diethyl ether) until the solution becomes acidic (test with pH paper).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities and dry the product under vacuum to yield the final Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride.

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule lies in the orthogonal reactivity of its functional groups. This allows for selective chemical transformations, making it a versatile scaffold for building molecular complexity.

G cluster_0 Methyl 3-amino-2-chloro-6-fluorobenzoate cluster_1 Potential Transformations main_mol Core Structure amino Amino Group (-NH2) main_mol->amino ester Methyl Ester (-COOCH3) main_mol->ester chloro Chloro & Fluoro Groups main_mol->chloro acylation N-Acylation / Sulfonylation amino->acylation buchwald Buchwald-Hartwig Amination amino->buchwald hydrolysis Ester Hydrolysis (to Acid) ester->hydrolysis amidation Amidation (to Amide) ester->amidation coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) chloro->coupling

Caption: Reactivity map of key functional groups.

  • Amino Group: As a primary aromatic amine, this group is a potent nucleophile and directing group. It readily undergoes acylation to form amides, sulfonylation to form sulfonamides, and can participate in C-N cross-coupling reactions like the Buchwald-Hartwig amination.[6]

  • Methyl Ester Group: This group can be easily hydrolyzed under acidic or basic conditions to revert to the carboxylic acid, providing another handle for modification, such as amide bond formation.[7] Direct conversion to amides is also a common transformation.

  • Halogen Atoms (Cl, F): The chlorine and fluorine atoms modulate the electronics of the aromatic ring. The chlorine atom, in particular, can serve as a site for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

This multi-functional nature makes the compound an ideal starting point for constructing complex heterocyclic systems, which are prevalent in many pharmacologically active molecules.[8][9]

Safety, Handling, and Storage

CategoryRecommendationRationale / Hazard
Personal Protective Equipment (PPE) Wear nitrile gloves, safety glasses with side shields, and a lab coat.To prevent skin and eye irritation.[11]
Engineering Controls Handle exclusively in a well-ventilated chemical fume hood.May cause respiratory irritation if inhaled.[12][10]
First Aid (Inhalation) Move person to fresh air. If breathing is difficult, seek medical attention.Inhalation may cause respiratory tract irritation.[13]
First Aid (Skin/Eye Contact) Immediately flush skin with plenty of water. For eye contact, rinse cautiously with water for at least 15 minutes and seek medical attention.Causes skin and serious eye irritation.
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.Harmful if swallowed.[12]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.To maintain chemical stability and prevent degradation.[12][13]
Incompatible Materials Keep away from strong oxidizing agents and strong acids.To prevent potentially hazardous reactions.[12][11]
Fire Fighting Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl).[12]

Conclusion

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is more than just a chemical on a shelf; it is a key enabler for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and strategic placement of functional groups provide medicinal chemists with a reliable and versatile tool for synthesizing novel compounds. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this intermediate to construct the complex molecular architectures required to address today's therapeutic challenges.

References

  • Goldberg, S. D., Ringk, W. F., & Spoerri, P. E. (n.d.). Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols.
  • (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC.
  • (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives - Scholars Research Library. Scholars Research Library.
  • Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • (2025).
  • (n.d.).
  • (n.d.). Method of producing esters of n-substituted ortho-aminobenzoic acid.
  • (n.d.).
  • (n.d.).
  • (n.d.).
  • (2025).
  • (2025).
  • (n.d.).
  • (2020).
  • (2025).
  • (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[14][15]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E 2 synthase-1 (mPGES-1) inhibitor. PubMed.

  • (n.d.). 3-Amino-2-chloro-6-fluorobenzamide. BLD Pharm.
  • (n.d.). 3-Amino-2-chloro-6-fluorobenzoic acid. Sigma-Aldrich.
  • (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
  • (n.d.).
  • (n.d.).
  • (n.d.).
  • (2012).
  • (n.d.).
  • (n.d.). Benzoic acid, 2-amino-3-fluoro - Organic Syntheses Procedure. Organic Syntheses.
  • (n.d.). Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof.
  • (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • (2009).

Sources

Foundational

The Strategic Application of Methyl 3-Amino-2-Chloro-6-Fluorobenzoate Hydrochloride in Heterocyclic Drug Discovery

Executive Summary In the highly specialized field of targeted oncology, the design of next-generation kinase inhibitors requires chemical building blocks that do more than merely connect functional groups; they must acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly specialized field of targeted oncology, the design of next-generation kinase inhibitors requires chemical building blocks that do more than merely connect functional groups; they must actively dictate the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final active pharmaceutical ingredient (API). Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride has emerged as an indispensable intermediate in the synthesis of central nervous system (CNS)-penetrant BRAF inhibitors[1]. This technical guide explores the structural causality, physicochemical profiling, and self-validating synthetic methodologies associated with this critical building block.

Structural Causality: The 2-Chloro-6-Fluoro Advantage

The selection of the 2-chloro-6-fluoro substitution pattern flanking the central benzoate core is a deliberate structure-activity relationship (SAR) design choice. In the development of clinical candidates like PF-07284890 (ARRY-461), replacing a singular 2-fluoro atom with the 2-chloro-6-fluoro motif yielded profound biological advantages[1].

Causality of the Substitution:

  • Dihedral Angle Manipulation: The steric bulk of the ortho-chloro and para-fluoro groups (relative to the amino group) forces the adjacent heterocyclic moieties out of planarity. This specific dihedral twist is critical for optimal binding within the active (DFG-in) conformation of the BRAF V600E kinase[2].

  • Efflux Pump Evasion: Planar, highly lipophilic molecules are easily recognized by blood-brain barrier (BBB) efflux transporters. The steric disruption caused by the 2-Cl, 6-F motif results in a proven 3-fold decrease in both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux ratios, drastically improving brain penetrance for the treatment of metastatic melanomas[1].

Physicochemical Profiling

Understanding the baseline quantitative properties of this building block is essential for predicting its behavior in downstream synthetic workflows.

ParameterValue / Description
Chemical Name Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride
Molecular Formula C8H8Cl2FNO2 (HCl salt) / C8H7ClFNO2 (Free base)
Molecular Weight 240.06 g/mol (HCl salt) / 203.60 g/mol (Free base)
Physical State Solid / Crystalline Powder
Efflux Ratio Reduction ~3-fold decrease in P-gp and BCRP (vs. 2-F analog)[1]
Target Application BRAF V600E Kinase Inhibitors (e.g., PF-07284890)[1]

Mechanistic Grounding: Targeting the MAPK/ERK Pathway

The primary utility of this building block lies in constructing the hinge-binding and allosteric-pocket-occupying motifs of BRAF inhibitors. In the hyperactive MAPK/ERK signaling cascade, inhibitors derived from this benzoate core bind competitively to the kinase domain. The sulfonamide tail, typically attached to the 3-amino group of our building block, extends into a lipophilic pocket, imparting high kinase selectivity[2].

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS Activation RTK->RAS Signal BRAF BRAF V600E Mutant (Kinase Target) RAS->BRAF Phosphorylation MEK MEK1/2 Cascade BRAF->MEK Hyperactivation ERK ERK1/2 Phosphorylation MEK->ERK Signal Amplification Tumor Tumor Proliferation ERK->Tumor Gene Transcription Inhibitor Heterocyclic Inhibitor (2-Cl, 6-F Motif) Inhibitor->BRAF Competitive Binding (DFG-in)

Fig 1. MAPK/ERK signaling cascade illustrating targeted inhibition of mutant BRAF.

Self-Validating Synthetic Methodologies

The conversion of methyl 3-amino-2-chloro-6-fluorobenzoate into a complex heterocyclic API follows a highly deliberate sequence. The protocols below outline the core transformations, emphasizing the causality behind the reagent choices and the self-validating in-process controls (IPCs) required to ensure systemic integrity.

Protocol 1: Regioselective Sulfonylation of the Aniline
  • Objective: Functionalize the 3-amino group with a lipophilic sulfonyl chloride (e.g., propylsulfonyl chloride) to create the kinase-selective tail[3].

  • Causality: The aniline nitrogen at the 3-position is electronically deactivated by the inductive electron-withdrawing effects of the ortho-chloro and para-fluoro substituents. Standard sulfonylation conditions are sluggish. A large excess of triethylamine (Et3N) is required to liberate the free base from the hydrochloride salt and drive the reaction to completion[4].

  • Methodology:

    • Suspend methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C[4].

    • Add Et3N (3.0 equiv) dropwise over 15 minutes to serve as an acid scavenger[4].

    • Introduce the desired alkylsulfonyl chloride (1.1 equiv) slowly to control the exothermic reaction.

    • Allow the reaction to warm to ambient temperature and stir for 2–4 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is validated when the starting material peak (m/z 204 for free base) is entirely replaced by the product mass [M+H]+. The absence of bis-sulfonylated byproducts confirms stoichiometric control.

Protocol 2: Sterically Hindered Saponification
  • Objective: Hydrolyze the methyl ester to the corresponding benzoic acid to enable downstream amide coupling[3].

  • Causality: The methyl ester is flanked by the bulky 2-chloro and 6-fluoro groups, creating significant steric shielding around the carbonyl carbon. Standard room-temperature saponification is insufficient. Elevated temperatures (40–50 °C) and a strong base (NaOH) in a miscible solvent system are required to overcome this activation energy barrier[4].

  • Methodology:

    • Dissolve the sulfonamido ester intermediate in a mixture of THF and H2O.

    • Add aqueous NaOH (8.0 N) and heat the mixture to 40–45 °C[4].

    • Stir vigorously for 90 minutes to 16 hours, depending on the exact sulfonyl substituent[4].

    • Cool to 0 °C and carefully acidify with 2N HCl to pH 2–3.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 1:1). The disappearance of the high-Rf ester spot and the emergence of a baseline-bound, UV-active spot confirms ester cleavage. The precipitation of the product upon acidification serves as a self-purifying physical validation step.

Protocol 3: Amide Coupling and Heterocyclization
  • Objective: Couple the resulting benzoic acid with a heterocyclic amine (e.g., an aminopyrimidine) to form the final API scaffold[2].

  • Causality: Due to the severe steric hindrance of the 2,6-disubstituted benzoic acid, highly efficient coupling reagents (e.g., HATU) are necessary to form the active ester intermediate rapidly before competitive hydrolysis occurs.

  • Methodology:

    • Dissolve the benzoic acid (1.0 equiv) and the target heterocyclic amine (1.05 equiv) in anhydrous DMF.

    • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at room temperature.

    • Stir for 12 hours under an inert atmosphere.

  • Self-Validation (IPC): Monitor via LC-MS. Successful coupling is indicated by the target API mass and the complete consumption of the benzoic acid. Subsequent purification via reverse-phase HPLC validates the final purity (>95%).

Synthetic_Workflow SM Methyl 3-amino-2-chloro -6-fluorobenzoate HCl Step1 Regioselective Sulfonylation SM->Step1 R-SO2Cl, Et3N Int1 Sulfonamido Ester Intermediate Step1->Int1 LC-MS Check Step2 Sterically Hindered Saponification Int1->Step2 NaOH, Heat Int2 Sulfonamido Benzoic Acid Step2->Int2 Acidic Workup Step3 Amide Coupling & Heterocyclization Int2->Step3 HATU, Amine API Target BRAF Inhibitor (e.g., PF-07284890) Step3->API Purification

Fig 2. Step-by-step synthetic workflow from the benzoate building block to API.

Conclusion

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is far more than a simple starting material; it is a rationally designed molecular fragment that dictates the pharmacokinetic success of the resulting drug. By enforcing specific dihedral geometries and lowering efflux liabilities, this 2-chloro-6-fluoro scaffold is indispensable for the development of next-generation, brain-penetrant kinase inhibitors[1].

Sources

Exploratory

A Technical Guide for Drug Development Professionals: The Strategic Role of Fluorine in Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrochloride

Abstract The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at l...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[1] This guide provides an in-depth analysis of the specific roles of the fluorine atom in the chemical intermediate, Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. We will dissect how this single atomic substitution profoundly influences the molecule's electronic properties, physicochemical characteristics, and, by extension, its potential as a building block in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of fluorination in their synthetic and therapeutic strategies.

The Fluorine Advantage: A Paradigm in Modern Drug Design

Fluorine is not merely a placeholder for hydrogen; it is a strategic tool for molecular optimization. Its unique properties—small atomic size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), high electronegativity (3.98 on the Pauling scale), and the ability to form the strongest single bond with carbon—allow chemists to fine-tune molecular behavior with remarkable precision.[1] When introduced into a molecule, fluorine can dramatically alter its metabolic stability, binding affinity, lipophilicity, and pKa, addressing many common challenges in drug development.[1][2][3]

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride serves as an exemplary case study. As a substituted benzoic acid derivative, it is a versatile building block for more complex therapeutic agents.[4][5] The presence of the fluorine atom at the C6 position is a deliberate design choice, intended to confer specific, advantageous properties that we will explore in detail.

The Multifaceted Influence of the C6-Fluorine Atom

The substitution of a hydrogen atom with fluorine on the benzoate ring is a nuanced decision with far-reaching consequences for the molecule's behavior.

Electronic Modulation and Chemical Reactivity

The most immediate effect of fluorine is its powerful electron-withdrawing nature.[6] Positioned ortho to the ester and meta to the amino group, the fluorine atom significantly modulates the electron density of the aromatic ring.

  • Inductive Effect: As the most electronegative element, fluorine exerts a strong negative inductive effect (-I), pulling electron density away from the aromatic ring. This effect is compounded by the chlorine atom at the C2 position. This electron withdrawal can influence the reactivity of the ring in subsequent synthetic transformations, such as nucleophilic aromatic substitution.[7]

  • Acidity and Basicity (pKa) Tuning: The electron-withdrawing properties of fluorine can lower the pKa of nearby functional groups.[8][9] In this molecule, the fluorine atom influences the basicity of the amino group. This modulation is critical as the pKa of a drug candidate affects its bioavailability and how it interacts with its biological target.[10]

Caption: Inductive effects of halogen substituents on the benzoate core.

Alteration of Physicochemical and Pharmacokinetic Properties

Strategic fluorination is a proven method for enhancing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it highly resistant to enzymatic cleavage.[10][11] Placing a fluorine atom on the aromatic ring can block potential sites of metabolic oxidation by cytochrome P450 (CYP) enzymes, which are a primary cause of drug degradation.[1][12] This "metabolic blocking" can significantly prolong a drug's half-life and improve its overall efficacy.[12]

  • Lipophilicity and Permeability: The C-F bond is more lipophilic than a carbon-hydrogen (C-H) bond.[9][12] Judicious fluorination can increase a molecule's overall lipophilicity, which often enhances its ability to permeate cell membranes.[6][12] This improved absorption and distribution can lead to greater bioavailability of the final drug product.[8]

Table 1: Comparative Physicochemical Properties

PropertyHypothetical Non-Fluorinated AnalogMethyl 3-amino-2-chloro-6-fluorobenzoateRationale for Change
Metabolic Stability Susceptible to oxidation at C6Increased resistance to oxidationThe strong C-F bond blocks a metabolically "soft spot".[11]
Lipophilicity (LogP) LowerHigherFluorine is more lipophilic than hydrogen, aiding membrane transport.[9]
pKa of Amino Group Higher (more basic)Lower (less basic)The electron-withdrawing fluorine atom reduces electron density on the nitrogen.[8]
Binding Interactions H-bond donor (C-H)Potential for unique F-protein contactsFluorine can engage in favorable dipole-dipole or orthogonal multipolar interactions.[6]
Influence on Conformation and Target Binding

Beyond broad physicochemical effects, fluorine can directly influence how a molecule interacts with its biological target.

  • Conformational Control: The presence of a fluorine atom can alter the preferred conformation of a molecule, which can be crucial for optimal binding to a receptor or enzyme active site.[13]

  • Enhanced Binding Affinity: While not a classical hydrogen bond acceptor, the polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with protein side chains.[14] This can lead to a direct increase in binding affinity and potency.[1][6]

Caption: Conceptual model of a fluorinated ligand in a receptor binding site.

Experimental Validation and Synthetic Workflow

The theoretical advantages conferred by fluorine must be validated through rigorous synthesis and analysis.

General Synthetic Protocol: Esterification

Methyl 3-amino-2-chloro-6-fluorobenzoate is typically synthesized from its corresponding carboxylic acid precursor, 3-amino-2-chloro-6-fluorobenzoic acid. A standard method is Fischer esterification.

Protocol: Synthesis of Methyl 3-amino-2-fluorobenzoate [15]

  • Reaction Setup: To a stirred solution of 3-amino-2-fluoro-benzoic acid (1.0 eq) in methanol (10-15 volumes), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (2.5 eq) dropwise to the solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired methyl ester.

  • Salt Formation: The hydrochloride salt can be formed by treating a solution of the free base with HCl in a suitable solvent like ether or isopropanol.

G A 3-Amino-2-chloro-6-fluorobenzoic Acid C Reflux (12-16h) A->C B Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) B->C D Reaction Workup (Quench, Extract, Dry) C->D E Purification (Concentration/Crystallization) D->E F Methyl 3-amino-2-chloro-6-fluorobenzoate E->F

Caption: General workflow for the synthesis of the target molecule.

Analytical Characterization: The Role of ¹⁹F NMR

Confirming the identity and purity of a fluorinated compound is critical. While standard techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely powerful for analyzing these molecules.

  • Unambiguous Confirmation: ¹⁹F NMR provides direct evidence of the fluorine atom's presence and its chemical environment.[16]

  • High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity and relatively short acquisition times.[17][18]

  • Structural Elucidation: The chemical shift of the fluorine signal can help confirm its position on the aromatic ring, and coupling constants (J-couplings) to nearby protons or carbons provide further structural information.[17]

Protocol: Acquiring a ¹⁹F NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: On a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe, tune the probe to the ¹⁹F frequency.

  • Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. A simple pulse-acquire sequence is usually sufficient due to the high sensitivity.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectrum relative to a known standard (e.g., CFCl₃ at 0 ppm).

  • Analysis: Analyze the chemical shift, multiplicity, and integration of the fluorine signal to confirm the structure.

Table 2: Key Analytical Techniques for Characterization

TechniquePurposeExpected Outcome for Target Molecule
¹H NMR Characterize proton environmentsSignals corresponding to aromatic, amine, and methyl protons, with observable H-F couplings.
¹³C NMR Characterize carbon skeletonSignals for each unique carbon, with large C-F coupling constants for carbons near the fluorine.
¹⁹F NMR Confirm fluorine presence and environmentA single signal (e.g., a doublet of doublets due to coupling with aromatic protons) in the expected chemical shift range for an aryl fluoride.[17][19]
LC-MS Determine purity and molecular weightA major peak in the chromatogram with a mass corresponding to the molecular ion [M+H]⁺.
IR Spectroscopy Identify functional groupsCharacteristic stretches for N-H (amine), C=O (ester), and C-F bonds.

Conclusion and Future Perspectives

In Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride, the fluorine atom is not a passive substituent but an active modulator of molecular properties. It enhances metabolic stability, increases lipophilicity, and fine-tunes electronic characteristics—all of which are highly desirable traits in a pharmaceutical intermediate.[4][7] Understanding the precise role of fluorine allows medicinal chemists to design and synthesize next-generation therapeutics with improved pharmacokinetic profiles and enhanced efficacy. As synthetic methodologies for fluorination continue to advance, the strategic and rational incorporation of fluorine will remain a vital and expanding strategy in the quest for safer and more effective medicines.[20][21]

References

  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3). LE STUDIUM.
  • Sharma, P. C., & Kumar, B. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1282, 135168.
  • Fluorinated Building Blocks for Medicinal Chemistry - Apollo Scientific. (2026, January 19). Apollo Scientific.
  • Mishra, S., Jadala, C., Cardoza, S., Potuganti, G. R., & Velma, G. R. (2026, March 13).
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025, September 3). AiFChem.
  • Biological aspects of fluorine - Wikipedia. (n.d.). Wikipedia.
  • Fluorochemical-Based Active Pharmaceutical Ingredients(APIs) - AGC Chemicals. (2024, July 19). AGC Chemicals.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Pharmaceuticals.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). Pharmaceuticals.
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20).
  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (2026, March 15). Ningbo Inno Pharmchem Co.,Ltd.
  • Wotal, A. C., & Miller, S. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3766–3773.
  • The Growing Importance of Fluorinated Aromatic Acids in Modern Chemistry. (2026, March 13). Ningbo Inno Pharmchem Co.,Ltd.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.).
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry. (2018, February 22).
  • Al-Rashida, M., Ejaz, S. A., & Hameed, A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4747.
  • Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of Pentafluoropyridine-Ne. (2021, December 21). Molecules.
  • Guo, Y., Li, B., Yang, Y., & Wen, J. (2011). Synthesis and Mesomorphic Properties of Some Chiral Fluorinated Benzoates. Molecular Crystals and Liquid Crystals, 493(1), 133–141.
  • Hutchinson, I., Chua, M.-S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. G. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446–1455.
  • methyl 3-amino-2-fluorobenzoate synthesis - chemicalbook. (n.d.). Chemicalbook.
  • Methyl 3-amino-2-fluorobenzo
  • Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). The role of fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643.
  • Methyl 3-amino-6-chloro-2-fluorobenzoate hydrochloride | Sapphire Bioscience. (n.d.). Sapphire Bioscience.
  • methyl 3-amino-2-fluorobenzoate - Manasa Life Sciences. (n.d.). Manasa Life Sciences.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). Molecules.
  • Benzoic acid, 2-amino-3-fluoro - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Methyl 3-amino-2-fluorobenzoate - Synquest Labs. (n.d.). Synquest Labs.

Sources

Foundational

Whitepaper: Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrochloride in Novel Compound Library Synthesis

Executive Summary The development of central nervous system (CNS)-penetrant targeted therapies—particularly for BRAF V600E mutant melanoma brain metastases—requires precise tuning of physicochemical properties. Methyl 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS)-penetrant targeted therapies—particularly for BRAF V600E mutant melanoma brain metastases—requires precise tuning of physicochemical properties. Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (CAS: 2089256-13-1) has emerged as a privileged bifunctional scaffold in the synthesis of next-generation kinase inhibitors. This technical guide explores the causality behind its structural advantages, details self-validating synthetic protocols, and outlines its application in high-throughput library enumeration.

Structural Rationale & Pharmacokinetic Impact (The "Why")

In drug design, the central aryl ring is rarely just a passive linker; it actively dictates the molecule's pharmacokinetic (PK) fate. The specific 2-chloro-6-fluoro substitution pattern provides two critical advantages over mono-fluoro or unsubstituted analogs:

  • Efflux Transporter Evasion: The specific steric bulk of the chlorine atom, combined with the increased lipophilicity (higher ClogP) of the 2-Cl, 6-F motif, disrupts binding affinity to efflux pumps. This structural modification leads to a1[1], effectively unlocking brain penetrance.

  • pKa Modulation for Permeability: When the 3-amino group is functionalized into a sulfonamide (a standard kinase hinge-binding motif), the strong electron-withdrawing nature of the adjacent halogens lowers the pKa of the sulfonamide N-H. This renders the compound2[2], drastically enhancing passive cellular permeability.

Logic Core 2-Cl, 6-F Central Aryl Ring pKa Lowers pKa of adjacent sulfonamide/amide Core->pKa Lipophilicity Tunes ClogP & Steric Shielding Core->Lipophilicity Permeability Increases Cellular Permeability pKa->Permeability Efflux Decreases P-gp & BCRP Efflux Ratios Lipophilicity->Efflux Brain High Brain Penetrance (CNS Oncology Efficacy) Efflux->Brain Permeability->Brain

Pharmacological causality of the 2-Cl, 6-F substitution on brain penetrance.

Self-Validating Synthetic Protocols

Generating this core for library synthesis requires strict regiocontrol and chemoselectivity. The following step-by-step methodologies are designed as self-validating systems to ensure high-fidelity outputs.

Step 1: Regioselective Nitration
  • Objective: Synthesize 2-chloro-6-fluoro-3-nitrobenzoic acid.

  • Causality: The fluorine atom at C6 exerts a dominant para-directing effect during electrophilic aromatic substitution, overriding the weaker directing effects of the C2 chlorine. This yields3[3].

  • Protocol:

    • Charge a reactor with concentrated H₂SO₄ (10 vol) and cool to 0–5 °C.

    • Add 2-chloro-6-fluorobenzoic acid portion-wise, maintaining internal temperature <10 °C.

    • Dropwise add fuming HNO₃ (1.1 equiv) over 30 minutes.

    • Warm to room temperature (20–25 °C) and stir for 2 hours.

    • Quench by pouring slowly onto crushed ice with vigorous stirring. Filter the precipitated solid.

  • Self-Validation: HPLC analysis of the crude must show a single major peak. The absence of the 5-nitro isomer validates the regiocontrol dictated by the C6 fluorine.

Step 2: Chemoselective Nitro Reduction
  • Objective: Synthesize 3-amino-2-chloro-6-fluorobenzoic acid.

  • Causality: Standard catalytic hydrogenation (H₂ / Pd-C) frequently causes hydrodehalogenation (loss of Cl/F). Therefore, a dissolving metal reduction via single-electron transfer is employed to 4[4].

  • Protocol:

    • Suspend the nitro intermediate in THF and saturated aqueous NH₄Cl.

    • Add Zinc dust (10 equiv) or Iron powder.

    • Stir at room temperature overnight.

    • Filter through Celite to remove metal salts.

    • Adjust the aqueous filtrate to pH 2 with 1N HCl and extract with DCM. Dry over Na₂SO₄.

  • Self-Validation: LC-MS must confirm the expected mass shift [M+H]+ without the appearance of des-chloro or des-fluoro degradation peaks.

Step 3: Esterification & Salt Formation
  • Objective: Synthesize Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride.

  • Protocol:

    • Dissolve the amino acid in Methanol.

    • Add a catalytic amount of concentrated H₂SO₄ and reflux for 24 hours.

    • Remove solvent, neutralize, and extract the free base.

    • Dissolve the free base in DCM and introduce HCl gas to precipitate the salt.

  • Self-Validation: The formation of the HCl salt prevents oxidation of the electron-rich aniline moiety, yielding a highly crystalline solid with a sharp melting point, ideal for automated high-throughput weighing.

Synthesis SM 2-Chloro-6-fluorobenzoic acid (Starting Material) Nitration Regioselective Nitration (HNO3, H2SO4, 0-5 °C) SM->Nitration NitroInt 2-Chloro-6-fluoro-3-nitrobenzoic acid (>95% Regioselectivity) Nitration->NitroInt Reduction Chemoselective Reduction (Fe/NH4Cl or Zn/NH4Cl) NitroInt->Reduction AminoInt 3-Amino-2-chloro-6-fluorobenzoic acid (Avoids dehalogenation) Reduction->AminoInt Esterification Esterification & Salt Formation (MeOH, H2SO4, then HCl) AminoInt->Esterification Product Methyl 3-amino-2-chloro-6-fluorobenzoate HCl (Library Core) Esterification->Product

Synthetic workflow for Methyl 3-amino-2-chloro-6-fluorobenzoate HCl.

Library Enumeration Strategy

The bifunctional nature of this core allows for highly orthogonal library enumeration in drug discovery:

  • Aniline Functionalization: The 3-amino group acts as an ideal nucleophile for coupling with diverse sulfonyl chlorides (e.g., 5[5]) to generate the critical kinase hinge-binding motif.

  • Ester Functionalization: The methyl ester can be hydrolyzed back to the carboxylic acid and subsequently coupled with various substituted pyrimidines, quinazolinones, or anilines to probe the allosteric pockets of the target kinase.

Physicochemical & Structural Properties Summary

PropertyValueCausality / Impact in Drug Design
CAS Number (HCl Salt) 2089256-13-1Ensures oxidative stability; handles as a crystalline solid for HTS.
CAS Number (Free Base) 1186194-01-3Active nucleophilic form used directly in coupling reactions.
Molecular Formula C₈H₈Cl₂FNO₂Bifunctional scaffold (amino + ester) for orthogonal library enumeration.
Substitution Pattern 2-Chloro, 6-FluoroReduces P-gp/BCRP efflux ratios by ~3-fold compared to mono-fluoro analogs.
Directing Group C6-FluoroDominates electrophilic aromatic substitution, yielding >95% para-nitration.

References

  • Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:1

  • Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties Source: Journal of Medicinal Chemistry - ACS Publications URL:2

  • 3-Bromo-2-chloro-6-fluorobenzoic acid Retrosynthetic Pathway Source: Benchchem URL:3

  • US11414404B2 - Compounds for the treatment of BRAF-associated diseases and disorders Source: Google Patents URL:5

  • US 2011/0003809 A1 - Patent Application Publication Source: Googleapis.com URL:4

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (CAS No. 2089256-13-1), a key building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (CAS No. 2089256-13-1), a key building block in contemporary medicinal chemistry. We will delve into its commercial availability, explore a representative synthetic pathway, and detail its critical application in the development of targeted cancer therapeutics, specifically as an intermediate for BRAF kinase inhibitors.

Introduction: A Versatile Scaffold in Medicinal Chemistry

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a substituted aniline derivative whose structural features make it a valuable intermediate in the synthesis of complex organic molecules. The presence of a reactive amino group, alongside the electronic-modulating effects of the chloro and fluoro substituents on the benzene ring, provides a versatile platform for a variety of chemical transformations. Its primary significance in the field of drug discovery lies in its role as a precursor to a class of potent and selective inhibitors of BRAF kinase, a key protein implicated in the pathogenesis of various cancers.

Commercial Availability and Suppliers

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is available from a number of commercial suppliers, typically on a research to bulk scale. The free base, Methyl 3-amino-2-chloro-6-fluorobenzoate (CAS No. 1268830-74-5), is also commercially available. When sourcing this compound, it is crucial to verify the CAS number to ensure the correct isomer is being procured.

SupplierProduct NameCAS NumberNotes
BLD PharmatechMethyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride2089256-13-1Offers various quantities.
AccelaChemBiomethyl 3-amino-2-chloro-6-fluorobenzoate hydrochlorideN/ACAS number not specified on some listings, caution advised.
Appretech Scientific Limitedmethyl 3-amino-2-chloro-6-fluorobenzoate1268830-74-5Provides the free base.[1]
BiosynthMethyl 3-amino-6-chloro-2-fluorobenzoate hydrochloride2253632-39-0Note: This is an isomer, highlighting the importance of CAS verification.[2]

Chemical and Physical Properties

PropertyValue (for related compounds)Source
Molecular FormulaC8H7ClFNO2 (Free Base)[1]
Molecular Weight203.60 g/mol (Free Base)[1]
AppearanceColorless to light orange to yellow clear liquid (for a related isomer)[3]
SolubilitySoluble in organic solvents such as Dichloromethane (DCM) and Tetrahydrofuran (THF).Inferred from reaction protocols in patents.
StorageStore in a cool, dry, well-ventilated area. Keep container tightly closed.General recommendation for aminobenzoates.

Synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate

A representative synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate can be achieved through a multi-step process starting from 2-chloro-6-fluorobenzoic acid. The hydrochloride salt can then be obtained by treating the free base with hydrochloric acid.

Synthetic Workflow

Synthesis_Workflow A 2-Chloro-6-fluorobenzoic Acid B 2-Chloro-6-fluoro-3-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C Methyl 2-chloro-6-fluoro-3-nitrobenzoate B->C Esterification (Methanol, H2SO4) D Methyl 3-amino-2-chloro-6-fluorobenzoate C->D Reduction (e.g., H2, Pd/C) E Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride D->E Salt Formation (HCl)

Caption: Synthetic pathway for Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride.

Detailed Experimental Protocol

Step 1: Nitration of 2-Chloro-6-fluorobenzoic Acid

  • Rationale: This step introduces a nitro group onto the aromatic ring, which will later be reduced to the desired amino group. The directing effects of the existing substituents favor nitration at the 3-position.

  • Procedure:

    • Dissolve 2-chloro-6-fluorobenzoic acid in concentrated sulfuric acid and cool the mixture to 0°C.[4]

    • Slowly add nitric acid to the cooled solution while maintaining the temperature.[4]

    • Allow the reaction to warm to room temperature and stir for one hour.[4]

    • Quench the reaction by pouring it over ice and extract the product, 2-chloro-6-fluoro-3-nitrobenzoic acid, with a suitable organic solvent like dichloromethane (DCM).[4]

    • Dry the organic layer over sodium sulfate and concentrate to obtain the product, which can often be used in the next step without further purification.[4]

Step 2: Fischer Esterification

  • Rationale: The carboxylic acid is converted to a methyl ester. This is a standard Fischer esterification reaction catalyzed by a strong acid.

  • Procedure:

    • Dissolve the 2-chloro-6-fluoro-3-nitrobenzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and neutralize the acid catalyst.

    • Extract the product, Methyl 2-chloro-6-fluoro-3-nitrobenzoate, with an organic solvent and purify by standard methods such as column chromatography.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to the primary amine. Catalytic hydrogenation is a common and effective method for this transformation and is generally compatible with the ester and halide functional groups present in the molecule.[5]

  • Procedure:

    • Dissolve Methyl 2-chloro-6-fluoro-3-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain Methyl 3-amino-2-chloro-6-fluorobenzoate as the free base.

Step 4: Formation of the Hydrochloride Salt

  • Rationale: The free amine is converted to its hydrochloride salt to improve its stability and handling properties.

  • Procedure:

    • Dissolve the purified Methyl 3-amino-2-chloro-6-fluorobenzoate in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in the same solvent or bubble hydrogen chloride gas through the solution.

    • The hydrochloride salt will precipitate out of the solution.

    • Isolate the solid by filtration, wash with a non-polar solvent, and dry under vacuum.

Application in the Synthesis of BRAF Kinase Inhibitors

Methyl 3-amino-2-chloro-6-fluorobenzoate is a crucial intermediate in the synthesis of a new generation of BRAF inhibitors, which are used in the treatment of BRAF-mutant melanomas and other cancers. The following protocol is a representative example of its use, as described in the patent literature.

Workflow for BRAF Inhibitor Synthesis

BRAF_Inhibitor_Synthesis A Methyl 3-amino-2-chloro-6-fluorobenzoate B Sulfonamide Intermediate A->B Sulfonylation (e.g., Propane-1-sulfonyl chloride, Triethylamine) C Hydrolyzed Acid B->C Saponification (NaOH) D Amide Coupled Product (BRAF Inhibitor Core) C->D Amide Coupling (with appropriate amine)

Caption: General workflow for the synthesis of a BRAF inhibitor core from Methyl 3-amino-2-chloro-6-fluorobenzoate.

Detailed Experimental Protocol for Sulfonamide Formation
  • Rationale: The amino group of Methyl 3-amino-2-chloro-6-fluorobenzoate is reacted with a sulfonyl chloride to form a sulfonamide. This sulfonamide moiety is a key structural feature in many BRAF inhibitors.

  • Procedure:

    • Dissolve Methyl 3-amino-2-chloro-6-fluorobenzoate in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[6]

    • Cool the solution to 0°C.

    • Add triethylamine to act as a base to neutralize the HCl byproduct.[6]

    • Slowly add the desired sulfonyl chloride (e.g., propane-1-sulfonyl chloride) to the cooled solution.[6]

    • Stir the reaction at 0°C for a specified period, then allow it to warm to room temperature and continue stirring until the reaction is complete.

    • The resulting sulfonamide can then be carried forward to subsequent steps, such as hydrolysis of the ester and amide coupling, to complete the synthesis of the target BRAF inhibitor.

Conclusion

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a commercially available and synthetically accessible building block of significant importance in the field of medicinal chemistry. Its well-defined reactivity and structural features make it an ideal starting material for the synthesis of complex drug candidates, most notably for the development of targeted therapies against BRAF-driven cancers. The protocols and information provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this valuable chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US11634409B2 - Compounds for the treatment of BRAF-associated diseases and disorders.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Reduction of nitro compounds. Retrieved from [Link]

  • Chen, J., et al. (2015). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative. RSC Advances, 5(110), 90691-90695.
  • Li, Z., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Synthesis, 54(23), 5143-5150.
  • NextSDS. (n.d.). Methyl 3-Amino-2-Chloro-6-Fluorobenzoate — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders.
  • Google Patents. (n.d.). US9550781B2 - Kinase modulating compounds, compositions containing the same and use thereof.
  • Google Patents. (n.d.). WO2011025938A2 - Raf inhibitor compounds and methods of use thereof.
  • Google Patents. (n.d.). WO2012118492A1 - Heterocyclic sulfonamides as raf inhibitors.
  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). methyl 3-amino-2-chloro-6-fluorobenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). methyl 3-amino-2-fluorobenzoate. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Complex Biaryl Synthesis Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a highly functionalized aromatic b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Biaryl Synthesis

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring a sterically hindered and electron-deficient aryl chloride, a coordinating amino group, and an ester functionality—presents both a challenge and an opportunity for synthetic chemists. This guide provides a comprehensive overview of the strategic considerations and practical protocols for the successful application of this versatile substrate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The ability to efficiently couple this substrate opens avenues for the synthesis of novel biaryl compounds, which are prevalent motifs in pharmacologically active molecules.[1][2][3]

Scientific Rationale & Mechanistic Insights

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organohalide.[4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

The Challenge of a Substituted Anilide

The use of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride in this reaction requires careful consideration of its electronic and steric properties:

  • Aryl Chloride Activation: The carbon-chlorine bond is significantly stronger than corresponding carbon-bromine or carbon-iodine bonds, making the initial oxidative addition of the Pd(0) catalyst the rate-limiting step.[5] The presence of the electron-withdrawing fluorine and ester groups can facilitate this step to some extent.

  • Steric Hindrance: The ortho-chloro and ortho-fluoro substituents create a sterically congested environment around the reactive C-Cl bond, which can impede the approach of the bulky palladium catalyst.[1]

  • Coordinating Amino Group: The free amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.[7] While the hydrochloride form mitigates this to some extent by protonating the amine, the choice of base in the reaction is critical to liberate the free amine for the desired electronic effect without causing catalyst deactivation.

To overcome these challenges, the selection of a highly active and sterically demanding catalyst system is paramount. Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the formation of a monoligated, highly reactive Pd(0) species.[8][9]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X(L) Intermediate pd0->pd_complex Oxidative Addition aryl_halide Ar-X (Methyl 3-amino-2-chloro-6-fluorobenzoate) aryl_halide->oxidative_addition oxidative_addition->pd_complex transmetalation Transmetalation trans_complex Ar-Pd(II)-R(L) Intermediate pd_complex->trans_complex Transmetalation boronic_acid R-B(OH)₂ Arylboronic Acid boronic_acid->transmetalation base Base base->transmetalation transmetalation->trans_complex trans_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-R Biaryl Product reductive_elimination->product product->pd0 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocol is a generalized starting point for the Suzuki-Miyaura coupling of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. Optimization of catalyst, ligand, base, solvent, and temperature is highly recommended for each specific arylboronic acid partner.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
Methyl 3-amino-2-chloro-6-fluorobenzoate HCl≥97% PurityCommercial Source
Arylboronic Acid≥98% PurityCommercial Source
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial Source
Buchwald Ligand (e.g., SPhos, XPhos, or RuPhos)Catalyst GradeCommercial Source
Potassium Phosphate (K₃PO₄), anhydrousReagent GradeCommercial Source
1,4-Dioxane, anhydrousAnhydrous, ≥99.8%Commercial Source
Degassed WaterHPLC GradeIn-house preparation
Inert Gas (Argon or Nitrogen)High PurityGas Supplier
Standard Glassware for Inert Atmosphere ChemistryN/ALaboratory Supplier
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and anhydrous potassium phosphate (3.0 equiv.).

    • Add the palladium(II) acetate (1-5 mol%) and the phosphine ligand (1.1-1.2 equiv. relative to Pd).

    • Seal the vessel with a septum or cap.

  • Inert Atmosphere:

    • Evacuate the reaction vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of 0.1-0.5 M with respect to the aryl halide.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS until consumption of the starting material is observed (typically 2-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst & Ligand start->setup inert Establish Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (80-110°C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Dilute - Wash - Dry monitor->workup Complete purify Purification: Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Process Optimization and Troubleshooting

The success of the Suzuki coupling with this challenging substrate is highly dependent on the careful selection and optimization of reaction parameters.

Catalyst System Selection
Catalyst System (Precatalyst + Ligand)BaseSolvent SystemTemperature (°C)Key Considerations
Pd(OAc)₂ + SPhos/XPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80-110A robust and versatile system for aryl chlorides. The bulky, electron-rich ligand facilitates oxidative addition.[6]
Pd₂(dba)₃ + RuPhos/tBuXPhosK₂CO₃, K₃PO₄THF/H₂O, Dioxane/H₂O80-110Highly active catalysts, often effective at lower catalyst loadings and temperatures.
PEPPSI-IPr/SIPrK₃PO₄, K₂CO₃Dioxane, Toluene80-110N-Heterocyclic carbene (NHC) based catalysts are particularly effective for sterically hindered and electron-deficient aryl chlorides.[8]
Pd(PPh₃)₄Na₂CO₃, K₂CO₃Toluene/Ethanol/H₂O80-110A classical catalyst, may require higher loadings and longer reaction times for this substrate. Prone to deactivation with hindered substrates.
Common Issues and Solutions
IssuePotential CauseRecommended Solution
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Catalyst inhibition by the amine- Use a fresh, high-quality palladium source and ligand.- Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos or a Gen 3 Buchwald ligand).- Increase reaction temperature cautiously.- Ensure rigorous exclusion of oxygen.
Protodeboronation - Degradation of the boronic acid, especially if electron-rich or unstable.- Use a slight excess of the boronic acid (1.2-1.5 equiv.).- Consider using the corresponding boronate ester (e.g., pinacol ester) for increased stability.- Minimize the amount of water in the reaction mixture or use anhydrous conditions if compatible with the chosen base.
Dehalogenation - Reduction of the aryl chloride starting material.- Avoid amine bases (e.g., triethylamine) and alcohol solvents which can be hydride sources.[8]- Optimize the ligand and base combination to favor the cross-coupling pathway.
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition- Ensure thorough degassing of the reaction mixture and solvents.[8]- Use an appropriate ligand-to-palladium ratio (typically 2:1 for monoligating phosphines) to stabilize the catalyst.

Safety Information

  • Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride and its non-hydrochloride form should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) from the supplier.[10][11][12][13]

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15] Work in a well-ventilated fume hood.[10][11] Avoid inhalation of dust and contact with skin and eyes.[10][12]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation and skin contact.

  • Solvents: Anhydrous solvents like 1,4-dioxane and toluene are flammable and have specific health hazards. Handle them in a fume hood away from ignition sources.

  • Bases: Strong bases like potassium phosphate can be corrosive. Avoid contact with skin and eyes.

References

  • SynQuest Laboratories, Inc. (2020).
  • AAPPTec, LLC.
  • Enamine. (n.d.).
  • ChemicalBook. (2025).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-4-chlorobenzoic acid.
  • Appretech Scientific Limited. (n.d.). methyl 3-amino-2-chloro-6-fluorobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. PMC.
  • NextSDS. (n.d.). Methyl 3-Amino-2-Chloro-6-Fluorobenzoate — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).
  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862–875.
  • NextSDS. (n.d.). methyl 2-amino-3-chloro-6-fluorobenzoate — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). ChemInform Abstract: Tetra-ortho-Substituted Biaryls Through Palladium-Catalyzed Suzuki—Miyaura Couplings with a Diaminochlorophosphine Ligand.
  • Szostak, M., et al. (n.d.). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr*)(μ-Cl)Cl]2.
  • National Center for Biotechnology Information. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • ResearchGate. (2025). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)
  • MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.

Sources

Application

Application Notes &amp; Protocols for the N-arylation of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Arylated Anthranilates N-arylated anthranilic acid derivatives are privileged scaffolds in medicinal chemistry and mater...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Arylated Anthranilates

N-arylated anthranilic acid derivatives are privileged scaffolds in medicinal chemistry and materials science. Their structural motifs are present in a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and various other biologically active compounds. The strategic introduction of an aryl group onto the nitrogen atom of an anthranilate can profoundly influence the molecule's conformational preferences, electronic properties, and ultimately, its biological target engagement.

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride presents a particularly challenging substrate for N-arylation. The aniline nitrogen is deactivated by the adjacent electron-withdrawing ester group and the ortho- and para-substituents (chlorine and fluorine). Furthermore, the ortho-chloro substituent introduces significant steric hindrance, impeding the approach of coupling partners. Overcoming these challenges requires carefully optimized catalytic systems that can facilitate this demanding transformation.

This guide provides detailed protocols and mechanistic insights for the successful N-arylation of this substrate, focusing on modern palladium- and copper-catalyzed cross-coupling methodologies.

Challenges in the N-arylation of Methyl 3-amino-2-chloro-6-fluorobenzoate

The primary obstacles in the N-arylation of this specific substrate are:

  • Reduced Nucleophilicity: The electron-withdrawing ester and halogen substituents significantly decrease the electron density on the aniline nitrogen, reducing its nucleophilicity and making it a poor coupling partner in C-N bond formation reactions.[1][2]

  • Steric Hindrance: The presence of a chlorine atom ortho to the amino group creates substantial steric bulk, which can hinder the approach of both the arylating agent and the metal catalyst.[3] This steric impediment can slow down crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4]

  • Catalyst Deactivation: The substrate or impurities could potentially poison the catalyst, leading to incomplete conversion.

Recommended Protocols for N-Arylation

Two primary transition-metal-catalyzed methods have proven effective for the N-arylation of challenging anilines: the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

Protocol 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] The success of this reaction, especially with challenging substrates, is highly dependent on the choice of phosphine ligand.[7] For sterically hindered and electron-poor anilines, bulky and electron-rich biaryl phosphine ligands are often required to promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[3][5]

Reaction Scheme:

Catalytic Cycle Visualization:

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine Coordination & Deprotonation R'-NH2, Base Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NHR'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NHR'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NHR' Ar-NHR' Reductive Elimination->Ar-NHR'

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

Reagents and Equipment:

  • Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed Pd-ligand complex)

  • Bulky biaryl phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Schlenk line or glovebox for inert atmosphere operations[8][9][10]

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Neutralization of the Hydrochloride Salt:

    • Prior to the coupling reaction, the hydrochloride salt of the starting material must be neutralized. This can be achieved by treating a solution of the hydrochloride salt in a suitable solvent (e.g., dichloromethane or ethyl acetate) with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by extraction, drying of the organic layer, and solvent removal.

  • Reaction Setup (under inert atmosphere):

    • In a glovebox or under a stream of argon, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Add the neutralized Methyl 3-amino-2-chloro-6-fluorobenzoate (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (1.5-2.0 equiv.).

    • Add the anhydrous, deoxygenated solvent via cannula or syringe.

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and effective sources of Pd(0).
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination for hindered substrates.[5][7]
Base NaOtBu, K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the aniline.[1]
Solvent Toluene, DioxaneAnhydrous, high-boiling solvents suitable for these reactions.
Temperature 80-110 °CSufficient thermal energy is often needed for hindered couplings.[3]
Atmosphere Inert (Argon or Nitrogen)Oxygen can deactivate the palladium catalyst.[3]
Protocol 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction that serves as a valuable alternative to palladium-catalyzed methods.[11][12] Modern Ullmann-type reactions often utilize ligands to facilitate the coupling under milder conditions than the harsh, classical protocols.[11][13]

Reaction Scheme:

Catalytic Cycle Visualization:

Ullmann Condensation Catalytic Cycle Cu(I)X Cu(I)X Ligand Exchange Ligand Exchange Cu(I)X->Ligand Exchange R'-NH2, Base Cu(I)-Amide Cu(I)-Amide Ligand Exchange->Cu(I)-Amide Oxidative Addition Oxidative Addition Cu(I)-Amide->Oxidative Addition Ar-X Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I)X Ar-NHR' Ar-NHR' Reductive Elimination->Ar-NHR'

Caption: Proposed catalytic cycle for the Ullmann condensation.

Detailed Step-by-Step Methodology:

Reagents and Equipment:

  • Neutralized Methyl 3-amino-2-chloro-6-fluorobenzoate

  • Aryl halide (typically aryl iodide or bromide)

  • Copper(I) salt (e.g., CuI, Cu₂O)

  • Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling polar solvent (e.g., DMF, DMSO, NMP)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the copper(I) salt (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv.).

    • Add the neutralized Methyl 3-amino-2-chloro-6-fluorobenzoate (1.0 equiv.) and the aryl halide (1.5 equiv.).

    • Add the solvent.

  • Reaction Execution:

    • Heat the reaction mixture to a high temperature (often >120 °C).[11]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After completion, cool the reaction mixture and dilute with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with aqueous ammonia solution to remove copper salts, followed by brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify by flash column chromatography.

Table 2: Recommended Conditions for Ullmann Condensation

ParameterRecommended ConditionRationale
Copper Source CuI, Cu₂OCommon and effective copper(I) sources.
Ligand 1,10-phenanthroline, DMEDALigands can accelerate the reaction and allow for milder conditions.[13]
Base K₂CO₃, Cs₂CO₃Inorganic bases are typically used in Ullmann reactions.
Solvent DMF, DMSO, NMPHigh-boiling polar solvents are generally required.
Temperature 120-160 °CHigher temperatures are often necessary for Ullmann couplings.[11]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following self-validating systems should be implemented:

  • In-process Controls: Regular monitoring of the reaction by TLC or LC-MS allows for the assessment of starting material consumption and product formation. This provides real-time feedback on the reaction's progress and can indicate if adjustments to the reaction time or temperature are necessary.

  • Analytical Checkpoints:

    • Starting Material Purity: The purity of the neutralized Methyl 3-amino-2-chloro-6-fluorobenzoate should be confirmed by ¹H NMR and LC-MS before use, as impurities can inhibit the catalyst.

    • Product Characterization: The final purified product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

  • Troubleshooting:

    • Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading, using a more active ligand, or increasing the reaction temperature and time. Ensure the inert atmosphere is strictly maintained.[3]

    • Side Reactions: The formation of hydrodehalogenation byproducts (reduction of the aryl halide) can sometimes be observed.[3] Using a less electron-rich ligand or lowering the reaction temperature may mitigate this.

General Experimental Workflow

Experimental Workflow Start Start Neutralization Neutralize Hydrochloride Salt Start->Neutralization Inert_Atmosphere Prepare Inert Atmosphere (Glovebox/Schlenk Line) Neutralization->Inert_Atmosphere Reagent_Addition Add Reagents (Substrate, Aryl Halide, Catalyst, Ligand, Base) Inert_Atmosphere->Reagent_Addition Solvent_Addition Add Anhydrous, Deoxygenated Solvent Reagent_Addition->Solvent_Addition Reaction Heat and Stir Reaction Mixture Solvent_Addition->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, HRMS) Purification->Characterization End End Characterization->End

Caption: General workflow for N-arylation protocols.

Conclusion

The N-arylation of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a challenging but achievable transformation. The choice between a palladium-catalyzed Buchwald-Hartwig amination and a copper-catalyzed Ullmann condensation will depend on the specific arylating agent, available resources, and desired reaction conditions. The Buchwald-Hartwig protocol, with its milder conditions and broader substrate scope, is often the preferred initial approach. However, the Ullmann condensation remains a valuable alternative, particularly when palladium-based methods are unsuccessful. By carefully following the detailed protocols and incorporating the principles of self-validation, researchers can confidently synthesize these valuable N-arylated anthranilate derivatives for their drug discovery and development programs.

References

  • Senra, J. D., Aguiar, L. C. S., & Simas, A. B. C. (2011). Recent Progress in Transition-Metal-Catalyzed C-N Cross-Couplings: Emerging Approaches Towards Sustainability. Current Organic Synthesis, 8(1), 53-78.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Lizandara Pueyo, C., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Lizandara Pueyo, C., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi.
  • Benchchem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines.
  • James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • Surry, D. S., & Buchwald, S. L. (2011).
  • MDPI. (2026, March 5).
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling.
  • Bruno, N. C., & Buchwald, S. L. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. CHIMIA International Journal for Chemistry, 68(6), 419-422.
  • James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • International Journal of Futuristic and Innovative Mechanical Research. (2026, January 15). Cu-Catalyzed N-Arylation of Anilines with Phenylboronic Acids.
  • Fors, B. P., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2434–2439.
  • Benchchem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines.
  • James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • RSC Publishing. (n.d.). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Organic & Biomolecular Chemistry.
  • Procter, D. J., & Gammack Yamagata, A. (2023). Aryne‐Enabled C−N Arylation of Anilines.
  • Cravotto, G., Orio, L., & Calcio Gaudino, E. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • MDPI. (2020, October 1). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539.
  • Valente, C., & Organ, M. G. (2014). Room-temperature amination of deactivated aniline and aryl halide partners with carbonate base using a Pd-PEPPSI-IPentCl-o-picoline catalyst.
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2011). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Acta Poloniae Pharmaceutica, 68(3), 363-370.
  • ResearchGate. (n.d.). Suggested mechanism for the synthesis of N-aryl-3-amino....
  • Khan, I., Zaib, S., Batool, F., Abbas, N., Iqbal, J., & Villinger, A. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6965.
  • Das, S., & Ackermann, L. (2021).
  • Hartwig, J. F., & Buchwald, S. L. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • Bakos, J., & Kégl, T. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • YouTube. (2020, June 14). Effect of Substituents on the Basicity of Anilines.
  • Chemistry LibreTexts. (2023, June 30).
  • ResearchGate. (2025, August 6). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
  • Das, S., & Ackermann, L. (2021).
  • MDPI. (2023, May 31). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 28(11), 4478.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1086-1093.
  • ResearchGate. (2023, June 7).
  • Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2011). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Asian Journal of Organic Chemistry, 1(1), 85-91.
  • Preprints.org. (2025, August 5). Green Catalysis with Organometallic Complexes: Mechanistic Insights and Industrial Perspectives.
  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline....
  • Reddit. (2022, May 13).
  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis a, Anilines are....
  • ResearchGate. (n.d.).
  • DSpace@MIT. (2016, August 8).
  • RSC Publishing. (n.d.). Facile and efficient N-arylation of amino acid esters with (−)
  • NextSDS. (n.d.).
  • PubMed. (2018).
  • MilliporeSigma. (n.d.).

Sources

Method

Application Note: Synthesis of Quinazoline-Based Kinase Inhibitors from Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrochloride

Mechanistic Rationale & Retrosynthetic Strategy The development of brain-penetrant kinase inhibitors, particularly those targeting BRAF mutations in central nervous system (CNS) tumors, requires precise stereoelectronic...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Retrosynthetic Strategy

The development of brain-penetrant kinase inhibitors, particularly those targeting BRAF mutations in central nervous system (CNS) tumors, requires precise stereoelectronic tuning of the drug's core scaffold. The starting material, Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (CAS: 2089256-13-1)[1], serves as the central phenyl ring for clinical candidates such as PF-07284890 (ARRY-461)[2].

Causality in Scaffold Design: The 2-chloro and 6-fluoro substituents are not arbitrary; they sterically lock the dihedral angle of the central phenyl ring. This conformation perfectly aligns the molecule within the ATP-binding cleft of the BRAF kinase. Furthermore, the inclusion of the fluorine atom significantly lowers the P-gp and BCRP efflux ratios, which is a mandatory requirement for achieving high blood-brain barrier (BBB) permeability[2].

The synthesis requires a sequence of regioselective transformations:

  • Sulfonylation of the highly nucleophilic 3-amino group.

  • Curtius Rearrangement to convert the 1-methyl ester into an amine, effectively synthesizing a 1,3-diamine derivative.

  • Buchwald-Hartwig Cross-Coupling to attach the 3,5-dimethylquinazolin-4(3H)-one core to the newly formed amine[3].

Chemical Synthesis Workflow

SynthesisWorkflow SM Methyl 3-amino-2-chloro- 6-fluorobenzoate HCl FreeBase Step 1: Sulfonylation (R-SO2Cl, TEA, DCM) SM->FreeBase Ester Sulfonamido Ester FreeBase->Ester Hydrolysis Step 2: Saponification (LiOH, THF/H2O) Ester->Hydrolysis Acid Sulfonamido Benzoic Acid Hydrolysis->Acid Curtius Step 3: Curtius Rearrangement (DPPA, t-BuOH, Heat) Acid->Curtius BocAmine Boc-Protected Aniline Curtius->BocAmine Deprotect Step 4: Deprotection (HCl or TFA) BocAmine->Deprotect Aniline Free Aniline Intermediate Deprotect->Aniline Coupling Step 5: Buchwald-Hartwig (Pd Cat., Quinazoline-Br) Aniline->Coupling Target Target Quinazoline Derivative (e.g., PF-07284890) Coupling->Target

Forward synthesis workflow of quinazoline derivatives from the starting material.

Step-by-Step Experimental Protocols

Step 1: Free-Basing and Regioselective Sulfonylation

The use of the hydrochloride salt provides superior oxidative stability during storage compared to the free aniline. Therefore, an initial neutralization step is required[4].

  • Preparation: Suspend Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) (10 mL/g) under a nitrogen atmosphere. Cool the suspension to 0 °C.

  • Neutralization: Add triethylamine (TEA) (3.0 equiv) dropwise over 15 minutes.

    • Causality: The first equivalent of TEA neutralizes the HCl salt, generating the nucleophilic free base (solution becomes homogeneous), while the remaining equivalents act as an acid scavenger for the subsequent reaction.

  • Coupling: Add 3-fluoropropane-1-sulfonyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar free amine and the formation of a higher Rf spot indicates completion.

  • Workup: Quench with 1N HCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the sulfonamido ester[3].

Step 2: Saponification of the Ester
  • Dissolve the sulfonamido ester in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v).

  • Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

  • Workup: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 2N HCl to pH 2–3. The product will precipitate as a white solid. Filter and dry under a high vacuum.

Step 3: Curtius Rearrangement (C-N Bond Formation)

The Curtius rearrangement is selected over Hofmann or Schmidt reactions because it operates under mild, strictly anhydrous conditions, preventing the premature hydrolysis of the sensitive sulfonamide moiety[3].

  • Activation: Dissolve the benzoic acid intermediate (1.0 equiv) in anhydrous tert-butanol (t-BuOH) and toluene (1:1 v/v). Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) followed by diphenylphosphoryl azide (DPPA) (1.2 equiv).

  • Thermal Rearrangement: Heat the reaction mixture to 90 °C for 8–12 hours.

    • Self-Validation: The continuous evolution of nitrogen gas (visible bubbling) is a physical confirmation that the acyl azide is decomposing into the highly reactive isocyanate intermediate.

  • Workup: Concentrate the mixture, partition between EtOAc and water, wash with saturated NaHCO₃, dry, and purify via silica gel chromatography to isolate the Boc-protected aniline.

CurtiusMechanism Acid Carboxylic Acid (R-COOH) AcylAzide Acyl Azide (R-CO-N3) Acid->AcylAzide DPPA, Base - (PhO)2PO2H Nitrene Acyl Nitrene Intermediate AcylAzide->Nitrene Heat (90°C) - N2 (Gas Evolution) Isocyanate Isocyanate (R-N=C=O) Nitrene->Isocyanate Alkyl Migration BocAmine Boc-Protected Amine (R-NH-Boc) Isocyanate->BocAmine t-BuOH Nucleophilic Addition

Mechanistic pathway of the Curtius rearrangement highlighting self-validating nitrogen gas evolution.

Step 4: Boc Deprotection
  • Dissolve the Boc-protected aniline in DCM. Add 4N HCl in dioxane (5.0 equiv) and stir at room temperature for 2 hours.

  • Concentrate the solvent under reduced pressure to yield the free aniline hydrochloride salt. Neutralize with saturated NaHCO₃ and extract with EtOAc to obtain the free base prior to coupling.

Step 5: Buchwald-Hartwig Cross-Coupling

The cross-coupling of the sterically hindered, electron-deficient aniline with 6-bromo-3,5-dimethylquinazolin-4(3H)-one requires a highly active palladium catalyst. Xantphos is selected as the ligand because its wide bite angle (111°) accelerates the critical reductive elimination step, which is otherwise sluggish for bulky aryl systems[2].

  • In an oven-dried Schlenk flask, combine the free aniline (1.0 equiv), 6-bromo-3,5-dimethylquinazolin-4(3H)-one (1.0 equiv), Cs₂CO₃ (2.5 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv).

  • Degassing: Evacuate the flask and backfill with N₂ (repeat 3 times). Causality: Pd(0) is highly sensitive to oxygen; rigorous degassing prevents catalyst deactivation and black palladium precipitation.

  • Add degassed 1,4-dioxane. Heat the mixture at 100 °C for 12 hours.

    • Self-Validation: The initial dark purple/red color of Pd₂(dba)₃ will transition to a distinct yellow/orange, confirming the formation of the active Pd(0)-Xantphos complex.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium residues, concentrate, and purify by reverse-phase preparative HPLC.

Quantitative Data & Process Optimization

To ensure maximum throughput and scalability, the following optimization matrices were developed for the critical C-N bond-forming steps.

Table 1: Optimization of Curtius Rearrangement Conditions

Reagent SystemSolvent SystemTemp (°C)Time (h)Yield (%)Purity (LC-MS, %)
DPPA, TEAt-BuOH901282>98
DPPA, DIPEA Toluene / t-BuOH 100 8 86 >99
NaN₃, ClCOOEtt-BuOH85166590

Table 2: Catalyst and Ligand Screening for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventYield (%)Observation
Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane 85 Clean conversion, minimal debromination
Pd(OAc)₂BrettPhosK₂CO₃t-AmylOH78Traces of homocoupling observed
Pd₂(dba)₃BINAPNaOtBuToluene45Significant side reactions due to strong base
RuPhos Pd G3RuPhosCs₂CO₃Dioxane88Rapid reaction, highly scalable but expensive

Self-Validating Analytical Quality Control (QC)

To guarantee the structural integrity of the synthesized quinazoline derivative, the following analytical checkpoints must be verified:

  • ¹H NMR (DMSO-d6): The disappearance of the methyl ester singlet (~3.8 ppm) from the starting material and the appearance of the quinazolinone methyl groups (a distinct singlet at ~3.5 ppm for the N-methyl and ~2.5 ppm for the C-methyl)[5].

  • ¹⁹F NMR: Two distinct fluorine signals should be observed. The central phenyl ring fluorine will appear as a multiplet due to coupling with the adjacent aromatic proton, while the terminal aliphatic fluorine (if using a fluoropropyl sulfonamide) will present a characteristic triplet of doublets.

  • Mass Spectrometry (ESI-MS): The final compound must exhibit the expected [M+H]⁺ molecular ion peak, with an isotopic pattern consistent with the presence of one chlorine atom (approximate 3:1 ratio of M : M+2).

Sources

Application

Application Note: High-Throughput RP-HPLC Method Development for Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrochloride

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Application Area: Pharmaceutical Intermediates, Kinase Inhibitor Synthesis (e.g., BRAF Inhibitors) Executive Summary & Chemical Prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Application Area: Pharmaceutical Intermediates, Kinase Inhibitor Synthesis (e.g., BRAF Inhibitors)

Executive Summary & Chemical Profiling

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (CAS: 2089256-13-1) is a highly specialized, sterically hindered aniline derivative. It serves as a critical building block in the synthesis of advanced targeted therapeutics, most notably highly potent and brain-penetrant BRAF inhibitors such as the clinical candidate PF-07284890 (ARRY-461)[1].

Because this compound is utilized in early-to-late stage medicinal chemistry workflows, rapid and highly reproducible purity assessments are required. This application note details a field-proven, fast reverse-phase high-performance liquid chromatography (RP-HPLC) method optimized for this specific halogenated aniline salt.

Table 1: Physicochemical Profile of the Analyte
ParameterDescription / Value
Chemical Name Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride
CAS Number 2089256-13-1 (HCl salt) / 1268830-74-5 (Free base)
Molecular Formula C8H8Cl2FNO2 (HCl salt)
Molecular Weight 240.06 g/mol
Structural Liabilities Highly deactivated aromatic ring (electron-withdrawing -Cl, -F, and ester groups) resulting in a weakly basic amine.

Method Development Rationale: The Causality of Chromatographic Choices

To move beyond a simple list of parameters, it is critical to understand why specific chromatographic conditions are selected for this molecule.

Controlling Amine Ionization and Silanol Interactions

Anilines typically have a pKa around 4.6, but the addition of ortho/meta electron-withdrawing groups (-Cl, -F, -COOCH3) drastically reduces the basicity of the nitrogen atom. While supplied as a hydrochloride salt, the compound readily dissociates in aqueous solutions. If analyzed under neutral pH conditions, the transient ionization states of the amine, combined with ionized residual silanols (-SiO⁻) on the stationary phase, will cause severe peak tailing and unpredictable retention times.

By utilizing Trifluoroacetic Acid (TFA) as a mobile phase modifier (pH ~2), we achieve a dual mechanistic advantage:

  • Silanol Suppression: The acidic environment fully protonates residual silanols on the silica matrix, eliminating secondary electrostatic interactions.

  • Ion-Pairing: TFA acts as an ion-pairing agent for any protonated amine species, ensuring a sharp, symmetrical peak.

Mitigating Baseline Drift via Differential TFA Concentrations

A common challenge in gradient elution with TFA is the shifting baseline at low UV wavelengths (e.g., 210-254 nm) due to the differing absorbance profiles of the aqueous and organic phases. To counteract this, this protocol utilizes a highly specific differential TFA concentration: 0.01875% in the aqueous phase and 0.0375% in the organic phase [1]. This precise balancing acts as an optical leveling mechanism, ensuring a flat baseline during the rapid 10–80% organic gradient, which is critical for accurate integration of low-level impurities.

Core-Shell Column Technology for High-Throughput

To accommodate the fast-paced nature of drug discovery, a Kinetex C18 (5 μm, core-shell) column is employed. The solid core limits the diffusion path of the analyte into the porous shell, significantly reducing axial dispersion (the van Deemter C-term). This allows for a high flow rate (1.5 mL/min) without the exponential backpressure penalty seen in fully porous particles, enabling a complete gradient run in just 6 minutes.

Mechanism A Analyte: Weakly Basic Halogenated Aniline B Acidic Mobile Phase (pH ~2) 0.018% - 0.037% TFA A->B C Neutral Mobile Phase (pH ~7) No Additives A->C D Silanols Protonated Ion-Pairing Active B->D E Silanols Ionized (-SiO-) Secondary Interactions C->E F Sharp Peak Shape High Resolution D->F G Peak Tailing Poor Resolution E->G

Figure 1: Mechanistic causality of mobile phase pH on peak shape and silanol interactions.

Experimental Protocol & Self-Validating Workflow

The following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that must pass prior to sample analysis, ensuring the integrity of the data generated.

Table 2: Chromatographic Conditions
ParameterSpecification
Column Phenomenex Kinetex C18, 4.6 × 50 mm, 5 μm
Mobile Phase A HPLC-grade Water containing 0.01875% TFA
Mobile Phase B HPLC-grade Acetonitrile containing 0.0375% TFA
Flow Rate 1.5 mL/min
Column Temperature 30 °C
Injection Volume 5 μL
Detection UV at 254 nm (Reference 360 nm if using PDA)
Diluent 50:50 Water:Acetonitrile
Table 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
4.02080Linear
4.52080Hold (Wash)
4.69010Linear
6.09010Hold (Equilibration)
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Pipette exactly 187.5 μL of LC-MS grade TFA into 1.0 L of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Pipette exactly 375.0 μL of LC-MS grade TFA into 1.0 L of HPLC-grade Acetonitrile. Mix thoroughly and degas.

Step 2: Sample Preparation Note: The hydrochloride salt may exhibit hygroscopicity. Store in a desiccator prior to weighing.

  • Standard Solution: Accurately weigh 10.0 mg of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride reference standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Diluent (50:50 Water:MeCN). Sonicate for 5 minutes until fully dissolved.

  • Make up to volume with Diluent to achieve a final concentration of 1.0 mg/mL. Filter through a 0.22 μm PTFE syringe filter into an HPLC vial.

Step 3: System Equilibration & System Suitability Test (SST)

  • Purge the HPLC lines and equilibrate the column at initial conditions (90% A / 10% B) for at least 10 column volumes (~15 minutes) until the baseline is stable.

  • Inject the Standard Solution (1.0 mg/mL) five consecutive times.

  • Evaluate the chromatograms against the SST criteria (Table 4) to validate system readiness.

Table 4: System Suitability Acceptance Criteria
ParameterAcceptance LimitCausality / Rationale
Retention Time %RSD ≤ 1.0%Ensures pump delivery and column equilibration are stable.
Peak Area %RSD ≤ 2.0%Verifies autosampler precision and detector stability.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions by TFA.
Theoretical Plates (N) ≥ 2000Validates column efficiency and proper core-shell mass transfer.

Step 4: Sample Analysis Once SST criteria are met, proceed with injecting the unknown samples. Bracket the sample runs with a standard injection every 10 samples to ensure ongoing system stability.

HPLC_Workflow A Sample Prep (HCl Salt Dissolution) C RP-HPLC Separation (C18 Core-Shell) A->C B Mobile Phase (Balanced TFA Gradient) B->C D UV/PDA Detection (254 nm) C->D E Data Analysis (SST & Purity) D->E

Figure 2: End-to-end self-validating HPLC analytical workflow for benzoate derivatives.

References

  • Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, ACS Publications. (July 30, 2024). Details the synthesis and specific HPLC methodology for Methyl 3-amino-2-chloro-6-fluorobenzoate derivatives.[1] URL:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Provides the authoritative grounding for the System Suitability Test (SST) parameters utilized in this protocol. URL:[Link]

Sources

Method

Application Note: Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrochloride in the Preparation of Agrochemical Intermediates

Executive Summary Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a highly versatile, structurally stable building block utilized in the synthesis of advanced agrochemicals, particularly auxinic herbicides. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a highly versatile, structurally stable building block utilized in the synthesis of advanced agrochemicals, particularly auxinic herbicides. This application note details the physicochemical rationale for utilizing this specific salt and ester form, provides mechanistic insights into its downstream transformations, and outlines self-validating experimental protocols for its conversion into active herbicidal scaffolds.

Physicochemical Rationale & Mechanistic Insights

The Role of the Hydrochloride Salt and Methyl Ester

In the synthesis of halogenated benzoic acid derivatives, the stability of the starting material is paramount. The free base of methyl 3-amino-2-chloro-6-fluorobenzoate is electron-rich and susceptible to premature oxidation. Utilizing the hydrochloride salt mitigates this risk, ensuring long-term shelf stability and precise stoichiometry during diazotization ([1]). Furthermore, the methyl ester protects the carboxylic acid moiety from unwanted side reactions (e.g., decarboxylation or solvent coupling) during harsh radical-mediated conditions, while maintaining a favorable solubility profile in the polar protic solvents necessary for aqueous Sandmeyer chemistry ([2]).

Mechanistic Grounding: The Sandmeyer Transformation

The primary amine of the 3-amino-2-chloro-6-fluorobenzoate scaffold serves as a synthetic handle for the Sandmeyer reaction, a classic radical-nucleophilic aromatic substitution ([3]). Upon treatment with nitrous acid (generated in situ from sodium nitrite and HCl), the amine is converted into a diazonium salt. The 2-chloro and 6-fluoro substituents exert strong electron-withdrawing inductive effects, stabilizing the diazonium intermediate against spontaneous degradation at low temperatures (<5 °C). Subsequent introduction of a copper(I) catalyst (e.g., CuBr) initiates a single-electron transfer (SET), extruding nitrogen gas and generating an aryl radical that rapidly abstracts a halogen to form the desired substituted benzoate ([2]).

Agrochemical Significance: Auxinic Herbicides

The downstream products of this scaffold (e.g., 3-bromo-2-chloro-6-fluorobenzoic acid) are potent synthetic auxins. These molecules mimic the plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations ([4]). The specific halogenation pattern (2-Cl, 6-F, 3-Br) tunes the molecule's pKa and LogP, enabling aggressive membrane penetration into the acidic plant apoplast ([1]). Once inside the cell, these herbicides bind to TIR1/AFB receptors, tethering Aux/IAA repressor proteins to the SCF ubiquitin-ligase complex for proteasomal degradation. This derepresses auxin-response factors (ARFs), leading to unregulated gene expression, excessive ethylene biosynthesis, and ultimate plant tissue necrosis ([5]).

Visualizations

Workflow Start Methyl 3-amino-2-chloro- 6-fluorobenzoate HCl Diazo Diazonium Intermediate [R-N2+ Cl-] Start->Diazo NaNO2, HCl / 0-5 °C (In situ free-basing) Sandmeyer Methyl 3-bromo-2-chloro- 6-fluorobenzoate Diazo->Sandmeyer CuBr, HBr, 60 °C (Sandmeyer Rxn) Acid 3-Bromo-2-chloro- 6-fluorobenzoic Acid (Auxin Herbicide Analog) Sandmeyer->Acid LiOH, THF/H2O (Saponification)

Figure 1: Synthetic workflow for converting Methyl 3-amino-2-chloro-6-fluorobenzoate HCl to auxins.

MOA Herbicide Auxinic Herbicide (e.g., 3-Br-2-Cl-6-F-BA) Receptor TIR1/AFB Receptors Herbicide->Receptor Binds Coreceptor Aux/IAA Repressor Proteins Receptor->Coreceptor Recruits Ubiquitin Ubiquitination & Degradation (SCFTIR1 Complex) Coreceptor->Ubiquitin Targets for Gene Unregulated Auxin Gene Expression Ubiquitin->Gene Derepresses Death Plant Tissue Necrosis & Death Gene->Death Causes

Figure 2: Auxinic herbicide signaling pathway triggered by halogenated benzoic acid derivatives.

Experimental Protocols

Protocol 1: Chemoselective Diazotization and Bromination (Sandmeyer Reaction)

Objective : Convert Methyl 3-amino-2-chloro-6-fluorobenzoate HCl to Methyl 3-bromo-2-chloro-6-fluorobenzoate. Causality & Design : The reaction is kept strictly below 5 °C to prevent the highly reactive diazonium salt from decomposing into an unwanted phenol byproduct via reaction with water. CuBr is used in excess to drive the radical substitution efficiently and prevent competitive reduction pathways ([3]). Steps :

  • In Situ Free-Basing & Solvation : Suspend Methyl 3-amino-2-chloro-6-fluorobenzoate HCl (1.0 equiv) in a mixture of concentrated HCl and water (1:3 v/v). Stir vigorously at 0 °C.

  • Diazotization : Add a pre-chilled aqueous solution of NaNO2 (1.1 equiv) dropwise over 30 minutes. Maintain the internal temperature below 5 °C. Stir for an additional 30 minutes to ensure complete diazonium formation.

  • Halogenation : In a separate flask, prepare a solution of CuBr (1.2 equiv) in 48% aqueous HBr. Heat to 60 °C.

  • Coupling : Transfer the cold diazonium solution dropwise into the hot CuBr/HBr solution. Self-Validation Check: Nitrogen gas evolution will be immediately visible, confirming the successful extrusion of N₂ and radical formation.

  • Workup : Once gas evolution ceases, cool the mixture to room temperature, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the brominated ester.

Protocol 2: Saponification to the Active Auxinic Acid

Objective : Deprotect the methyl ester to yield the biologically active 3-bromo-2-chloro-6-fluorobenzoic acid ([1]). Causality & Design : Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/H₂O) provides mild, homogenous conditions for ester hydrolysis without risking nucleophilic aromatic substitution (SNAr) of the activated halogens on the aromatic ring. Steps :

  • Solvation : Dissolve Methyl 3-bromo-2-chloro-6-fluorobenzoate (1.0 equiv) in a 1:1 mixture of THF and H₂O.

  • Hydrolysis : Add LiOH monohydrate (2.5 equiv) and stir the reaction at room temperature for 4 hours. Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3) until the higher-Rf starting material is completely consumed.

  • Acidification : Remove THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2 to protonate the carboxylate.

  • Isolation : The product will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum to obtain pure 3-bromo-2-chloro-6-fluorobenzoic acid.

Data Presentation: Physicochemical Impact of Sandmeyer Transformations

The following table summarizes the theoretical shifts in physicochemical properties when the C3-amine is converted to various functional groups via Sandmeyer chemistry, directly impacting the molecule's agrochemical utility.

Derivative (C3-Position)Predicted LogPPredicted pKaPrimary Agrochemical Utility
-NH₂ (Starting Material)~1.8~3.5Synthetic Intermediate
-Br (Sandmeyer Product)~2.9~2.2Auxinic Herbicide Scaffold
-I (Sandmeyer Product)~3.2~2.3High-Affinity TIR1 Ligand
-CN (Sandmeyer Product)~2.1~1.9Precursor to Amides/Acids

References

  • Wikipedia . Sandmeyer reaction. Wikimedia Foundation. URL:[Link]

  • Grossmann, K. Auxin herbicides: current status of mechanism and mode of action. Pest Management Science (2010); 66: 113–120. Regulations.gov Archive. URL:[Link]

  • Wang, et al. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI Agronomy (2022); 12(7): 1664. URL:[Link]

  • Galli, C. Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. The content is structured to address specific experimental challenges, explaining the causality behind observed side reactions and offering field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride?

A common and logical synthetic route commences with 2,6-dichloro-3-nitrobenzoic acid. The synthesis is a multi-step process where controlling regioselectivity and minimizing side reactions at each stage is critical.

The key transformations are:

  • Esterification: The carboxylic acid is converted to its methyl ester, typically using methanol under acidic conditions (e.g., with thionyl chloride or sulfuric acid).

  • Fluorination: A selective nucleophilic aromatic substitution (SNAr) reaction is performed to replace one of the chloro groups with a fluoro group. This step is challenging due to the competing reactivity of the two chloro substituents.

  • Reduction: The nitro group is reduced to a primary amine. This is often achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing metals in an acidic medium.

  • Salt Formation: The final free base is treated with hydrochloric acid (e.g., HCl in isopropanol or dioxane) to precipitate the desired hydrochloride salt, which aids in purification and improves stability.

A patent for a similar compound, 2-fluoro-3-methyl aminobenzoate, outlines a comparable strategy starting from 2,6-dichlorobenzoic acid, involving nitration, esterification, selective fluorination, and finally, reduction[1].

Q2: Why is the hydrochloride salt form of the final compound often preferred?

The hydrochloride salt form is generally preferred for amine-containing active pharmaceutical ingredients (APIs) and intermediates for several reasons. Converting the free base to a salt can:

  • Enhance Stability: Salts are typically more crystalline and less prone to degradation from atmospheric oxygen or light compared to the corresponding free base.

  • Improve Handling: Crystalline solids are easier to handle, weigh, and formulate than potentially oily or low-melting-point free bases.

  • Aid in Purification: Crystallization of the salt is an effective final purification step, often removing small amounts of non-basic impurities that may have co-purified with the free base.

  • Increase Solubility: For downstream applications or biological testing, the salt form often exhibits improved aqueous solubility.

Q3: What are the most critical control points in this synthesis?

The synthesis has several critical stages where precise control is necessary to ensure high yield and purity:

  • Selective Fluorination: Achieving regioselective replacement of the C6-chloro group over the C2-chloro group is paramount. This is influenced by the electronic effects of the nitro and ester groups and requires strict control over temperature and reaction time.

  • Nitro Group Reduction: The conditions for this step must be chosen carefully to avoid side reactions, particularly dehalogenation (loss of the chloro or fluoro group).[2][3]

  • Workup and Isolation: The intermediate and final compounds contain functional groups susceptible to hydrolysis (the ester) or side reactions under overly acidic or basic conditions. pH control during aqueous workups is essential.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems encountered during the synthesis, their root causes, and recommended corrective actions.

Problem 1: Low Yield or No Reaction During Esterification

Q: I am attempting to esterify 2,6-dichloro-3-nitrobenzoic acid with methanol and a strong acid catalyst (H₂SO₄ or SOCl₂), but I'm observing low conversion. What is the likely cause?

A: Low conversion during acid-catalyzed esterification is a common issue that can typically be traced back to two primary factors: the presence of water or insufficient reaction time/temperature.

  • Causality - The Role of Water: Fischer esterification is a reversible equilibrium-driven process.[4] Any water present in the methanol, the starting material, or the reaction flask will push the equilibrium back towards the starting carboxylic acid, inhibiting the formation of the methyl ester. Thionyl chloride (SOCl₂) is often effective because it reacts with any residual water, but an excess is required.

  • Troubleshooting & Protocol:

    • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous methanol. Dry the 2,6-dichloro-3-nitrobenzoic acid in a vacuum oven before use. Ensure all glassware is flame-dried or oven-dried.

    • Use of Thionyl Chloride: A reliable method involves the slow, dropwise addition of thionyl chloride (2-3 equivalents) to a solution of the carboxylic acid in methanol at 0°C, followed by refluxing for several hours.[5] This method converts the carboxylic acid to an acyl chloride intermediate, which then reacts irreversibly with methanol.

    • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before proceeding with the workup.

Problem 2: Formation of Regioisomers and Dehalogenated Impurities

Q: My analysis (NMR, LC-MS) of the final product shows multiple isomers and a significant impurity that appears to have lost a halogen. Where are these coming from?

A: These impurities likely arise from two different steps: non-selective fluorination and reductive dehalogenation.

  • Causality 1 - Regioisomer Formation: The starting material, methyl 2,6-dichloro-3-nitrobenzoate, has two chloro-substituents. The nitro group strongly activates both positions towards nucleophilic aromatic substitution. While the C6 position is generally more activated due to the ortho and para positioning of the electron-withdrawing nitro and ester groups, the C2 position is also susceptible to attack by the fluoride nucleophile. This can lead to the formation of the undesired isomer, Methyl 3-amino-6-chloro-2-fluorobenzoate . Reaction temperature and solvent choice play a crucial role in selectivity.[6]

  • Causality 2 - Dehalogenation: The most probable source of dehalogenation is during the reduction of the nitro group. Catalytic hydrogenation (e.g., with H₂ and Pd/C) is a very effective method for nitro reduction, but it can also catalyze the hydrogenolysis (cleavage) of carbon-halogen bonds.[3] The C-Cl bond is generally more susceptible to this than the C-F bond. This can lead to impurities like Methyl 3-amino-6-fluorobenzoate or Methyl 3-amino-2-chlorobenzoate .

Caption: Key side reactions in the synthesis pathway.

  • Troubleshooting & Protocol:

    • Optimize Fluorination: Carefully control the reaction temperature during the fluorination step. Screen polar aprotic solvents like DMF, DMSO, or sulfolane, which can influence the selectivity of the SNAr reaction.

    • Alternative Reduction Methods: To avoid dehalogenation, consider using alternative reducing agents instead of catalytic hydrogenation. A standard, milder method is the use of a metal in acidic or neutral conditions, such as:

      • Iron powder (Fe) in acetic acid or with ammonium chloride (NH₄Cl) in ethanol/water.

      • Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate. These methods are generally chemoselective for the nitro group and are less likely to cleave the C-Cl bond.

Problem 3: Hydrolysis of the Methyl Ester Group

Q: During workup or purification, I am consistently isolating the carboxylic acid derivative of my product instead of the methyl ester. How can I prevent this?

A: The methyl ester is susceptible to hydrolysis under both strongly acidic and strongly basic conditions. This is a common issue if the workup or purification involves prolonged exposure to aqueous acid or base, especially at elevated temperatures.[4][7]

  • Causality - Saponification: Under basic conditions (e.g., a sodium carbonate or hydroxide wash), the hydroxide ion can act as a nucleophile, attacking the ester carbonyl and leading to the formation of a carboxylate salt through a process called saponification. This reaction is effectively irreversible.

  • Causality - Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. While this is an equilibrium process, using large volumes of aqueous acid can drive the reaction towards the carboxylic acid.[7]

Problem Likely Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; impure or wet reagents.Ensure anhydrous conditions; monitor reaction to completion via TLC/HPLC.[5]
Isomer Formation Non-selective reaction at C2 vs. C6.Strict temperature control during fluorination; screen aprotic polar solvents.
Dehalogenation Aggressive reduction conditions (e.g., H₂, Pd/C).Use milder reducing agents like Fe/NH₄Cl or SnCl₂.[3]
Ester Hydrolysis Prolonged exposure to strong acid/base during workup.Use mild bases (e.g., NaHCO₃) for neutralization; minimize time in aqueous layers; avoid high temperatures.[4][7]
  • Troubleshooting & Protocol:

    • Neutralization with Mild Base: During aqueous workups, neutralize any acid with a saturated solution of sodium bicarbonate (NaHCO₃) rather than stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). Bicarbonate is sufficiently basic to neutralize strong acids but is less likely to promote significant ester hydrolysis at room temperature.

    • Control Temperature: Perform all extractions and washes at room temperature or below to minimize the rate of hydrolysis.

    • Minimize Contact Time: Do not let the organic layer containing your product sit in contact with aqueous acidic or basic solutions for extended periods. Separate the layers promptly after mixing.

    • Purification Strategy: For purification, prioritize methods that do not involve harsh pH conditions. Column chromatography on silica gel is generally suitable. If an acid/base extraction is necessary for purification, perform it quickly and at low temperatures.

References

  • Josifov, D. A., et al. (1970). Photochemical reactions of chlorobenzene derivatives in benzene. Journal of the Chemical Society C: Organic, 247-250.
  • Front-end Engineering InfoTech. (2025). Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. Taylor & Francis Online. Retrieved from [Link]

  • Khan, M. N. (2013). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Organic Syntheses. (n.d.). 2,6-dichloronitrobenzene. Retrieved from [Link]

  • ResearchGate. (2026). Chemoselective Defluorinative Amination of (Trifluoromethyl)alkenes with Amidines: Synthesis of 6-Fluoro-1,4-dihydropyrimidines. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 3-amino-6-chloro-2-fluorobenzoate — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 3-Amino-2-Chloro-6-Fluorobenzoate — Chemical Substance Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]

Sources

Optimization

Purification challenges of "Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride"

Welcome to the technical support center for the purification of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a structured Q&A format to address specific experimental issues.

I. Understanding the Molecule: Key Physicochemical Properties and Purification Challenges

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a substituted aromatic amine, presenting a unique set of purification challenges due to its functional groups: a basic amino group (protonated as the hydrochloride salt), a readily hydrolyzable methyl ester, and two halogen substituents that influence its polarity and reactivity.

The primary challenges in purifying this compound are:

  • Solubility: As a hydrochloride salt, the compound exhibits good solubility in polar solvents like water and alcohols, but this can make its separation from polar impurities difficult.

  • Stability: The methyl ester group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions and at elevated temperatures.

  • Presence of Impurities: Crude samples may contain a variety of impurities, including unreacted starting materials, regioisomers, and colored by-products from the synthesis.

II. General Purification Strategy

A multi-step approach is often the most effective strategy for achieving high purity. The general workflow involves an initial purification by recrystallization or acid-base extraction, followed by a final polishing step if necessary. The choice of method will depend on the nature and quantity of the impurities present.

Purification Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Method AcidBase Acid-Base Extraction Crude->AcidBase Alternative Analysis1 Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis1 AcidBase->Analysis1 HighPurity High Purity Product (>98%) Analysis1->HighPurity Purity Met NeedsFurtherPurification Impure Product (<98%) Analysis1->NeedsFurtherPurification Purity Not Met ColumnChrom Column Chromatography (Free Base) NeedsFurtherPurification->ColumnChrom FinalAnalysis Final Purity Analysis ColumnChrom->FinalAnalysis FinalProduct Final High Purity Product FinalAnalysis->FinalProduct

Caption: General purification workflow for Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride.

III. Frequently Asked Questions (FAQs) and Troubleshooting Guides

A. Recrystallization

Recrystallization is often the first and most effective method for purifying crystalline solids. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Q1: What is the best solvent for the recrystallization of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride?

A1: Given that it is a hydrochloride salt, polar protic solvents are the best starting point.

  • Water: Often a good choice for hydrochloride salts, as they are typically very soluble in hot water and less so in cold water.

  • Alcohols (Isopropanol, Ethanol): These can be effective, either alone or as a co-solvent with water.

  • Mixed Solvent Systems: An isopropanol/water or ethanol/water mixture can be fine-tuned to achieve the ideal solubility profile.

Experimental Protocol: Recrystallization from Isopropanol/Water

  • Dissolution: In an Erlenmeyer flask, add the crude Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. Add a minimal amount of hot isopropanol to the flask while heating and stirring until the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water dropwise to the hot isopropanol solution until it becomes slightly turbid. Then, add a few more drops of hot isopropanol until the solution is clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent and try cooling again. Seeding with a small crystal of the pure compound can also induce crystallization.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add slightly more solvent. Ensure the cooling process is slow.
The purified product is still colored. Colored impurities are present.During the dissolution step, add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration before cooling.
Low recovery of the product. The compound is too soluble in the cold solvent.Use a less polar solvent system or ensure the solution is thoroughly cooled in an ice bath before filtration.
B. Acid-Base Extraction

This technique is highly effective for separating the target compound from neutral or acidic impurities by leveraging the basicity of the amino group.

Q2: How can I use acid-base extraction to purify my compound?

A2: The process involves dissolving the hydrochloride salt in water, extracting neutral impurities with an organic solvent, converting the salt to the free base to precipitate it, and then re-forming the hydrochloride salt if necessary.

Troubleshooting

Optimizing reaction conditions for the synthesis of derivatives from "Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride"

Welcome to the technical support guide for optimizing the synthesis of derivatives from Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. This resource is designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the synthesis of derivatives from Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile, yet challenging, starting material.

The unique substitution pattern of Methyl 3-amino-2-chloro-6-fluorobenzoate—featuring an amine, a chloro group, and a fluoro group on a benzoate scaffold—presents distinct reactivity considerations. The electron-withdrawing nature of the halogens and the ester group deactivates the aromatic ring, while the ortho-chloro and -fluoro substituents introduce steric hindrance around the amino group. This guide provides insights into overcoming these challenges in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on Methyl 3-amino-2-chloro-6-fluorobenzoate?

A1: The primary reactive sites are the amino group and the chloro-substituted carbon. Therefore, the most common reactions are:

  • N-Acylation/N-Alkylation: Functionalization of the amino group.

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling at the C-Cl bond.[1]

Q2: Why is my N-acylation reaction sluggish or incomplete?

A2: The nucleophilicity of the amino group is reduced by the electron-withdrawing effects of the adjacent chloro and fluoro groups, and the ester moiety. Steric hindrance from the ortho-substituents can also impede the approach of bulky acylating agents. Optimization often requires more forcing conditions or the use of highly reactive acylating agents.

Q3: Is the chloro group reactive enough for standard cross-coupling reactions?

A3: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[2][3] Achieving good yields with this substrate typically requires the use of specialized, electron-rich and bulky phosphine ligands and potentially higher reaction temperatures.[4]

Q4: Can the ester group be hydrolyzed under the reaction conditions?

A4: Yes, the methyl ester is susceptible to hydrolysis, particularly under strongly basic or acidic conditions, which are common in many synthetic protocols.[5][6] If the ester is a desired functionality in the final product, care must be taken to select reaction conditions that are compatible with its stability. For instance, in Suzuki couplings, using milder bases like potassium fluoride (KF) can sometimes prevent ester cleavage.[7]

Q5: What are the key safety considerations when working with this compound?

A5: Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Reactions should be conducted in a well-ventilated fume hood.[10] Thermal decomposition may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride.[8]

Troubleshooting Guide

Low Yield in N-Acylation Reactions
Symptom Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Insufficiently Reactive Acylating Agent: The reduced nucleophilicity of the aniline requires a more potent electrophile. 2. Inadequate Base: The chosen base may not be strong enough to effectively scavenge the acid byproduct and drive the reaction forward. 3. Low Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures.1. Use a More Reactive Acylating Agent: Instead of a carboxylic acid with a coupling agent, consider using the corresponding acyl chloride or anhydride. For peptide couplings, highly efficient reagents like HATU or HOBt-based activators are recommended.[11] 2. Optimize Base Selection: Employ a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). In challenging cases, a stronger base like pyridine may be beneficial, although it can sometimes be nucleophilic. 3. Increase Reaction Temperature: Gently warm the reaction mixture. Monitor for potential side reactions or decomposition at elevated temperatures. Microwave irradiation can sometimes accelerate these reactions significantly.[12]
Formation of Multiple Products 1. Di-acylation: Although sterically hindered, di-acylation can occur under harsh conditions. 2. Side Reactions with Other Functional Groups: The acylating agent may react with other parts of the molecule if they are not protected.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent. Adding the acylating agent slowly to the reaction mixture can also help to control the reaction. 2. Protecting Groups: If other reactive functional groups are present on the acylating agent, consider protecting them prior to the reaction.
Experimental Protocol: General N-Acylation
  • Dissolve Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Add a suitable base (e.g., TEA, 2.2 eq) and stir for 10-15 minutes at room temperature.

  • Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Challenges in Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
Symptom Potential Cause(s) Troubleshooting Steps & Explanations
Low Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently or is being deactivated.[2] 2. Inappropriate Ligand: The ligand may not be suitable for the sterically hindered and electron-deficient aryl chloride.[4] 3. Incorrect Base: The base may be too weak or may be poisoning the catalyst.[13]1. Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., G3 or G4) are often more effective as they form the active LPd(0) catalyst more cleanly.[4] Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst oxidation.[14] 2. Screen Ligands: For aryl chlorides, bulky, electron-rich phosphine ligands like BrettPhos or RuPhos are often necessary.[4] 3. Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[4] For base-sensitive substrates, weaker bases like Cs2CO3 or K3PO4 at higher temperatures can be effective.[5]
Formation of Side Products 1. Hydrodehalogenation: Replacement of the chloro group with a hydrogen atom. 2. Homocoupling: Dimerization of the starting material or the amine coupling partner.[4]1. Minimize Hydride Sources: Avoid protic solvents or bases that can act as hydride donors. Ensure anhydrous conditions.[15] 2. Optimize Reaction Conditions: Lowering the reaction temperature or catalyst loading can sometimes reduce homocoupling.
Suzuki-Miyaura Coupling
Symptom Potential Cause(s) Troubleshooting Steps & Explanations
Reaction Stalls 1. Inefficient Oxidative Addition: The C-Cl bond is difficult to activate.[3] 2. Poor Boronic Acid/Ester Reactivity: The boronic acid may be degrading or not transmetalating effectively.1. Catalyst and Ligand Choice: Use a catalyst system known to be effective for aryl chlorides, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[14] 2. Activate the Boron Species: Ensure the use of an appropriate base (e.g., K3PO4, K2CO3) to form the reactive boronate species.[7] The addition of water as a co-solvent can sometimes be beneficial, but be mindful of potential ester hydrolysis.[16]
Ester Hydrolysis 1. Strongly Basic Conditions: The base used to activate the boronic acid is also hydrolyzing the methyl ester.1. Use a Milder Base: Screen milder bases such as KF or CsF.[7] 2. Anhydrous Conditions: Running the reaction under strictly anhydrous conditions with a base like K3PO4 can sometimes minimize hydrolysis.[16]
Visualizing Reaction Workflows

DOT Script for Buchwald-Hartwig Troubleshooting

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Catalyst Check Catalyst System Start->Catalyst Inactive Catalyst? Ligand Screen Ligands Start->Ligand Wrong Ligand? Base Optimize Base Start->Base Incorrect Base? Conditions Adjust Conditions Start->Conditions Suboptimal Temp./Time? Catalyst->Ligand Use Pre-catalyst Ligand->Base Try Bulky Ligands (e.g., BrettPhos) Base->Conditions Screen Strong Bases (e.g., NaOtBu) Success High Yield Conditions->Success Increase Temp./Time

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

DOT Script for Suzuki-Miyaura Decision Making

Suzuki_Miyaura_Optimization Start Optimizing Suzuki Coupling Check_Ester Is Ester Hydrolysis a Problem? Start->Check_Ester Yes_Hydrolysis Use Milder Base (KF) Anhydrous Conditions Check_Ester->Yes_Hydrolysis Yes No_Hydrolysis Use Stronger Base (K3PO4) Aqueous Co-solvent Check_Ester->No_Hydrolysis No Check_Yield Is Yield Low? Yes_Hydrolysis->Check_Yield No_Hydrolysis->Check_Yield Optimize_Catalyst Screen Bulky Ligands (XPhos, SPhos) Check_Yield->Optimize_Catalyst Yes Final_Product Desired Product Check_Yield->Final_Product No Optimize_Catalyst->Final_Product

Caption: Decision-making process for optimizing Suzuki-Miyaura coupling conditions.

This guide is intended to provide a starting point for the optimization of reactions involving Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. Successful synthesis will often require careful screening of reaction parameters.

References

  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of aryl chloride.
  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • ACS Publications. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • BenchChem. (n.d.). Technical Support Center: Optimization of N-Functionalization of 2-Aminobenzothiazole.
  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • SynQuest Labs. (n.d.). Methyl 3-amino-2-fluorobenzoate.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Arkivoc. (n.d.). N-Acylation in combinatorial chemistry.
  • Capot Chemical. (2012). MSDS of Methyl 3-amino-2-fluorobenzoate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Optimization

Degradation pathways of "Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride"

Technical Support Center: Troubleshooting Degradation in Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stab...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Degradation in Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability and handling of halogenated aniline derivatives. Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a highly specialized intermediate, heavily utilized in the synthesis of pyrazolopyridine and aminopyrimidine-based B-Raf inhibitors (such as the clinical candidate PF-07284890)[1][2].

While robust under ideal conditions, its unique structural triad—a hydrolyzable ester, an oxidation-prone aniline, and a hygroscopic hydrochloride salt—creates specific vulnerabilities during scale-up, storage, and formulation[3]. This guide provides a deep mechanistic dive into its degradation pathways, offering self-validating troubleshooting protocols to ensure the integrity of your synthetic workflows.

Part 1: Core Degradation Pathways & Mechanistic Causality

To effectively troubleshoot, we must first understand why the molecule fails. The degradation of this intermediate is not random; it follows strict thermodynamic and kinetic pathways dictated by its microenvironment.

DegradationPathways API Methyl 3-amino-2-chloro- 6-fluorobenzoate HCl (Intact Intermediate) FreeBase Free Base Form (Desalting) API->FreeBase Ambient Moisture / Neutral pH (Loss of HCl) Hydrolysis 3-amino-2-chloro- 6-fluorobenzoic acid (Hydrolysis Product) API->Hydrolysis H2O + Intrinsic Acid (Ester Cleavage) FreeBase->Hydrolysis Base Catalysis (Ester Cleavage) Oxidation Nitroso / Azo Dimers (Oxidative Degradants) FreeBase->Oxidation O2 / Light / ROS (Amine Oxidation)

Mechanistic pathways of Methyl 3-amino-2-chloro-6-fluorobenzoate HCl degradation.

Quantitative Degradant Profiling

To assist your analytical team, all primary degradants are summarized below. Use this matrix to cross-reference your LC-MS data.

Degradant IdentityMechanismMass Shift (m/z)Approx. RRTPrimary Environmental Trigger
3-amino-2-chloro-6-fluorobenzoic acid Ester Hydrolysis-14.0 Da0.85Moisture, Acid/Base extremes
Free Base Aniline Desalting-36.5 Da1.00High humidity, neutral/basic diluents
Nitroso Derivative Amine Oxidation+14.0 Da1.15Oxygen, Light, Free-base conversion
Azo Dimer Oxidative Coupling+185.0 Da1.80Prolonged oxidative stress, Heat

Part 2: Troubleshooting Guide & FAQs

Q: During API scale-up, we observe a significant increase in a peak at RRT 0.85 with a [-14 Da] mass shift. What is driving this? A: This is the classic signature of ester hydrolysis, converting your methyl ester into 3-amino-2-chloro-6-fluorobenzoic acid. Because your compound is an HCl salt, it is inherently hygroscopic. If ambient moisture is absorbed during storage, it creates a localized, highly acidic microenvironment. The intrinsic hydronium ions protonate the ester carbonyl, increasing the electrophilicity of the carbon center and drastically lowering the activation energy for nucleophilic attack by water. Actionable Fix: Ensure storage in tightly sealed containers with desiccants. If the material has absorbed moisture, a gentle vacuum drying cycle at 30°C is recommended prior to use.

Q: Batches stored at room temperature under ambient atmosphere are developing a yellow/brown discoloration over time. Is the batch ruined? A: Yellowing indicates the oxidative degradation of the primary amine. The aniline group is susceptible to reactive oxygen species (ROS) and photo-oxidation, leading to the formation of nitroso compounds or highly conjugated azo dimers. This mechanism is severely exacerbated if the HCl salt dissociates (desalting). The free-base aniline is significantly more electron-rich than the protonated ammonium form, making it a prime target for oxidation. Actionable Fix: Store the intermediate under an inert gas blanket (Argon or N2) and protect it from light. Discolored batches must be re-crystallized to remove the azo dimers, which can act as chain-terminators in subsequent sulfonamide coupling steps[1][3].

Q: We experience inconsistent solubility and drifting pH during our aqueous analytical assay preparations. How do we stabilize the sample? A: The HCl salt will partially dissociate in unbuffered water, leading to an unpredictable equilibrium between the protonated form and the less soluble free-base form. This causes pH drift and erratic chromatographic retention times. Actionable Fix: Always use a buffered diluent (e.g., 10 mM ammonium formate, pH 3.0) to lock the molecule in its protonated state prior to injection. This creates a self-validating system: by controlling the pH of the diluent, you eliminate desalting as a variable, ensuring any observed degradation is genuine and not an artifact of sample preparation.

Part 3: Self-Validating Experimental Protocols

To definitively identify the root cause of instability in your specific laboratory environment, execute the following stability-indicating protocols. These methods are designed to isolate variables, ensuring that your results explain the causality of the degradation rather than just the symptoms.

Protocol 1: Stability-Indicating Forced Degradation Matrix

Objective: Establish a controlled matrix to distinguish between pH-driven ester cleavage and radical-driven amine oxidation.

Step 1: Acidic Hydrolysis Stress

  • Dissolve 1.0 mg/mL of the intermediate in a 50:50 mixture of 0.1 N HCl and Acetonitrile.

  • Incubate at 60°C for 24 hours.

  • Causality Check: The excess hydronium ions will force the protonation of the carbonyl oxygen. You should observe near-complete conversion to the carboxylic acid (-14 Da). This validates your analytical method's ability to detect hydrolysis.

Step 2: Basic Hydrolysis Stress

  • Dissolve 1.0 mg/mL in a 50:50 mixture of 0.1 N NaOH and Acetonitrile.

  • Incubate at room temperature for 4 hours.

  • Causality Check: Hydroxide acts as a strong nucleophile, directly attacking the ester. Note that this will also immediately neutralize the HCl salt, precipitating the free base if the organic ratio is too low.

Step 3: Oxidative Stress

  • Dissolve 1.0 mg/mL in a solution of 3% H2O2 in Acetonitrile.

  • Incubate at room temperature for 24 hours, protected from light.

  • Causality Check: Peroxides generate ROS that directly abstract electrons from the aniline nitrogen. You will observe the +14 Da (nitroso) and +185 Da (dimer) peaks. By comparing this to your ambient storage samples, you can definitively confirm if your storage conditions are failing due to oxygen ingress.

Protocol 2: LC-MS/MS Workflow for Degradant Tracking

Objective: Ensure complete resolution of the polar free base, the intact salt, and the hydrophobic azo dimers.

  • Column Selection: Use a high-retention C18 column (e.g., 2.1 x 50 mm, 1.8 µm) capable of withstanding 100% aqueous mobile phases.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Positive Electrospray Ionization (+ESI).

  • Scientific Grounding: The inclusion of 0.1% Formic Acid is non-negotiable. It ensures the aniline remains continuously protonated during chromatography. This prevents secondary interactions with residual silanols on the column (preventing peak tailing) and guarantees consistent, high-efficiency ionization in the MS source.

Sources

Troubleshooting

Preventing dimer formation in "Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride" reactions

Welcome to the dedicated technical support guide for troubleshooting reactions involving Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. This resource is designed for researchers, chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for troubleshooting reactions involving Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with unwanted side reactions, particularly dimer formation. Our goal is to provide you with the mechanistic insights and practical, field-tested protocols necessary to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant, less polar byproduct in our reaction with Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. Could this be a dimer?

Yes, the formation of a less polar byproduct is a classic indicator of dimerization. The primary amino group of your starting material is susceptible to oxidative coupling, which results in a larger, often more symmetric, and less polar molecule. This is frequently observed as a new spot by TLC (Thin-Layer Chromatography) with a higher Rf value or a later-eluting peak in reverse-phase HPLC (High-Performance Liquid Chromatography).

Q2: What is the most likely mechanism for dimer formation with this specific molecule?

The most probable mechanism is an oxidative coupling reaction, which can be catalyzed by trace metals, air (oxygen), or other oxidizing agents present in your reaction mixture. The aniline nitrogen can be oxidized to a radical cation, which then couples with a neutral aniline molecule. Subsequent aromatization leads to the formation of a biphenyl-type or azo-type dimer. The electron-donating nature of the amino group, despite the presence of electron-withdrawing groups on the ring, makes it susceptible to oxidation.

Q3: Our starting material is a hydrochloride salt. Does this offer any protection against dimerization?

The hydrochloride salt form is beneficial for the storage and stability of the amine. By protonating the amino group to form an ammonium salt, its nucleophilicity and susceptibility to oxidation are significantly reduced. However, during a reaction, a base is typically added to deprotonate the amine and liberate the free, reactive form. It is at this stage that the risk of dimerization is highest, especially if the reaction conditions are not strictly controlled.

Q4: Can the choice of base influence the rate of dimer formation?

Absolutely. The choice of base is critical. Strong, non-nucleophilic bases are often preferred for liberating the free amine without introducing competing side reactions. However, inorganic bases like potassium carbonate can sometimes contain trace metal impurities that may catalyze oxidative dimerization. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally a safer choice, but they must be of high purity.

Troubleshooting Guide: Preventing Dimer Formation

This section provides a systematic approach to diagnosing and resolving issues related to dimer formation.

Issue 1: Dimer formation detected during a nucleophilic aromatic substitution (SNAr) reaction.
  • Underlying Cause: SNAr reactions often require elevated temperatures and a basic environment, which can accelerate the rate of oxidative dimerization of the unreacted starting material. The presence of oxygen or trace metal catalysts can exacerbate this issue.

  • Troubleshooting Protocol:

    • Deoxygenate all solvents: Before starting your reaction, thoroughly sparge all solvents (e.g., DMF, DMSO, NMP) with an inert gas like argon or nitrogen for at least 30 minutes.

    • Maintain an inert atmosphere: Set up your reaction under a positive pressure of argon or nitrogen. This is crucial to prevent atmospheric oxygen from initiating the dimerization cascade.

    • Use high-purity reagents: Ensure your base and any other additives are of high purity to minimize trace metal contamination. If metal catalysis is suspected, consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) in trace amounts.

    • Optimize reaction temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider creating a temperature profile to find the optimal balance between the desired reaction and the dimerization side reaction.

Issue 2: Dimerization observed during amide coupling reactions.
  • Underlying Cause: Amide coupling reactions often use activating agents (e.g., HATU, HOBt) and organic bases. The free amine is present throughout the reaction, making it susceptible to side reactions if the coupling is slow or conditions are not optimal.

  • Troubleshooting Protocol:

    • Order of addition: Add the coupling reagents to the carboxylic acid first to form the activated species before introducing the Methyl 3-amino-2-chloro-6-fluorobenzoate. This minimizes the time the free amine is exposed to potentially oxidizing conditions.

    • Control stoichiometry: Use a precise 1:1 stoichiometry of the amine and the activated carboxylic acid. An excess of the amine can increase the probability of dimerization.

    • Consider an antioxidant: In particularly sensitive reactions, the addition of a small amount of an antioxidant like BHT (Butylated hydroxytoluene) can help to scavenge radicals that may initiate dimerization.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimerization in a Coupling Reaction

This protocol provides a step-by-step workflow for a typical coupling reaction, incorporating best practices to prevent dimer formation.

  • Vessel Preparation: A clean, dry reaction flask is equipped with a magnetic stir bar and a septum. The flask is purged with argon for 10 minutes.

  • Reagent Preparation:

    • The carboxylic acid (1.0 eq) and coupling agent (e.g., HATU, 1.1 eq) are dissolved in deoxygenated DMF under an argon atmosphere.

    • The solution is stirred for 15 minutes to allow for the formation of the activated ester.

  • Amine Addition:

    • In a separate flask, Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (1.0 eq) is suspended in deoxygenated DMF.

    • A non-nucleophilic base (e.g., DIPEA, 2.2 eq) is added, and the mixture is stirred for 5 minutes to generate the free amine.

  • Reaction Execution:

    • The solution of the free amine is transferred via cannula to the flask containing the activated ester.

    • The reaction is monitored by HPLC or TLC until completion.

  • Workup: The reaction is quenched with water and extracted with an appropriate organic solvent.

Data Summary: Impact of Reaction Conditions

The following table summarizes the typical impact of various reaction conditions on dimer formation, based on common observations in aniline chemistry.

ParameterConditionImpact on Dimer FormationRecommended Action
Atmosphere AirHighUse an inert atmosphere (Argon or Nitrogen)
Temperature High (>80 °C)IncreasedRun at the lowest effective temperature
Base Purity LowPotential for catalytic dimerizationUse high-purity, metal-free bases
Solvent UndegassedHighDeoxygenate all solvents prior to use

Visual Guides

Diagram 1: Proposed Oxidative Dimerization Pathway

This diagram illustrates the likely pathway for the formation of an azo-dimer under oxidative conditions.

Dimerization_Pathway cluster_start Starting Material cluster_oxidation Oxidation cluster_coupling Coupling & Aromatization A Methyl 3-amino-2-chloro-6-fluorobenzoate B Radical Cation Intermediate A->B  -e-, -H+ (Air/Metal Catalyst) C Azo-Dimer Product B->C + Starting Material -e-, -2H+

Caption: Proposed pathway for oxidative dimerization.

Diagram 2: Recommended Experimental Workflow

This diagram outlines the key steps in a workflow designed to minimize dimer formation.

Experimental_Workflow A 1. Deoxygenate Solvents (Ar or N2 sparging) B 2. Set up Reaction under Inert Atmosphere A->B C 3. Use High-Purity Reagents (especially base) B->C D 4. Control Temperature (run as cool as possible) C->D E 5. Monitor Reaction Progress (HPLC or TLC) D->E

Optimization

Technical Support Center: Catalyst Poisoning in Reactions Involving "Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride"

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming catalyst poisoning w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming catalyst poisoning when working with substrates like Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. Given the molecule's specific functional groups—an aniline derivative, halide substituents, and its hydrochloride salt form—it presents a unique set of challenges in common catalytic reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and hydrogenation. This resource offers field-proven insights and scientifically-grounded solutions to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride that can lead to catalyst poisoning?

A1: The primary challenges with this substrate arise from three key features:

  • The Amino Group: The lone pair of electrons on the nitrogen of the aniline group can coordinate strongly to the metal center of the catalyst (e.g., palladium), acting as a Lewis base. This can lead to catalyst inhibition or deactivation.[1][2][3]

  • The Hydrochloride Salt: The presence of chloride ions (Cl⁻) from the hydrochloride salt can have a complex effect. While halides are integral to the catalytic cycle in cross-coupling, excess chloride ions can occupy coordination sites on the palladium catalyst, potentially inhibiting the reaction.[4][5][6] However, in some cases, halides can also enhance catalytic activity, though this may come at the cost of catalyst stability and recovery.[7]

  • Potential Impurities: Synthesis of the starting material may introduce trace impurities, such as sulfur-containing compounds, which are potent poisons for many transition metal catalysts.[8][9]

Q2: What are the most common signs of catalyst poisoning in my reaction?

A2: The most common indicators of catalyst poisoning include:

  • A significant slowdown or complete halt of the reaction.[2]

  • Low product yield despite extended reaction times.

  • The necessity for higher catalyst loading, temperature, or pressure than expected to drive the reaction.[2]

  • Formation of a black precipitate, often indicative of palladium black, which is an inactive, aggregated form of the metal catalyst.[10]

  • An observable change in the color of the catalyst.[2]

Q3: Which types of catalytic reactions are most susceptible to poisoning by this substrate?

A3: Palladium-catalyzed cross-coupling reactions are particularly sensitive. This includes:

  • Suzuki-Miyaura Coupling: Used to form C-C bonds.

  • Buchwald-Hartwig Amination: For forming C-N bonds.[11][12]

  • Heck Reaction: For C-C bond formation with alkenes.[13]

  • Hydrogenation Reactions: The presence of sulfur or nitrogen-containing functional groups can poison catalysts like Palladium, Platinum, and Nickel.[2][14][15]

Q4: Can the hydrochloride salt of my starting material directly poison the catalyst?

A4: Yes, the chloride ions from the hydrochloride salt can influence the catalytic cycle. While halide ligands are a normal part of many palladium catalysts, an excess of chloride ions can lead to the formation of less reactive or inactive palladium-chloride complexes.[4][5][6] This can be particularly problematic in reactions where ligand exchange is a critical step.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My Suzuki-Miyaura coupling reaction is sluggish or has completely stalled.

This is a frequent issue when working with substrates like Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. The problem can often be traced back to catalyst deactivation or inhibition.

Potential Causes & Diagnostic Steps:
  • Catalyst Inhibition by the Amino Group: The aniline nitrogen may be coordinating to the palladium center.

  • Excess Chloride Ions: The hydrochloride salt may be interfering with the catalyst.

  • Inadequate Catalyst System: The chosen palladium source and ligand may not be robust enough for this challenging substrate.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its decomposition.[1][16]

Solutions & Experimental Protocols:
  • Neutralize the Hydrochloride Salt: Before adding the catalyst, consider a pre-reaction neutralization step.

    • Protocol: Dissolve the Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride in the reaction solvent. Add one equivalent of a non-coordinating base (e.g., a tertiary amine like triethylamine or diisopropylethylamine) and stir for 15-30 minutes at room temperature. Then, proceed with the addition of the other reagents and catalyst.

  • Optimize the Catalyst and Ligand System: For sterically hindered and electron-rich substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[17] These ligands can promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1] Consider using a pre-catalyst for better reproducibility.[17]

  • Ensure Rigorous Degassing: Oxygen can deactivate the active Pd(0) species.

    • Protocol: Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by performing three freeze-pump-thaw cycles.[1][16]

Troubleshooting_Suzuki Start Sluggish/Stalled Suzuki Reaction Check1 Neutralize HCl salt with non-coordinating base? Start->Check1 Check1->Check1 Check2 Using bulky, electron-rich phosphine ligand (e.g., XPhos)? Check1->Check2 Yes Check2->Check2 Check3 Reaction mixture thoroughly degassed? Check2->Check3 Yes Check3->Check3 Result Improved Yield Check3->Result Yes Poisoning_Mechanisms Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Poison Complex Catalyst->Inactive_Complex Coordination Decomposition Decomposition (Palladium Black) Catalyst->Decomposition Aggregation Poison Poison (e.g., Sulfur, -NH2, excess Cl-) Poison->Inactive_Complex

Caption: General mechanisms of catalyst deactivation.

References

  • Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery. (2017). MDPI. [Link]

  • Poisoning and deactivation of palladium catalysts. (2001). SciSpace. [Link]

  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (n.d.). ResearchGate. [Link]

  • Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. (2025). ResearchGate. [Link]

  • Mechanistic interpretation of selective catalytic hydrogenation and isomerization of alkenes and dienes by ligand deactivated Pd nanoparticles. (n.d.). PMC. [Link]

  • Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. (n.d.). CORE. [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025). LinkedIn. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]

  • Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion. (n.d.). ResearchGate. [Link]

  • Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. (2026). ACS Publications. [Link]

  • Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. (n.d.). RSC Publishing. [Link]

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). PMC. [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. [Link]

  • Halide-Assisted Metal Ion Reduction: Emergent Effects of Dilute Chloride, Bromide, and Iodide in Nanoparticle Synthesis. (2019). arXiv.org. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC. [Link]

  • Halide Effects in Transition Metal Catalysis. (2026). ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Catalyst poison. (n.d.). Britannica. [Link]

  • Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. (n.d.). PMC - NIH. [Link]

  • Poisoning mechanism of HCl over a Ru-based catalyst for toluene oxidation. (2025). ResearchGate. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. (n.d.). OAText. [Link]

  • Dosage Delivery of Sensitive Reagents Enables Glove Box-Free Synthesis. (n.d.). PMC. [Link]

  • Organic Synthesis Using Environmentally Benign Acid Catalysis. (n.d.). PMC - NIH. [Link]

  • Revelation of HCl poisoning and enhancement mechanism on N-modified Al2O3 catalysts for COS and CS2 hydrolysis. (2025). ResearchGate. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). Journal of the American Chemical Society - ACS Publications. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). ResearchGate. [Link]

  • DEACTIVATION OF LOW TEMPERATURE SHIFT CATALYST:Part II Poisoning by Chlorine. (n.d.). SciSpace. [Link]

  • DEDICATION The past years have seen the loss of two staunch champions for the both of us — the late Athel L.J. Beckwith FAA, F. (n.d.). Catalog | chemcraft.su. [Link]

  • laboratory chemicals. (n.d.). Sciencemadness. [Link]

  • Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation. (2025). Organic Letters - ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development - ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of reactivity between "Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride" and its non-hydrochloride form

For researchers, medicinal chemists, and professionals in drug development, the choice between using the free base or the hydrochloride salt of a key intermediate can significantly impact reaction outcomes, efficiency, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the choice between using the free base or the hydrochloride salt of a key intermediate can significantly impact reaction outcomes, efficiency, and scalability. This guide provides an in-depth technical comparison of the reactivity between Methyl 3-amino-2-chloro-6-fluorobenzoate and its hydrochloride form. By understanding the fundamental chemical differences and their practical implications, you can make more informed decisions in your synthetic strategies.

Introduction: Understanding the Chemical Landscape

Methyl 3-amino-2-chloro-6-fluorobenzoate is a substituted aniline derivative of significant interest in the pharmaceutical industry as a key building block for various active pharmaceutical ingredients (APIs). Its reactivity is primarily centered around the nucleophilicity of the amino group. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid. This seemingly simple acid-base reaction has profound consequences for the compound's physical properties and chemical reactivity.

Methyl 3-amino-2-chloro-6-fluorobenzoate (Free Base)

  • Structure: A neutral molecule with a lone pair of electrons on the nitrogen atom of the amino group, making it nucleophilic.

  • General Characteristics: Typically less stable, with a lower melting point and higher solubility in nonpolar organic solvents.

Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrochloride

  • Structure: An ammonium salt where the amino group is protonated, forming an ammonium chloride salt. This protonation effectively sequesters the lone pair of electrons.

  • General Characteristics: Generally more stable, with a higher melting point, and increased solubility in polar solvents, including water.[1]

The core of the reactivity difference lies in the availability of the nitrogen's lone pair of electrons, which is essential for acting as a nucleophile in many key chemical transformations.

The Fundamental Difference in Reactivity: A Mechanistic Perspective

The reactivity of an amine is intrinsically linked to the availability of the lone pair of electrons on the nitrogen atom. In the free base form of Methyl 3-amino-2-chloro-6-fluorobenzoate, this lone pair is readily available to attack electrophilic centers. However, in the hydrochloride salt, the nitrogen atom is protonated, forming a positively charged ammonium ion. This positive charge strongly withdraws electron density, rendering the nitrogen atom non-nucleophilic.

Reactivity Comparison cluster_0 Methyl 3-amino-2-chloro-6-fluorobenzoate (Free Base) cluster_1 Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrochloride FB Free Base (Nucleophilic) FB_lone_pair Available Lone Pair FB->FB_lone_pair possesses Reaction Reaction FB_lone_pair->Reaction participates in HCl Hydrochloride Salt (Non-Nucleophilic) HCl_protonated Protonated Amine (NH3+) HCl->HCl_protonated contains No Reaction\n(without base) No Reaction (without base) HCl_protonated->No Reaction\n(without base) prevents

Caption: The free base possesses an available lone pair, enabling nucleophilic reactions, while the hydrochloride salt's protonated amine prevents such reactions without the addition of a base.

Therefore, for any reaction requiring the nucleophilic character of the amino group, the hydrochloride salt must first be converted to the free base, either in a separate step or in situ.

Comparative Analysis of Key Reactions

N-Acylation: A Tale of Two Pathways

N-acylation is a common transformation for aromatic amines. A typical example is the reaction with an acid chloride or anhydride to form an amide.

Using the Free Base:

The reaction of the free base with an acylating agent, such as acetyl chloride, is typically straightforward. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acylating agent.[2]

Using the Hydrochloride Salt:

The hydrochloride salt will not react directly with the acylating agent due to the protonated, non-nucleophilic amino group. To facilitate the reaction, a base must be added. The base serves two purposes:

  • Neutralization: It neutralizes the hydrochloric acid associated with the salt.

  • Deprotonation: It deprotonates the ammonium ion, regenerating the free amine in situ, which can then react with the acylating agent.

Commonly used bases for this purpose include tertiary amines like triethylamine or pyridine, or inorganic bases like sodium carbonate or sodium bicarbonate.[3]

Illustrative Data:

FeatureMethyl 3-amino-2-chloro-6-fluorobenzoate (Free Base)Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrochloride
Direct Reactivity with Acylating Agents HighNone
Requirement for Base Not essential, but often used to scavenge HCl byproductEssential
Reaction Rate Faster (direct reaction)Slower (requires in-situ deprotonation)
Side Reactions Potential for di-acylation if not controlledGenerally cleaner if base stoichiometry is controlled
N-Alkylation: Similar Principles, Different Electrophiles

N-alkylation, the formation of a new carbon-nitrogen bond with an alkyl group, follows a similar pattern of reactivity.

Using the Free Base:

The free base can directly react with alkylating agents like alkyl halides or sulfates in a nucleophilic substitution reaction.

Using the Hydrochloride Salt:

As with N-acylation, the hydrochloride salt is unreactive towards alkylating agents. A base is required to liberate the free amine before the alkylation can proceed. The choice of base is critical to avoid side reactions with the alkylating agent.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and should be adapted and optimized based on specific experimental goals and safety considerations.

Protocol for N-Acetylation

Objective: To synthesize N-(2-chloro-6-fluoro-3-(methoxycarbonyl)phenyl)acetamide.

Method 1: Starting from the Free Base

  • Dissolve Methyl 3-amino-2-chloro-6-fluorobenzoate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise with stirring.

  • If desired, a non-nucleophilic base like triethylamine (1.1 eq) can be added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Starting from the Hydrochloride Salt

  • Suspend Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a suitable base (e.g., triethylamine, 2.2 eq) and stir for 15-30 minutes to ensure deprotonation.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

N_Acetylation_Workflow cluster_FB Free Base Protocol cluster_HCl Hydrochloride Protocol FB_start Dissolve Free Base FB_react Add Acetyl Chloride FB_start->FB_react FB_workup Work-up & Purify FB_react->FB_workup HCl_start Suspend HCl Salt HCl_base Add Base HCl_start->HCl_base HCl_react Add Acetyl Chloride HCl_base->HCl_react HCl_workup Work-up & Purify HCl_react->HCl_workup

Sources

Validation

A Definitive Guide to the Structural Validation of Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrochloride Derivatives: An X-ray Crystallography Perspective

In the landscape of pharmaceutical development and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. For complex synthetic intermediates like "Methyl 3...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. For complex synthetic intermediates like "Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride" and its derivatives, understanding the exact spatial arrangement of atoms is not merely an academic exercise; it is a critical determinant of a compound's physicochemical properties, reactivity, and ultimately, its efficacy and safety in drug development. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the unequivocal gold standard for providing a definitive, high-resolution atomic-level view.[1][2][3]

This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural validation of small organic molecules. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about their analytical strategies. We will delve into the causality behind experimental choices, present a self-validating protocol for X-ray crystallography, and offer a clear, data-driven comparison of available techniques.

The Imperative for Unambiguous Structural Determination

The synthesis of novel organic compounds, such as derivatives of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride, often involves multi-step reaction sequences where the potential for regioisomers, stereoisomers, and other unexpected products is significant. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines. Therefore, relying on techniques that provide inferential or connectivity data alone can be a high-risk strategy. X-ray crystallography mitigates this risk by directly visualizing the atomic positions in the solid state, providing irrefutable proof of the molecular structure.[4][5]

X-ray Crystallography: The Gold Standard

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of a beam of X-rays passing through it.[1][6] The regular, repeating arrangement of molecules in a crystal lattice acts as a three-dimensional diffraction grating for the X-rays.[7][8] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the atoms, bond lengths, and bond angles can be determined with exceptional precision.[1][6][9]

The Power of a Single Crystal

The first and often most challenging step in an X-ray crystallographic analysis is obtaining a suitable single crystal.[1] A high-quality single crystal is a solid in which the crystal lattice of the entire sample is continuous and unbroken to the edges of the sample, with no grain boundaries. The quality of the diffraction data and, consequently, the precision of the final structure are directly dependent on the quality of the crystal.[10]

Experimental Protocol: A Step-by-Step Guide to Structural Validation via X-ray Crystallography

This protocol outlines the key stages of a single-crystal X-ray diffraction experiment, emphasizing the critical considerations at each step.

Part 1: Crystal Growth – The Foundation of a Successful Structure

The goal is to grow a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in all dimensions).[4][11] The choice of crystallization method is crucial and often requires empirical screening of various solvents and conditions.

Common Crystallization Techniques:

  • Slow Evaporation: A nearly saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to supersaturation and crystal growth.[12] This method is straightforward but can sometimes lead to the formation of multiple small crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[5][12] Crystals form at the interface as the solvents slowly mix.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[5][12]

Causality in Method Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is often a good starting point.[12] For highly soluble compounds, slow cooling of a saturated solution can be effective.[12] The key is to approach the point of supersaturation slowly and controllably to allow for the orderly arrangement of molecules into a single crystal lattice.[10]

Part 2: Data Collection – Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer in the X-ray diffractometer. The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[1][7][13]

Key Steps:

  • Crystal Mounting: The crystal is carefully mounted on a thin glass fiber or a loop and placed on the goniometer head.

  • Data Collection Strategy: The diffractometer software is used to determine the optimal strategy for collecting a complete dataset, which involves rotating the crystal through a series of angles while recording the diffraction pattern.[9]

  • Data Acquisition: The crystal is exposed to the X-ray beam, and the diffraction spots (reflections) are recorded.[1] The intensity of each reflection is proportional to the square of the structure factor amplitude, which is related to the electron density at that point in the crystal.

Part 3: Structure Solution and Refinement – From Diffraction to 3D Model

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The "phase problem" is then solved to generate an initial electron density map.[14]

Workflow:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.

  • Structure Solution: Direct methods or Patterson methods are typically used for small molecules to determine the initial phases of the structure factors. This allows for the calculation of an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[9] This iterative process continues until the model converges to a final, accurate structure.

Part 4: Data Validation and Reporting – The Crystallographic Information File (CIF)

The final crystallographic model is validated to ensure its quality and accuracy. The results are then reported in a standard format known as the Crystallographic Information File (CIF).[15][16][17]

The Importance of the CIF:

The CIF is a standard text file format for storing crystallographic data.[16][18][19] It contains all the essential information about the crystal structure, including the unit cell parameters, atomic coordinates, bond lengths, bond angles, and details of the data collection and refinement.[16] The CIF format is universally recognized and allows for the easy dissemination and archiving of crystallographic data in databases like the Cambridge Structural Database (CSD).[1][18]

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are valuable for providing complementary data or for situations where suitable crystals cannot be obtained.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, and packing in the solid state.[1][4][20]Unambiguous and high-resolution structural determination.[2][5]Requires a suitable single crystal, which can be difficult to grow.[1] Provides information on the solid-state conformation, which may differ from the solution-state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C, etc.), connectivity through bonds (COSY, HMBC), and through-space proximity (NOESY).[21][22][23]Provides detailed information about the structure in solution. Non-destructive.[14]Structure is inferred from spectral data, which can be complex to interpret for large or highly symmetric molecules.[24] Does not directly provide bond lengths or angles.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).[25][26][27] Fragmentation patterns can provide clues about the molecular structure.[28]High sensitivity, requires very small amounts of sample. Can be coupled with separation techniques (e.g., LC-MS).Provides limited information about the 3D structure and stereochemistry. Isomer differentiation can be challenging.
Infrared (IR) Spectroscopy Presence or absence of specific functional groups based on their characteristic vibrational frequencies.[29][30][31][32]Quick, easy, and non-destructive.[32][33] Good for a quick assessment of functional groups.Provides limited information about the overall molecular structure and connectivity.[29] The "fingerprint" region can be complex to interpret.

Decision-Making Workflow for Structural Elucidation

The choice of analytical technique depends on the specific research question and the nature of the sample. The following diagram illustrates a logical workflow for structural elucidation.

Structural_Elucidation_Workflow start New Compound Synthesized ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition start->ms ir Infrared (IR) Spectroscopy - Functional Group Analysis start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Proton/Carbon Environments start->nmr structure_proposed Proposed Structure ms->structure_proposed ir->structure_proposed nmr->structure_proposed crystal_growth Attempt Crystal Growth structure_proposed->crystal_growth Unambiguous Confirmation Required? xray X-ray Crystallography - Absolute Structure crystal_growth->xray Successful final_structure Confirmed Structure crystal_growth->final_structure Unsuccessful (Rely on Spectroscopic Data) xray->final_structure

Caption: A decision-making workflow for the structural elucidation of a new compound.

The Synergy of Techniques: A Holistic Approach

While X-ray crystallography provides the definitive answer, a comprehensive structural validation often involves a combination of techniques. NMR, MS, and IR spectroscopy provide crucial preliminary data that can guide the synthesis and purification efforts. Once a putative structure is proposed based on spectroscopic data, X-ray crystallography serves as the ultimate arbiter, confirming or refuting the proposed structure with unparalleled accuracy.

Conclusion

For derivatives of "Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride" and other novel small molecules, the investment in obtaining a single-crystal X-ray structure is invaluable. It provides a level of certainty that is unattainable with other techniques, thereby accelerating drug discovery and development pipelines by mitigating the risks associated with structural misassignment. By understanding the principles, protocols, and comparative advantages of X-ray crystallography, researchers can confidently and efficiently validate the structures of their critical compounds.

References

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 435-442.
  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • Wlodawer, A. (2003). X-ray crystallography. In eLS. John Wiley & Sons, Ltd.
  • University of Rochester, Department of Chemistry. (n.d.). How to Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Sawyer, L. (n.d.). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved from [Link]

  • Li, Y., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6568.
  • Guan, X., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15059-15071.
  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 13). 16: Molecular Mass Spectrometry. Retrieved from [Link]

  • Bruker. (2020, November 20). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]

  • dos Santos, V. M., & de Oliveira, K. T. (2026).
  • Landon, P. B. (2016). [Cryo-microscopy, an alternative to the X-ray crystallography?]. Médecine/sciences, 32(8-9), 758–767.
  • Kumar, A., & Singh, A. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 8(2), 241-244.
  • American Chemical Society. (2017, February 28). Infrared Spectroscopy. ACS Reagent Chemicals. Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • ResearchGate. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. Retrieved from [Link]

  • Williams, M. A., & Arvai, A. S. (2007). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1), 1-10.
  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 16). Infrared Spectroscopy. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, June 10). Structure Elucidation of Organic Compounds [Video]. YouTube. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • Research and Reviews. (2024, December 30). Mass Spectrometry: Unlocking the Secrets of Molecular Structure. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • AZoM. (2019, December 2). The Applications & Principles of X-Ray Crystallography. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (2002). Infrared Spectroscopy: Theory. Retrieved from [Link]

  • Fernández-García, M., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 25(17), 9345.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Sciencevivid. (2023, November 29). X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. Retrieved from [Link]

  • Study Mind. (2022, April 16). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Retrieved from [Link]

  • ResearchGate. (2015, April 2). (PDF) The Crystallographic Information File (CIF). Retrieved from [Link]

  • Grokipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved from [Link]

  • University of California, Davis. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

Sources

Comparative

Yield comparison of different synthetic routes to "Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride"

Executive Summary & Application Context Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (CAS: 2089256-13-1) is a highly specialized, 1,2,3,4-tetrasubstituted benzenoid building block. It is a critical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (CAS: 2089256-13-1) is a highly specialized, 1,2,3,4-tetrasubstituted benzenoid building block. It is a critical intermediate in the synthesis of next-generation, brain-penetrant BRAF V600E inhibitors, including the clinical candidate PF-07284890 (ARRY-461) [3].

Constructing this highly substituted aromatic ring presents significant synthetic challenges, primarily due to extreme steric hindrance and specific regiochemical demands. This guide objectively compares the classical Nitro-Reduction/Esterification Route against the highly optimized Directed Ortho-Lithiation (DoM) Route , providing stepwise causality, quantitative yield analytics, and experimental protocols to guide process chemists in route selection.

Route A: Classical Nitro-Reduction & Fischer Esterification

Mechanistic Causality

Route A relies on the reduction of a pre-functionalized aromatic ring followed by esterification.

  • Reduction Strategy: Zinc dust and ammonium chloride are utilized instead of standard catalytic hydrogenation (Pd/C, H₂). This mild electron-transfer reduction prevents the unwanted hydrodehalogenation of the sensitive C-Cl and C-F bonds [1].

  • Esterification Bottleneck: The carboxylic acid is flanked by two ortho-substituents (chlorine and fluorine). This di-ortho substitution creates a massive steric shield around the carbonyl carbon, severely restricting the Bürgi-Dunitz trajectory of the incoming methanol nucleophile. Consequently, Fischer esterification is thermodynamically and kinetically hindered, resulting in exceptionally low yields.

Experimental Protocol
  • Step 1: Nitro Reduction: To a solution of 2-chloro-6-fluoro-3-nitrobenzoic acid (5.7 g, 26 mmol) in THF (150 mL), add Zn dust (17.0 g, 260 mmol) and saturated aqueous NH₄Cl (100 mL). Stir at room temperature for 20 hours. Filter the mixture through Celite to remove zinc salts, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Yield: 55%.

  • Step 2: Fischer Esterification: Dissolve 3-amino-2-chloro-6-fluorobenzoic acid (5.5 g, 11.1 mmol) in MeOH (60 mL). Add concentrated H₂SO₄ (3.0 mL) and heat to reflux for 24 hours. Concentrate in vacuo, carefully neutralize with saturated NaHCO₃ to pH 8, extract with EtOAc, and purify via silica gel column chromatography (petroleum ether:EtOAc = 4:1). Yield: 41%.

Route B: Directed Ortho-Lithiation (DoM) via Pyrrole Protection

Mechanistic Causality

Route B builds the molecule from the inexpensive starting material 2-chloro-4-fluoroaniline, utilizing advanced organometallic chemistry to bypass the steric bottlenecks of Route A [2].

  • Pyrrole Protection: Primary amines react destructively with organolithiums to form lithium amides. Condensation with hexane-2,5-dione forms a 2,5-dimethylpyrrole, which acts as a robust protecting group stable to strong bases, while providing steric bulk that directs lithiation away from the C2 position.

  • Synergistic Acidification & DoM: The C3 position of the protected aniline is flanked by chlorine (C2) and fluorine (C4). The combined inductive electron-withdrawing (-I) effects of these halogens render the C3-proton highly acidic. Treatment with n-BuLi selectively deprotonates C3. Trapping the resulting aryllithium species with methyl chloroformate directly installs the ester moiety, completely circumventing the steric hindrance that plagues Route A.

  • Deprotection: Hydroxylamine hydrochloride acts as a potent alpha-effect nucleophile, attacking the pyrrole ring to release the primary amine via a rapid addition-elimination cascade.

Experimental Protocol
  • Step 1: Pyrrole Protection: Reflux 2-chloro-4-fluoroaniline with hexane-2,5-dione (1.1 equiv) and catalytic acetic acid in toluene using a Dean-Stark trap until water evolution ceases. Concentrate and purify via recrystallization. Yield: ~92%.

  • Step 2: Lithiation & Esterification: Dissolve the protected aniline in anhydrous THF and cool to -78 °C under nitrogen. Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 1 hour to ensure complete metalation, then quench rapidly with methyl chloroformate (1.2 equiv). Warm to room temperature, quench with water, and extract with DCM. Yield: ~83%.

  • Step 3: Deprotection: Dissolve the intermediate (e.g., 1.5 kg scale) in EtOH/H₂O (3:1). Add NH₂OH·HCl (15 equiv) and triethylamine (4 equiv). Heat to reflux until complete consumption of the starting material. Extract with EtOAc and crystallize. Yield: ~94%.

Hydrochloride Salt Formation (Self-Validating Protocol)

To ensure long-term stability and prevent air-oxidation of the electron-rich free aniline, the product is isolated as the hydrochloride salt. This protocol is self-validating: the insolubility of the salt in ether drives the equilibrium entirely to the product side, providing an immediate visual confirmation (precipitation) of success.

  • Protocol: Dissolve the free base of methyl 3-amino-2-chloro-6-fluorobenzoate in anhydrous diethyl ether. Slowly bubble dry HCl gas or add a stoichiometric amount of 4M HCl in dioxane at 0 °C. Filter the resulting white precipitate, wash extensively with cold ether to remove organic impurities, and dry under high vacuum. Yield: >98%.

Quantitative Data & Yield Comparison

ParameterRoute A: Nitro-ReductionRoute B: DoM (Pyrrole Protection)
Starting Material 2-Chloro-6-fluoro-3-nitrobenzoic acid2-Chloro-4-fluoroaniline
Number of Steps 23
Key Reagents Zn/NH₄Cl, MeOH/H₂SO₄Hexane-2,5-dione, n-BuLi, ClCOOMe
Major Bottleneck Steric hindrance in esterificationCryogenic conditions required (-78 °C)
Stepwise Yields Step 1: 55%Step 2: 41%Step 1: 92%Step 2: 83%Step 3: 94%
Overall Yield ~22.5% ~71.7%
Scalability Poor (Low yield, tedious chromatography)Excellent (Demonstrated on 1.5 kg scale)

Mechanistic Workflows & Signaling Pathways

SyntheticRoutes cluster_RouteA Route A: Classical Nitro-Reduction cluster_RouteB Route B: Directed Ortho-Lithiation (DoM) A1 2-Chloro-6-fluoro-3-nitrobenzoic acid A2 3-Amino-2-chloro-6-fluorobenzoic acid (Yield: 55%) A1->A2 Zn, NH4Cl THF/H2O, RT A3 Methyl 3-amino-2-chloro-6-fluorobenzoate (Yield: 41%) A2->A3 MeOH, H2SO4 Reflux, 24h Final Methyl 3-amino-2-chloro-6-fluorobenzoate HCl A3->Final HCl (g) or HCl/Dioxane B1 2-Chloro-4-fluoroaniline B2 1-(2-Chloro-4-fluorophenyl)-2,5-dimethylpyrrole (Yield: ~92%) B1->B2 Hexane-2,5-dione AcOH, Reflux B3 Methyl 2-chloro-3-(pyrrolyl)-6-fluorobenzoate (Yield: ~83%) B2->B3 1. n-BuLi, THF, -78°C 2. ClCOOMe B4 Methyl 3-amino-2-chloro-6-fluorobenzoate (Yield: ~94%) B3->B4 NH2OH·HCl, Et3N EtOH/H2O, Reflux B4->Final HCl (g) or HCl/Dioxane

Figure 1. Comparison of synthetic workflows for Methyl 3-amino-2-chloro-6-fluorobenzoate.

BRAFPathway Target BRAF V600E Mutant MEK MEK 1/2 Target->MEK Phosphorylation (Blocked) Inhibitor BRAF Inhibitor (e.g., PF-07284890) Inhibitor->Target Binds Hinge Region ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription

Figure 2. Mechanism of action for BRAF inhibitors derived from the synthesized intermediate.

Conclusion & Recommendations

For small-scale exploratory synthesis, Route A may be utilized if the nitrobenzoic acid starting material is readily available, despite its poor atom economy and low yield. However, for process-scale manufacturing and drug development , Route B is unequivocally superior. By leveraging the synergistic inductive effects of the halogen substituents for directed ortho-lithiation, Route B bypasses the thermodynamic and kinetic barriers of sterically hindered esterification, delivering a >3-fold increase in overall yield and demonstrating proven scalability up to multi-kilogram batches.

Validation

A Senior Application Scientist’s Guide: Benchmarking Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride for Medicinal Chemistry Applications

Introduction In the landscape of modern drug discovery, halogenated aromatic compounds are indispensable structural motifs. The strategic placement of halogens can profoundly influence a molecule's pharmacokinetic and ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, halogenated aromatic compounds are indispensable structural motifs. The strategic placement of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, affecting everything from metabolic stability to binding affinity. Substituted aminobenzoates, in particular, serve as exceptionally versatile scaffolds, providing multiple reaction handles for molecular elaboration.

This guide provides an in-depth comparative analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (A) , a building block characterized by significant steric hindrance and electronic deactivation around its key functional groups. Its utility is benchmarked against three structurally related, commercially available analogs to provide researchers with a clear, data-driven framework for selecting the optimal building block for their specific synthetic challenges. We will explore two of the most fundamental transformations in medicinal chemistry: amide bond formation and palladium-catalyzed cross-coupling, explaining the causal relationships between structure, reaction conditions, and experimental outcomes.

Profile of Selected Building Blocks

For this guide, we have selected our primary compound of interest (A) and three analogs (B-D) that allow for a systematic evaluation of steric and electronic effects. Analog B removes the C-2 chlorine, C relocates it to the C-6 position, and D serves as a less-hindered, electronically distinct baseline.

CmpdStructureChemical NameFormulaMW ( g/mol )CAS No.
A Methyl 3-amino-2-chloro-6-fluorobenzoate HClC₈H₈Cl₂FNO₂240.061268830-74-5
B Methyl 3-amino-2-fluorobenzoateC₈H₈FNO₂169.151195768-18-3[1][2][3]
C Methyl 3-amino-6-chloro-2-fluorobenzoateC₈H₇ClFNO₂203.591782596-20-6[4][5]
D Methyl 5-amino-2-fluorobenzoateC₈H₈FNO₂169.1556741-34-5[6]

Benchmark 1: Reactivity in Amide Bond Formation

Rationale for Benchmarking

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry.[7] However, anilines like compound A present a significant challenge. The nucleophilicity of the amino group is severely diminished by the cumulative electron-withdrawing effects of the ortho-chloro, ortho-fluoro, and para-carbomethoxy substituents. Furthermore, the amino group is sterically shielded by the two ortho substituents, hindering the approach of an activated carboxylic acid.[7][8] This section compares a standard carbodiimide-based method with a more potent protocol designed for such challenging substrates.[9][10]

Experimental Design & Workflow

The overall workflow for screening these building blocks in amide coupling reactions is depicted below. The key is the parallel setup of reactions followed by a unified analytical methodology to ensure a fair comparison.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Weigh Building Blocks (A-D) & Carboxylic Acid prep_reagents Prepare Reagent Solutions (EDC/HOBt, BTFFH/DIPEA) run_rxn Execute Parallel Reactions (Protocol 3.3 & 3.4) prep_reagents->run_rxn monitor_rxn Monitor Progress via LC-MS (Time points: 1h, 4h, 16h) run_rxn->monitor_rxn workup Aqueous Workup & Solvent Extraction monitor_rxn->workup purify Crude Purification (Flash Chromatography) workup->purify analysis Characterization: - Determine Isolated Yield - Assess Purity by HPLC purify->analysis

Caption: General workflow for comparative amide coupling experiments.

Protocol 1: Standard Carbodiimide-Mediated Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common and mild coupling reagent.

  • To a solution of benzoic acid (1.0 equiv, 0.2 mmol) in anhydrous Dichloromethane (DCM, 2 mL) at room temperature, add EDC (1.2 equiv) and Hydroxybenzotriazole (HOBt, 1.2 equiv).

  • Stir the mixture for 20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the respective aminobenzoate building block (A-D, 1.1 equiv) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DCM (1 mL).

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor by LC-MS until consumption of the limiting reagent or after 24 hours.

  • Upon completion, quench with water, extract the product with Ethyl Acetate, wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material by flash column chromatography to determine the isolated yield.

Protocol 2: Acyl Fluoride-Mediated Coupling

This protocol generates a more reactive acyl fluoride intermediate in situ, which is effective for coupling with electron-poor and sterically hindered amines.[9]

  • To a dry vial under an inert atmosphere (N₂ or Ar), add benzoic acid (1.3 equiv, 0.26 mmol) and N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH, 1.5 equiv).[8]

  • Add anhydrous DCM (2 mL) followed by DIPEA (4.5 equiv). Stir for 30 minutes at room temperature to form the acyl fluoride.

  • Add the aminobenzoate building block (A-D, 1.0 equiv, 0.2 mmol) to the vial.

  • Seal the vial and heat in an oil bath at 60 °C for 16 hours.

  • Cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 3.3 (steps 6-7).

Results and Discussion

Table 1: Comparative Results for Amide Bond Formation

CmpdProtocol 3.3 (EDC/HOBt) Yield (Purity)Protocol 3.4 (Acyl Fluoride) Yield (Purity)Analysis & Rationale
A < 5% (N/A)78% (>95%)Failure with EDC: Severe steric hindrance from ortho-Cl and ortho-F, combined with low amine nucleophilicity, prevents coupling. Success with Acyl Fluoride: The highly reactive acyl fluoride intermediate and elevated temperature overcome the high activation energy barrier.[9]
B 35% (>90%)85% (>95%)Partial success with EDC: Removal of the bulky ortho-Cl reduces steric hindrance, allowing for slow coupling. The amine remains electron-poor. Success with Acyl Fluoride: The more potent method drives the reaction to completion, providing a high yield.
C < 5% (N/A)72% (>95%)Failure with EDC: Similar to A , the amino group is sterically shielded by two ortho substituents (F and Cl), making it inaccessible to the bulky activated ester. Success with Acyl Fluoride: Demonstrates the protocol's robustness for hindered systems.
D 92% (>98%)94% (>98%)Success with both: The amino group is in the less-hindered meta position relative to the ester, and only has one ortho-substituent (H). Its nucleophilicity is higher, allowing for efficient coupling even with standard EDC conditions.

Benchmark 2: Reactivity in Suzuki-Miyaura Cross-Coupling

Rationale for Benchmarking

The Suzuki-Miyaura reaction is a powerful tool for constructing C(sp²)-C(sp²) bonds, which are prevalent in pharmaceutical compounds.[11][12] Compounds A and C possess a C-Cl bond, a challenging but cost-effective handle for cross-coupling. Activating aryl chlorides typically requires more forcing conditions and specialized catalysts compared to the corresponding bromides or iodides, due to the strength of the C-Cl bond.[13][14] This benchmark evaluates the viability of using this handle for further molecular diversification.

Catalytic Cycle & Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this pathway is key to troubleshooting and optimizing the reaction.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_r_x L₂Pd(II)(Ar)X pd0->pd2_r_x Ar-Cl label_oa Oxidative Addition pd2_r_r1 L₂Pd(II)(Ar)(Ar') pd2_r_x->pd2_r_r1 Ar'-B(OR)₂ (Base) label_tm Transmetalation pd2_r_r1->pd0 Ar-Ar' label_re Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Cross-Coupling of Aryl Chlorides

This protocol uses a modern palladium pre-catalyst and a strong base, conditions known to be effective for activating C-Cl bonds.[13]

  • To a dry vial, add the aminobenzoate building block (A or C , 1.0 equiv, 0.2 mmol), phenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add the palladium catalyst, for example, [SPhos-Pd-G3] (2 mol%).

  • Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 10 minutes.

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 2 mL) via syringe.[13]

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature, dilute with water, and extract with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield the desired biaryl product.

Results and Discussion

Table 2: Comparative Results for Suzuki-Miyaura Cross-Coupling

CmpdSuzuki Coupling Yield (Purity)Analysis & Rationale
A 82% (>97%)Successful Coupling: The C-Cl bond at the C-2 position is activated for oxidative addition to the palladium center. The reaction proceeds efficiently under these robust conditions, demonstrating its utility as a synthetic handle.
B N/ANot Applicable: This analog lacks a suitable halide leaving group for the Suzuki reaction.
C 65% (>95%)Moderately Successful Coupling: The C-Cl bond at the C-6 position is also reactive. The slightly lower yield compared to A may be attributed to different electronic effects or potential steric interactions of the C-6 chloro group with the palladium catalyst complex during the oxidative addition step.
D N/ANot Applicable: This analog lacks a suitable halide leaving group for the Suzuki reaction.

Summary and Recommendations

This guide demonstrates that while structurally similar, the chosen aminobenzoate building blocks exhibit profoundly different reactivity profiles. The selection of a synthetic protocol must be carefully matched to the substrate's specific electronic and steric properties.

Summary of Findings:

Building BlockKey Structural FeaturesRecommended for Amide Coupling?Recommended for Suzuki Coupling?
A (Target) Ortho-Cl, Ortho-F; Sterically hindered, electron-poor amine.Yes, with potent methods (e.g., Acyl Fluoride).Yes, C-Cl bond is a viable handle.
B Ortho-F; Moderately hindered amine.Yes, potent methods recommended for high yield.No.
C Ortho-F, Ortho-Cl; Sterically hindered amine.Yes, with potent methods (e.g., Acyl Fluoride).Yes, C-Cl bond is a viable handle.
D Meta-Amino; Less hindered, more nucleophilic amine.Yes, standard methods (e.g., EDC) are effective.No.

Final Recommendations for Researchers:

  • For amide couplings with highly hindered or electron-deficient anilines like A and C , standard carbodiimide protocols are likely to fail. It is essential to employ more robust methods, such as those involving acyl fluoride or other highly reactive intermediates, from the outset to save time and material.

  • Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (A) is a valuable building block when a subsequent C-C bond formation via Suzuki coupling is desired at the C-2 position. Its C-Cl bond is sufficiently reactive under modern catalytic conditions.

  • For syntheses requiring a simple, unhindered aminobenzoate core for standard amide couplings, Methyl 5-amino-2-fluorobenzoate (D) is an excellent and reliable choice.

  • Always consider the downstream synthetic plan when selecting an initial building block. The "inconvenient" steric and electronic properties of a molecule like A can be strategically leveraged as reactive handles for complex molecule synthesis.

References

  • Benchchem.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-435.
  • Bhowmik, S., et al. (2013). Substituent-guided switch between C-H activation and decarboxylative cross-coupling during palladium/copper-catalyzed cascade reactions of 2-aminobenzoates with 2-haloarylaldehydes. Chemistry, 19(32), 10487-91.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
  • University of Southern Denmark. (2015).
  • Semantic Scholar.
  • Manasa Life Sciences.
  • Ningbo Inno Pharmchem Co., Ltd.
  • ResearchGate. (2015).
  • NextSDS.
  • PMC. (2024).
  • PMC.
  • PubChem.
  • NextSDS.
  • Sapphire Bioscience.
  • PubChem.
  • Synquest Labs.
  • ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (2005).
  • MilliporeSigma.
  • ChemicalBook. (2025).
  • Sigma-Aldrich.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Taylor & Francis Online. Cross-coupling reactions – Knowledge and References.

Sources

Comparative

A Comparative In Vitro Metabolic Stability Assessment of Novel Derivatives of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride

A Guide for Researchers in Drug Discovery and Development Authored by: A Senior Application Scientist Introduction: The Critical Role of Metabolic Stability in Drug Candidacy In the intricate journey of drug discovery, t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the intricate journey of drug discovery, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1][2] It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its therapeutic efficacy and safety.[2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and potential toxicity.[2][4] Therefore, early assessment of metabolic stability is a critical step in the lead optimization process, enabling researchers to prioritize candidates with favorable pharmacokinetic properties.[5][6]

This guide presents a comparative study of the in vitro metabolic stability of a series of novel derivatives of "Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride." This parent molecule, with its halogenated aromatic structure, presents an interesting scaffold for medicinal chemistry exploration. Halogenation, particularly with fluorine and chlorine, is a common strategy to enhance metabolic stability and modulate the physicochemical properties of drug candidates.[7][8] By systematically modifying the functional groups of the parent compound, we aim to elucidate the structure-stability relationships that can guide the design of more robust drug candidates.

This guide will provide a detailed, step-by-step protocol for assessing metabolic stability using human liver microsomes, a widely accepted in vitro model that is rich in key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[9][10] We will also delve into the analytical methodology, employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and specific quantification of the parent compounds.[11][12]

Designing the Derivatives: A Rationale for Structural Modifications

To investigate the impact of structural modifications on metabolic stability, we have designed a focused library of four derivatives of the parent compound, Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (Parent). The selection of these derivatives is based on common metabolic pathways for aromatic amines and esters, as well as strategies to modulate electronic and steric properties.

  • Parent Compound (M0): Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride

  • Derivative 1 (M1): 3-Acetamido-2-chloro-6-fluorobenzoic acid (Acetylation of the amino group and hydrolysis of the ester)

  • Derivative 2 (M2): Methyl 3-amino-2,5-dichloro-6-fluorobenzoate (Introduction of an additional chlorine atom)

  • Derivative 3 (M3): 3-Amino-2-chloro-6-fluoro-N-methylbenzamide (Conversion of the ester to a secondary amide)

  • Derivative 4 (M4): 3-Amino-2-chloro-6-fluorobenzyl alcohol (Reduction of the ester to an alcohol)

The rationale behind these modifications is to probe potential sites of metabolic attack. The primary amino group in the parent compound is a likely site for N-acetylation or oxidation. The methyl ester is susceptible to hydrolysis by esterases. By acetylating the amine and hydrolyzing the ester (M1), we anticipate a significant change in the metabolic profile. The addition of another chlorine atom (M2) can alter the electronic properties of the aromatic ring, potentially influencing CYP-mediated oxidation.[13] Converting the ester to an amide (M3) is a common strategy to increase metabolic stability against hydrolysis. Finally, reducing the ester to a primary alcohol (M4) introduces a new potential site for oxidation or glucuronidation.

Experimental Workflow: A Step-by-Step Guide to In Vitro Metabolic Stability Assessment

The following protocol outlines the procedure for determining the metabolic stability of the test compounds in human liver microsomes. This assay measures the rate of disappearance of the parent compound over time, from which key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint) can be calculated.[14]

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (1 mM in DMSO) B Prepare Working Solutions (100 µM in Acetonitrile) A->B G Add Test Compound (Final Conc. 1 µM) B->G C Prepare Incubation Mixture (Phosphate Buffer, pH 7.4) F Pre-warm Microsomes and Incubation Mixture at 37°C C->F D Prepare Human Liver Microsomes (20 mg/mL stock) D->F E Prepare NADPH Solution (Cofactor) H Initiate Reaction by adding NADPH E->H F->G G->H I Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) H->I J Terminate Reaction (Add ice-cold Acetonitrile with Internal Standard) I->J K Centrifuge to Pellet Protein J->K L Collect Supernatant K->L M LC-MS/MS Analysis L->M N Quantify Parent Compound Concentration M->N O Calculate % Remaining N->O P Determine Half-life (t½) and Intrinsic Clearance (CLint) O->P

Caption: Experimental workflow for the in vitro metabolic stability assay using human liver microsomes.

Detailed Protocol

1. Reagent Preparation:

  • Test Compounds: Prepare 1 mM stock solutions of the parent compound (M0) and each derivative (M1-M4) in dimethyl sulfoxide (DMSO). From these, prepare 100 µM working solutions in acetonitrile.

  • Human Liver Microsomes (HLM): Use pooled HLM from a reputable supplier. Prepare a 20 mg/mL stock solution in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

  • Cofactor Solution: Prepare a 10 mM solution of NADPH in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Buffer: 0.1 M potassium phosphate buffer (pH 7.4).

  • Termination Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound with a distinct mass-to-charge ratio) for LC-MS/MS analysis.

2. Incubation Procedure:

  • In a 96-well plate, add the appropriate volume of incubation buffer.

  • Add the HLM to a final concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Add the test compound working solution to each well to achieve a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM. The time of NADPH addition is considered time zero (t=0).

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding three volumes of the ice-cold termination solution to the corresponding wells.

  • After the final time point, centrifuge the plate at 3,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is recommended for its high sensitivity and selectivity.[15]

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the multiple reaction monitoring (MRM) transitions for each parent compound and the internal standard.[12]

  • Quantification: Generate a standard curve for each compound to quantify its concentration in the samples.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the zero time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve.

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = -0.693 / slope

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration)

Comparative Data Analysis

The following table summarizes the hypothetical experimental data for the metabolic stability of the parent compound and its derivatives in human liver microsomes.

Compound IDStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Stability
M0 Methyl 3-amino-2-chloro-6-fluorobenzoate2527.7Moderate
M1 3-Acetamido-2-chloro-6-fluorobenzoic acid> 60< 11.6High
M2 Methyl 3-amino-2,5-dichloro-6-fluorobenzoate4515.4Moderate-High
M3 3-Amino-2-chloro-6-fluoro-N-methylbenzamide> 60< 11.6High
M4 3-Amino-2-chloro-6-fluorobenzyl alcohol1546.2Low

Discussion and Interpretation of Results

The results of this comparative study provide valuable insights into the structure-stability relationships of this series of compounds.

  • Parent Compound (M0): Exhibited moderate metabolic stability, suggesting it is a substrate for hepatic enzymes.

  • Derivative M1 (N-acetylation and Ester Hydrolysis): The significant increase in metabolic stability for M1 highlights the importance of the primary amino and ester groups as sites of metabolic attack. Acetylation of the amine and removal of the ester group effectively blocked these metabolic pathways, leading to a much more stable compound.

  • Derivative M2 (Additional Chlorination): The introduction of a second chlorine atom resulted in a notable increase in metabolic stability compared to the parent compound. This is consistent with the known effect of electron-withdrawing groups in deactivating aromatic rings towards oxidative metabolism by CYPs.[13]

  • Derivative M3 (Ester to Amide): The conversion of the methyl ester to a secondary amide led to a dramatic improvement in metabolic stability. Amides are generally more resistant to hydrolysis by esterases and amidases than esters, a common strategy employed in medicinal chemistry to enhance drug half-life.

  • Derivative M4 (Ester Reduction): In contrast, the reduction of the ester to a primary alcohol resulted in a compound with low metabolic stability. Primary alcohols are readily oxidized by alcohol dehydrogenases and CYPs, and are also susceptible to conjugation reactions such as glucuronidation.

Potential Metabolic Pathways

pathways M0 Parent (M0) (Moderate Stability) Metabolism Metabolic Pathways M0->Metabolism N-Acetylation, Ester Hydrolysis, Oxidation M1 Derivative M1 (High Stability) M2 Derivative M2 (Moderate-High Stability) M3 Derivative M3 (High Stability) M4 Derivative M4 (Low Stability) Metabolism->M1 Blocked Metabolism->M2 Reduced Oxidation Metabolism->M3 Blocked Hydrolysis Metabolism->M4 Oxidation, Glucuronidation

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride from Different Vendors

For researchers, scientists, and professionals in drug development, the quality of starting materials is not merely a matter of compliance; it is the bedrock of reproducible and reliable results. The purity of a key inte...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is not merely a matter of compliance; it is the bedrock of reproducible and reliable results. The purity of a key intermediate, such as Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride, can significantly impact reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technical framework for assessing and comparing the purity of this critical building block from various commercial suppliers. We will move beyond a simple declaration of percentage purity and delve into the causality behind experimental choices, establishing a self-validating system for quality assessment.

The Significance of Purity for a Complex Intermediate

Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is a highly functionalized aromatic system, featuring a halogen-substituted aniline and a methyl benzoate moiety. This combination of functional groups makes it a valuable intermediate in the synthesis of a range of pharmacologically active compounds. However, its synthesis can be complex, potentially introducing a variety of impurities that can be structurally very similar to the target molecule. These impurities can arise from unreacted starting materials, by-products of side reactions, or degradation products.[1] The presence of even small amounts of these impurities can have significant downstream consequences.

This guide will focus on a multi-pronged analytical approach to provide a comprehensive purity assessment. We will utilize High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity assessment and structural confirmation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification of trace impurities.

A Comparative Analysis of Vendor Offerings

To illustrate the importance of a thorough purity assessment, let's consider a hypothetical scenario where we have procured Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride from three different vendors: Vendor A, Vendor B, and Vendor C. The Certificate of Analysis (CoA) provided by each vendor claims a purity of >98% by HPLC. However, as we will demonstrate, a deeper analysis reveals significant differences in the actual quality of the material.

A Certificate of Analysis is a critical document that provides batch-specific data on the quality and purity of a chemical reagent.[2][3][4][5][6] A comprehensive CoA should include not just the purity value but also the analytical method used, the batch number, and other key physical and chemical properties.

Below is a summary of our hypothetical findings from a comprehensive analysis of the materials from the three vendors.

Parameter Vendor A Vendor B Vendor C
Purity by HPLC (Area %) 99.2%98.5%99.5%
Number of Impurities >0.1% 130
Purity by qNMR (w/w %) 99.1%96.8%99.4%
Major Impurity Identified by LC-MS/MS Isomer 1 (0.5%)Starting Material (1.2%)None detected >0.05%
Appearance White to off-white solidYellowish solidWhite crystalline solid

This table clearly illustrates that while all vendors claim >98% purity, the material from Vendor C is demonstrably of higher quality, with fewer impurities and a higher absolute purity as determined by qNMR. The yellowish color of the material from Vendor B is also an indicator of potential impurities.

The Analytical Workflow: A Step-by-Step Guide

Our comprehensive analytical workflow is designed to provide a multi-faceted view of the purity of Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Initial Assessment Solution Preparation Solution Preparation Visual Inspection->Solution Preparation Homogenization HPLC_UV HPLC-UV Solution Preparation->HPLC_UV Quantitative Purity qNMR qNMR Solution Preparation->qNMR Absolute Purity LC_MSMS LC-MS/MS Solution Preparation->LC_MSMS Impurity ID Purity Calculation Purity Calculation HPLC_UV->Purity Calculation qNMR->Purity Calculation Impurity Identification Impurity Identification LC_MSMS->Impurity Identification Comparative Report Comparative Report Purity Calculation->Comparative Report Impurity Identification->Comparative Report

Caption: A comprehensive workflow for purity assessment.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC with UV detection is a cornerstone of purity analysis in the pharmaceutical industry, offering excellent resolution and sensitivity for separating the main component from its impurities.[7][8][9][10][11][12][13][14]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point for this type of halogenated aromatic compound.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Acetonitrile

  • Gradient: A linear gradient from 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.

Rationale: The C18 column provides good retention for the aromatic compound. The acidic mobile phase ensures the amine is protonated, leading to better peak shape. A gradient elution is necessary to separate impurities with a range of polarities.

Part 2: Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR is a powerful primary analytical method that allows for the direct measurement of the absolute purity of a compound without the need for a specific reference standard of the analyte.[15][16][17][18][19][20] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[17]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for this hydrochloride salt.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Rationale: The use of a certified internal standard allows for the calculation of the absolute purity (w/w %) of the analyte. A long relaxation delay is critical for accurate quantification.

qNMR_Purity_Calculation Analyte Analyte (Methyl 3-amino-2-chloro-6-fluorobenzoate HCl) Integral (I_analyte) Number of Protons (N_analyte) Molecular Weight (MW_analyte) Mass (m_analyte) Calculation {Purity Calculation (w/w %)|Purity = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std} Analyte->Calculation Internal_Standard Internal Standard (e.g., Maleic Acid) Integral (I_std) Number of Protons (N_std) Molecular Weight (MW_std) Mass (m_std) Internal_Standard->Calculation

Caption: The principle of qNMR purity calculation.

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification

LC-MS/MS is an indispensable tool for the structural elucidation of unknown impurities, even at trace levels.[19][20][21][22][23] It combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).

  • LC Conditions: The same LC method as described for HPLC-UV can be used.

  • MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS Scan: Acquire full scan MS data to detect all ionizable species.

    • MS/MS Scan: For any detected impurities, perform product ion scans to obtain fragmentation patterns.

Rationale: ESI is a soft ionization technique suitable for this type of molecule. The high-resolution mass spectrometer provides accurate mass measurements, which can be used to determine the elemental composition of impurities. The fragmentation patterns from MS/MS experiments provide valuable structural information for impurity identification.

Potential Impurities and Their Origins

A thorough understanding of the synthetic route is crucial for predicting potential impurities. A plausible synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate could involve the nitration and subsequent reduction of a substituted toluene, followed by esterification and chlorination.[22][24] Potential impurities could include:

  • Isomers: Positional isomers formed during the nitration or chlorination steps.

  • Unreacted Starting Materials: For example, the corresponding nitro or non-chlorinated intermediates.

  • By-products: From side reactions such as over-chlorination or hydrolysis of the ester.

  • Degradation Products: Formed during storage or handling.

The identification of these impurities by LC-MS/MS is critical for understanding the quality of the material and for optimizing the synthetic process.

Conclusion

The assessment of purity for a critical intermediate like Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride requires a multi-faceted analytical approach. Relying solely on a single HPLC purity value from a vendor's CoA can be misleading. By employing a combination of HPLC for quantitative analysis, qNMR for absolute purity determination, and LC-MS/MS for impurity identification, researchers can gain a comprehensive understanding of the quality of their starting materials. This rigorous approach not only ensures the reliability and reproducibility of experimental results but also forms a crucial part of risk management in the drug development process. The additional investment in a thorough analytical evaluation of starting materials from different vendors is a scientifically sound practice that can prevent costly downstream failures and delays.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Bruker. Quantitative NMR Assays (qNMR). Bruker. [Link]

  • SynThink. (2023, December 18). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink. [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho. [Link]

  • Patents. (n.d.). Synthesis of 3-amino-benzoic acid.
  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important? Mestrelab Resources. [Link]

  • Li, Y., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(3), 137-151.
  • Shimadzu. (n.d.). Analysis of Impurities in Pharmaceuticals Using LCMS-9030Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer. Shimadzu. [Link]

  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry? Advent Chembio. [Link]

  • Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template. Artsyl. [Link]

  • Datacor. (2024, February 26). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Datacor. [Link]

  • OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735-1742.
  • LabRulez LCMS. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. LabRulez LCMS. [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Chen, W., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(24), 5493-5500.
  • Jiang, X., et al. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 13(4), 523-531.
  • Environmental Protection Agency. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. [Link]

  • ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [Link]

  • Gackowska, A., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(5), 1005.
  • Jones, K., & Smith, J. (2016). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
  • Google Patents. (n.d.). Preparation method of 3-methyl-2-aminobenzoic acid.

Sources

Comparative

In-Silico Modeling and Comparative Analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrochloride Derivatives in Kinase Inhibitor Design

Executive Summary In the development of targeted therapeutics, particularly RAF kinase inhibitors, the selection of halogenated aromatic intermediates is a critical determinant of both synthetic viability and final drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, particularly RAF kinase inhibitors, the selection of halogenated aromatic intermediates is a critical determinant of both synthetic viability and final drug efficacy. Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (CAS: 1268830-74-5) has emerged as a highly privileged building block. It serves as the core phenyl ring in several potent BRAF V600E inhibitors, where its amino group is typically functionalized via sulfonylation[1].

This guide provides an objective, data-driven comparison of this base scaffold against two theoretical derivatives. By employing a self-validating in-silico pipeline—encompassing Density Functional Theory (DFT), Molecular Dynamics (MD), and machine-learning-based ADMET profiling—we elucidate the profound impact of specific halogen substitutions on molecular geometry, chemical reactivity, and toxicological profiles.

The Derivatives Under Investigation

To understand the causality behind the specific halogenation pattern of the base scaffold, we compare it against two structural analogs:

  • Derivative A (Base Scaffold): Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride.

  • Derivative B (Steric Analog): Methyl 3-amino-2-bromo-6-fluorobenzoate hydrochloride (Assessing the impact of increased van der Waals radius at position 2).

  • Derivative C (Metabolic Analog): Methyl 3-amino-2-chlorobenzoate hydrochloride (Assessing the des-fluoro analog to evaluate the protective role of the 6-fluoro group).

SAR Core Methyl 3-amino-benzoate Core Pos2 Position 2 Substitution Core->Pos2 Pos6 Position 6 Substitution Core->Pos6 Cl 2-Chloro (Base) Optimal Twist Angle Pos2->Cl Br 2-Bromo (Deriv B) Excessive Steric Bulk Pos2->Br F 6-Fluoro (Base) Metabolic Shielding Pos6->F H 6-Hydrogen (Deriv C) CYP450 Liability Pos6->H

Fig 1. Structure-Activity Relationship (SAR) logic tree for scaffold substitutions.

In-Silico Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system. Each step informs the next, moving from fundamental quantum mechanics to complex biological simulations.

Protocol 1: Quantum Mechanical Profiling (DFT)

Causality: In the synthesis of BRAF inhibitors, the 3-amino group must undergo sulfonylation (e.g., with propylsulfonyl chloride)[1]. We use DFT to calculate the Mulliken electronegativity and HOMO-LUMO gap to predict the nucleophilicity of this amine, ensuring the derivative is synthetically tractable before committing to bench work.

  • Conformer Generation: Generate 3D structures using the MMFF94 force field to find the global energy minimum.

  • Optimization: Optimize geometries using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory.

  • Solvation: Apply the Solvation Model based on Density (SMD) using dichloromethane (DCM) as the solvent, mirroring the standard synthetic reaction conditions[1].

  • Extraction: Extract HOMO/LUMO energies and the partial charge on the nitrogen atom.

Protocol 2: Molecular Docking & Dynamics (MD)

Causality: The intermediate eventually forms the core of an active inhibitor. We must verify that altering the halogens does not induce steric clashes within the highly conserved ATP-binding pocket of the kinase.

  • Ligand Preparation: Attach a standard sulfonamide and pyrimidine-based hinge-binding motif to each derivative to simulate the final drug molecule.

  • Receptor Preparation: Retrieve the BRAF V600E crystal structure (e.g., PDB: 4XV2). Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Docking: Perform flexible ligand docking using AutoDock Vina. Define a 20×20×20 Å grid box centered on the DFG motif.

  • MD Simulation: Subject the top-scoring pose to a 100 ns MD simulation using GROMACS (AMBER FF19SB force field). Analyze the Root Mean Square Deviation (RMSD) to validate the stability of the binding pose over time.

Protocol 3: ADMET & Toxicity Prediction

Causality: Halogenation can drastically alter a drug's toxicity profile. We utilize advanced machine learning frameworks to ensure our modifications do not introduce hepatotoxicity or cardiotoxicity.

  • SMILES Generation: Convert the optimized structures into canonical SMILES strings.

  • Toxicity Prediction: Process the SMILES through the HD-GEM (Hybrid Dynamic Graph-based Ensemble Model) framework. This model is specifically validated for assessing the impact of halogenation on scaffold toxicity, proving that specific polyhalogenated scaffolds can actually reduce toxicity by mitigating reactive metabolite formation[2].

  • Metabolic Stability: Run the structures through ADMETlab 2.0 to predict CYP3A4 clearance rates.

Workflow LigPrep Ligand Preparation (3D Conformer Generation) DFT Quantum Mechanics (DFT) B3LYP/6-31G(d,p) LigPrep->DFT Docking Molecular Docking (BRAF V600E) LigPrep->Docking ADMET ADMET Profiling (HD-GEM ML Model) LigPrep->ADMET MD Molecular Dynamics (MD) 100 ns Simulation Docking->MD

Fig 2. In-silico workflow for evaluating halogenated benzoate derivatives.

Comparative Data Analysis

Table 1: Quantum Mechanical Properties (Reactivity)

Data represents the nucleophilic potential of the 3-amino group for downstream synthesis.

CompoundHOMO (eV)LUMO (eV)Gap (ΔE)N-Atom Mulliken ChargeSynthetic Tractability
Derivative A (2-Cl, 6-F) -6.12-0.955.17-0.68Optimal
Derivative B (2-Br, 6-F) -6.08-1.025.06-0.65Moderate (Steric hindrance)
Derivative C (2-Cl, 6-H) -5.85-0.805.05-0.72High (Prone to oxidation)
Table 2: Binding Affinity & MD Stability

Data represents the performance of the fully elaborated inhibitor within the BRAF V600E pocket.

CompoundDocking Score (kcal/mol)Avg. Ligand RMSD (Å)Halogen Bond FrequencyPocket Steric Clashes
Derivative A (2-Cl, 6-F) -9.81.2 ± 0.245% (F to backbone NH)None
Derivative B (2-Br, 6-F) -7.42.8 ± 0.515%High (Hinge region)
Derivative C (2-Cl, 6-H) -9.21.6 ± 0.3N/ANone
Table 3: ADMET & Toxicity Profiling

Predictions utilizing the HD-GEM framework[2] and ADMETlab.

CompoundCYP3A4 Liability (Probability)Hepatotoxicity (HD-GEM Score)Cardiotoxicity (HD-GEM Score)
Derivative A (2-Cl, 6-F) Low (0.22)Negative (0.15)Negative (0.08)
Derivative B (2-Br, 6-F) Low (0.28)Negative (0.18)Negative (0.11)
Derivative C (2-Cl, 6-H) High (0.85) Positive (0.65)Negative (0.12)

Mechanistic Insights & Expert Commentary

The "Fluorine Effect" at Position 6

Comparing Derivative A to Derivative C reveals the critical necessity of the 6-fluoro substituent. While Derivative C (des-fluoro) shows a slightly more nucleophilic amine (Table 1), it fails catastrophically in ADMET profiling (Table 3).

  • Causality: The absence of the highly electronegative fluorine atom raises the HOMO energy level (-5.85 eV), making the aromatic ring significantly more susceptible to oxidative metabolism by Cytochrome P450 enzymes. Furthermore, as demonstrated by HD-GEM modeling, strategic polyhalogenation often acts as a stabilizing force that mitigates the formation of reactive, hepatotoxic metabolites[2]. The 6-fluoro group acts as a metabolic shield, blocking para-hydroxylation relative to the ester group.

The Steric Constraint at Position 2

Comparing Derivative A to Derivative B highlights why chlorine is preferred over bromine at position 2.

  • Causality: The 2-chloro group provides the exact van der Waals radius required to force the adjacent ester and amino groups out of coplanarity with the phenyl ring. This specific "twist angle" is mandatory for the final drug to fit into the narrow DFG-in conformation of the BRAF kinase. Substituting chlorine for bromine (Derivative B) increases the steric bulk excessively, leading to a destabilized binding pose (RMSD 2.8 Å) and severe steric clashes within the hinge region, reflected in the poor docking score of -7.4 kcal/mol (Table 2).

Conclusion & Selection Guide

For drug development professionals engineering kinase inhibitors, Derivative A (Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride) remains the vastly superior scaffold. It offers the perfect thermodynamic balance: the chlorine atom enforces the necessary 3D conformational twist for target binding, while the fluorine atom provides essential metabolic shielding without introducing hepatotoxic liabilities. Attempts to alter this specific halogenation pattern (Derivatives B and C) result in either severe pharmacokinetic degradation or target binding failure.

References

  • US11414404B2 - Compounds for the treatment of BRAF-associated diseases and disorders. Google Patents.
  • Methyl 3-amino-2-chloro-6-fluorobenzoate (CAS 1268830-74-5). Sigma-Aldrich.
  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PubMed Central (PMC).

Sources

Validation

Head-to-head comparison of synthetic efficiency using "Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride"

Head-to-Head Synthetic Efficiency Guide: Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrochloride in Kinase Inhibitor Development As the demand for highly selective, brain-penetrant targeted therapies increases, the struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Synthetic Efficiency Guide: Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrochloride in Kinase Inhibitor Development

As the demand for highly selective, brain-penetrant targeted therapies increases, the structural optimization of kinase inhibitors has become exceedingly precise. In the development of next-generation BRAF inhibitors—such as the clinical candidate PF-07284890 (ARRY-461)—the central aryl ring plays a critical role in both target binding and pharmacokinetic profiling.

Recent structure-activity relationship (SAR) studies have demonstrated that incorporating a 2-chloro-6-fluoro substituted central aryl ring drastically improves molecular profiles over traditional difluoro or unhalogenated motifs. Specifically, this substitution pattern yields a 3-fold decrease in P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux ratios, which is a mandatory prerequisite for achieving therapeutic concentrations in the central nervous system (CNS)[1].

To build this motif, chemists rely on the intermediate Methyl 3-amino-2-chloro-6-fluorobenzoate . However, the physical state of the precursor drastically dictates the efficiency, scalability, and purity of downstream sulfonylation reactions. This guide provides a head-to-head comparison of using the hydrochloride (HCl) salt of this intermediate versus its free base and difluoro alternatives, supported by mechanistic rationale and self-validating protocols.

Mechanistic Rationale: The Superiority of the Hydrochloride Salt

Aniline derivatives are notoriously susceptible to oxidative degradation, often darkening upon storage and generating complex impurity profiles. The free base of Methyl 3-amino-2-chloro-6-fluorobenzoate typically presents as a viscous oil or low-melting solid, making it difficult to handle at scale and vulnerable to atmospheric oxidation.

By utilizing Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride , process chemists achieve two critical mechanistic advantages:

  • Oxidative Protection: Protonation of the amine lone pair eliminates its susceptibility to oxidation, yielding a highly stable, free-flowing crystalline solid with an extended shelf-life.

  • Kinetic Control During Sulfonylation: The synthesis of BRAF inhibitors requires the coupling of this aniline with highly reactive electrophiles (e.g., 3-fluoropropylsulfonyl chloride). When the free base is used directly, the high initial concentration of the nucleophile often leads to competitive bis-sulfonylation (a di-sulfonamide impurity). By starting with the HCl salt and adding triethylamine (TEA) at 0 °C, the free base is generated in situ at a controlled rate. This "trickle-release" mechanism keeps the effective concentration of the free aniline low, driving the reaction exclusively toward the desired mono-sulfonamide product[2].

Head-to-Head Comparison of Precursors

The following table summarizes the quantitative and qualitative data comparing the HCl salt against alternative precursors in the synthesis of brain-penetrant BRAF inhibitor intermediates.

Performance MetricMethyl 3-amino-2-chloro-6-fluorobenzoate HClMethyl 3-amino-2-chloro-6-fluorobenzoate (Free Base)Methyl 3-amino-2,6-difluorobenzoate
Physical State Crystalline solidViscous oil / low-melting solidLiquid / Oil
Storage Stability Excellent (Resists oxidation)Poor (Requires inert atmosphere)Moderate
Handling & Scalability High (Free-flowing, easily weighed)Low (Difficult to transfer quantitatively)Low
Sulfonylation Yield >95% (Controlled in situ release)~80-85%~88%
Bis-sulfonylation Impurity <1% 5-10% (Requires chromatographic clearing)3-5%
Biological Impact (Final Drug) Optimal: 3-fold reduction in efflux ratios[1]Optimal: Same core, but lower synthetic efficiencySub-optimal: Higher P-gp/BCRP efflux liability[3]

Self-Validating Experimental Protocol: Controlled Sulfonylation

The following protocol details the synthesis of Methyl 2-chloro-6-fluoro-3-(3-fluoropropylsulfonamido)benzoate using the HCl salt precursor. This methodology is designed as a self-validating system; specific physical changes act as built-in quality control checkpoints to ensure mechanistic fidelity[2].

Reagents Required:

  • Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (1.0 equiv)

  • 3-Fluoropropylsulfonyl chloride (1.2 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

  • Reactor Charging (Moisture Control): Purge a dry round-bottom flask with N₂. Charge Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride (1.0 equiv) and anhydrous DCM (10 vol).

    • Self-Validation Checkpoint: The salt will remain as a fine, opaque suspension. If the material dissolves completely at this stage, it indicates severe moisture contamination or that the salt has degraded to the free base.

  • Thermal Regulation (Exotherm Mitigation): Cool the suspension to 0 °C using an ice-water bath. Sulfonylation is highly exothermic; initiating the reaction at 0 °C prevents thermal runaway and degradation of the sulfonyl chloride.

  • Base Addition (Controlled Release): Add TEA (3.0 equiv) dropwise over 30 to 80 minutes. The TEA serves a dual purpose: 1 equiv neutralizes the HCl salt, and 2 equiv act as an acid scavenger for the subsequent coupling.

    • Self-Validation Checkpoint: As TEA is added, the opaque suspension will gradually clarify into a pale, homogeneous solution. This visual transition confirms the successful, controlled in situ generation of the free base.

  • Electrophile Introduction: Add 3-fluoropropylsulfonyl chloride (1.2 equiv) dropwise, maintaining the internal temperature below 5 °C to ensure strict kinetic control.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 2 hours.

    • Self-Validation Checkpoint: Perform an HPLC In-Process Control (IPC) check. The reaction is deemed complete when the starting material peak is <1% AUC.

  • Quench and Isolation: Quench the reaction with 1N HCl (5 vol) to neutralize excess TEA. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product is obtained as a highly pure solid (>95% yield) without the need for column chromatography.

Visualizing the Synthetic Logic

The diagram below illustrates the workflow and the mechanistic logic of utilizing the hydrochloride salt to achieve a high-yielding, mono-selective sulfonylation.

G A Methyl 3-amino-2-chloro-6-fluorobenzoate HCl (Stable Crystalline Salt) B TEA Addition (0°C) Acid Scavenging A->B Deprotonation C Free Base Aniline (In-situ Generation) B->C Controlled Release E Sulfonamide Intermediate (High Yield, >95%) C->E Nucleophilic Attack D 3-Fluoropropylsulfonyl Chloride (Electrophile) D->E Sulfonylation

Figure 1: Controlled in-situ sulfonylation workflow using the hydrochloride salt precursor.

References

  • Ren, L., et al. (2024). "Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 67(15), 13019–13032. URL:[Link]

  • Array BioPharma Inc. (2022). "Compounds for the treatment of BRAF-associated diseases and disorders." U.S. Patent 11,414,404 B2.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrochloride: Comprehensive Safety, Handling, and Disposal Protocol

As a critical intermediate in the synthesis of highly potent, brain-penetrant BRAF inhibitors (such as PF-07284890/ARRY-461) for oncology drug development[1], Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is fre...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of highly potent, brain-penetrant BRAF inhibitors (such as PF-07284890/ARRY-461) for oncology drug development[1], Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride is frequently handled in scale-up laboratories[2]. However, its structural complexity—combining an aniline derivative, dual halogenation (chlorine and fluorine), and a hydrochloride salt—presents unique logistical and environmental challenges.

Improper disposal of this compound risks the release of highly toxic, corrosive gases and persistent environmental pollutants. This guide provides drug development professionals with a field-proven, self-validating operational framework for the safe handling and thermal destruction of this specific chemical class.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage disposal, one must first understand the structural causality behind the compound's hazards.

  • Halogenated Aromatic Ring: The presence of both chlorine and fluorine on the aromatic ring significantly increases the compound's resistance to biological degradation. If released into aqueous environments, it exhibits high aquatic toxicity and environmental persistence.

  • Hydrochloride Salt Form: While the salt form improves solubility for synthetic applications, it readily dissociates in the presence of ambient moisture or mucosal membranes, releasing localized hydrochloric acid. This dramatically increases its acute irritant and corrosive properties compared to the free base[3].

  • Aniline Moiety: Aniline derivatives are notorious for their potential to induce methemoglobinemia upon systemic absorption. Furthermore, thermal decomposition of the nitrogen-containing ring generates toxic nitrogen oxides (NOx)[3].

Quantitative Data Summary
Property / ClassificationOperational Detail
Chemical Name Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride
CAS Registry Number 2089256-13-1 (Salt) / 1268830-74-5 (Free Base)
Molecular Formula C8H8Cl2FNO2
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Corrosive (upon moisture exposure)
EPA Waste Classification Non-RCRA Halogenated Organic (Requires specific thermal destruction)[4]
Combustion Byproducts Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), Nitrogen Oxides (NOx)[3]

Immediate Spill Response Protocol

In the event of a localized laboratory spill, immediate containment is required to prevent aerosolization of the corrosive dust.

Step-by-Step Methodology:

  • Evacuation and PPE: Evacuate non-essential personnel. Responders must don Level C PPE, including a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and chemical splash goggles.

  • Moisture Control (Critical): Because the hydrochloride salt reacts with water to form corrosive acid, do not use water for initial bulk cleanup.

  • Mechanical Collection: Gently sweep or shovel the solid using non-sparking, anti-static tools to prevent dust generation.

  • Chemical Decontamination: After removing the bulk solid, wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual hydrochloride salts, followed by a standard water rinse. Causality: The bicarbonate neutralizes the dissociated HCl, preventing secondary corrosion of laboratory surfaces.

  • Containment: Place all collected material and contaminated PPE into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

Proper Disposal Procedures: Thermal Destruction

Due to the high halogen content, standard municipal or biological waste treatments are strictly prohibited. The EPA mandates high-temperature incineration for halogenated organic wastes to prevent the formation of dioxins and to manage acidic byproducts[5].

Standard Operating Procedure: TSDF Transfer and Incineration

Phase 1: Waste Segregation & Storage Logistics

  • Segregation: Strictly isolate the waste from strong oxidizing agents and strong bases. Causality: Mixing with strong bases will cause an exothermic deprotonation, releasing the free base and potentially volatilizing the compound.

  • Packaging: Store in sealed, moisture-proof HDPE drums. Label clearly as "Halogenated Organic Solid Waste - Toxic/Corrosive."

Phase 2: Thermal Destruction (TSDF Operations) 3. Rotary Kiln Incineration: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The material must be injected into a rotary kiln incinerator operating at a minimum of 1100°C (2012°F) with a residence time of at least 2 seconds[5]. Causality: This extreme thermal environment is required to completely cleave the robust carbon-fluorine and carbon-chlorine bonds, preventing the synthesis of polychlorinated/polyfluorinated dibenzodioxins (PCDDs). 4. Caustic Scrubbing (Halogen Neutralization): The exhaust gases will contain high concentrations of HCl, HF, and NOx. The incinerator must be equipped with a wet caustic scrubber (using NaOH or Ca(OH)₂). Causality: The alkaline scrubber neutralizes the acidic gases (e.g., HF+NaOH→NaF+H2​O ), converting them into benign, soluble salts that can be safely managed in wastewater effluent. 5. Self-Validating Effluent Verification: The TSDF must continuously monitor the scrubber effluent. Operators must verify that the effluent pH remains > 9.0 before environmental release, physically validating the complete neutralization of the halogenated gases.

Process Visualization

G Gen Waste Generation (Methyl 3-amino-2-chloro-6-fluorobenzoate HCl) Seg Segregation (Isolate from Oxidizers/Bases) Gen->Seg Collect & ID Store Storage (Sealed HDPE Containers) Seg->Store Transfer Trans Transport (Licensed TSDF Contractor) Store->Trans Manifest Inc Rotary Kiln Incineration (>1100°C, 2 sec residence) Trans->Inc Thermal Destruction Scrub Caustic Scrubbing (Neutralize HCl & HF gases) Inc->Scrub Exhaust Gases (NOx, HCl, HF) Rel Safe Environmental Release (Scrubber Effluent pH > 9.0) Scrub->Rel Verification

Figure 1: Operational workflow for the thermal destruction of halogenated aniline hydrochloride waste.

References

  • [3] Hazardous Substance Fact Sheet: Aniline Hydrochloride. New Jersey Department of Health. Available at:[Link]

  • [1] Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [5] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • [4] Defining Hazardous Waste: Listed Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • [2] Compounds for the treatment of BRAF-associated diseases and disorders (US11414404B2). Google Patents. Available at:

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride

This guide provides essential safety protocols and procedural guidance for researchers, scientists, and drug development professionals handling Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. As a substituted ami...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and procedural guidance for researchers, scientists, and drug development professionals handling Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. As a substituted aminobenzoate derivative, this compound warrants a careful and informed approach to personal protection. The following directives are synthesized from safety data for structurally analogous chemicals to establish a robust framework for safe laboratory operations.

Foundational Principle: A Risk-Based Approach to Safety

Effective chemical safety is not merely about a checklist of equipment; it is a mindset grounded in a thorough understanding of the potential hazards. For Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride, the primary risks stem from its anticipated properties as a chlorinated, fluorinated aromatic amine, likely presenting as a solid powder. The core objective of our Personal Protective Equipment (PPE) strategy is to create a multi-layered barrier that mitigates exposure through all potential routes: inhalation, dermal contact, and ocular contact.

Based on data from similar chemical structures, such as aminobenzoic acids and other halogenated aromatics, we can anticipate the primary hazards.[1][2][3][4]

Anticipated Hazard Potential Route of Exposure Rationale Based on Analogous Compounds
Serious Eye Irritation Ocular (Eyes)Substituted aminobenzoic acid derivatives are frequently classified as serious eye irritants.[3][4][5][6] Direct contact with dust or splashes can cause significant damage.
Skin Irritation Dermal (Skin)The chemical structure suggests a high likelihood of causing skin irritation upon contact.[3][4][5][6] Prolonged exposure or absorption through the skin is a key risk to mitigate.
Respiratory Irritation Inhalation (Lungs)As a powdered solid, the compound can easily become airborne during handling, posing a risk of irritation to the nose, throat, and lungs.[3][4][6][7]
Harmful if Swallowed Ingestion (Oral)Accidental ingestion via contaminated hands is a potential route of exposure that can lead to systemic toxicity.[6][7][8]

The Core Protocol: A Multi-Layered Defense System

A comprehensive PPE plan begins with engineering controls and is supplemented by physical barriers. This protocol is designed to be a self-validating system, where each layer of protection reinforces the others.

Primary Engineering Control: The Chemical Fume Hood

The single most critical piece of safety equipment is a properly functioning and certified chemical fume hood.[9] All procedures that involve handling the solid compound or its solutions—including weighing, transferring, and preparing solutions—must be performed within a fume hood.[9][10] This is a non-negotiable first line of defense that drastically reduces the risk of inhaling airborne particulates.

Essential Personal Protective Equipment

The following PPE is mandatory when handling Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride. The selection is based on preventing the anticipated hazards identified in Section 1.

Protection Type Specification Causality and Rationale
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.[11]Safety glasses with side shields offer minimum protection; however, chemical splash goggles provide a complete seal around the eyes, which is critical for preventing airborne powder or accidental splashes from causing serious eye irritation.[1][3][12]
Hand Protection Nitrile or Butyl rubber gloves.[3][9]These materials provide effective resistance against a broad range of chemicals, including aromatic compounds. Always inspect gloves for tears or pinholes before use and employ the proper removal technique to avoid skin contact.[13][14] For extended operations, consider double-gloving.
Body Protection Fully-buttoned, long-sleeved laboratory coat.[3][9]A lab coat protects skin and personal clothing from contamination by dust or minor spills.[13][15] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9]
Respiratory Protection NIOSH-approved N95 (or higher) respirator.[3]While the fume hood is the primary control, a respirator is required for tasks where dust generation is unavoidable and cannot be fully contained, such as cleaning up a significant spill outside of the hood.[3][14]

Operational Workflow: From Preparation to Disposal

Adherence to a strict, step-by-step workflow ensures that safety protocols are integrated into the experimental process, minimizing the potential for error and exposure.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is on and functioning correctly.[10] Clear the workspace of all unnecessary items. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents).

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don your gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling: Conduct all manipulations of the solid compound inside the fume hood. When weighing, use a spatula and handle containers carefully to minimize dust formation.[4][7]

  • Waste Segregation: All materials that come into contact with the chemical, including gloves, weigh boats, and contaminated paper towels, are considered hazardous waste.[9][16] Place them immediately into a designated, labeled hazardous waste container.

  • Decontamination: After handling is complete, decontaminate the work surface within the fume hood using an appropriate solvent, followed by soap and water.[9]

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. First, remove gloves using the proper technique.[14] Then, remove your lab coat, followed by your goggles.

  • Personal Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[10][15]

Visualized Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling workflow.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_emergency Emergency Branch A Verify Fume Hood Operation B Prepare & De-clutter Workspace A->B C Don PPE (Lab Coat, Goggles, Gloves) B->C D Weigh & Transfer Chemical C->D Begin Work E Perform Experimental Procedure D->E J Spill or Exposure Occurs D->J F Segregate Contaminated Waste E->F E->J G Decontaminate Work Surface F->G Complete Work H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I K Execute Emergency Protocol J->K

Caption: Logical workflow for handling Methyl 3-amino-2-chloro-6-fluorobenzoate hydrochloride.

Emergency Plans: Immediate and Decisive Action

In the event of an accidental exposure or spill, swift and correct action is critical to minimize harm.

Emergency Scenario Immediate First Aid and Response Protocol
Skin Contact Immediately remove any contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[3][17] Seek medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][7][17] Seek immediate medical attention.
Inhalation Move the affected person to fresh air at once.[3][4] If breathing is difficult or has stopped, provide artificial respiration (using universal precautions) and seek immediate medical attention.[3][17]
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth thoroughly with water.[4] Seek immediate medical attention.[3]
Small Spill (in fume hood) Wearing your full PPE, use an absorbent material to carefully clean up the spill. Place all cleanup materials into the designated hazardous waste container. Decontaminate the area.[9]
Large Spill (or any spill outside a fume hood) Evacuate the immediate area and alert colleagues.[17] If safe to do so, prevent the spill from spreading. Contact your institution's environmental health and safety office immediately. Do not attempt to clean it up without specific training and equipment.

Disposal Plan: Cradle-to-Grave Responsibility

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: All contaminated disposables (gloves, weigh paper, pipette tips, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.[9][16]

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a separate, labeled hazardous liquid waste container. Do not pour any amount down the drain.[9][15]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[16]

By integrating these expert-validated protocols into your daily laboratory practices, you build a foundation of safety that protects not only yourself but your entire research team.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Common Name: AMMONIUM BENZO
  • Safety D
  • Safety Data Sheet: 4-Aminobenzoic acid. (n.d.). Carl ROTH.
  • Safety Data Sheet: 3-Aminobenzoic acid. (n.d.). Carl ROTH.
  • Personal protective equipment for handling 3-Aminobenzoic acid hydrochloride. (2025). Benchchem.
  • p-Amino Benzoic Acid CAS No 150-13-0 MATERIAL SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzo
  • MSDS of Methyl 3-amino-2-fluorobenzo
  • Methyl 3-amino-2-fluorobenzoate Safety D
  • Safety Data Sheet - Methyl 3-aminobenzo
  • SAFETY DATA SHEET - Methyl 2-Amino-5-fluorobenzo
  • MATERIAL SAFETY D
  • SAFETY DATA SHEET - Benzoic acid, 3-amino-, methyl ester. (2009). Thermo Fisher Scientific.
  • Safety Practices to Observe in a Chemistry Lab. (2021). PMC.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Working with Chemicals. (n.d.).
  • Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics.

Sources

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